molecular formula C10H10N2 B1230282 2-Ethylquinazoline CAS No. 6141-05-5

2-Ethylquinazoline

Cat. No.: B1230282
CAS No.: 6141-05-5
M. Wt: 158.2 g/mol
InChI Key: ASVSCPGASITWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylquinazoline, also known as 2-Ethylquinazoline, is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6141-05-5

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

IUPAC Name

2-ethylquinazoline

InChI

InChI=1S/C10H10N2/c1-2-10-11-7-8-5-3-4-6-9(8)12-10/h3-7H,2H2,1H3

InChI Key

ASVSCPGASITWDJ-UHFFFAOYSA-N

SMILES

CCC1=NC2=CC=CC=C2C=N1

Canonical SMILES

CCC1=NC2=CC=CC=C2C=N1

Other CAS No.

64828-47-3

Synonyms

N-(10)-ethylquinazoline

Origin of Product

United States

Foundational & Exploratory

Introduction: The Significance of the Quinazoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis Mechanisms of 2-Ethylquinazoline

For Researchers, Scientists, and Drug Development Professionals

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] The substitution pattern on the quinazoline core is critical for modulating this activity, with the 2-position being a key vector for introducing chemical diversity. 2-Ethylquinazoline, while a simple derivative, serves as a fundamental building block and a target molecule for understanding structure-activity relationships (SAR) in more complex analogues.

This technical guide provides an in-depth exploration of the core synthetic mechanisms for producing 2-ethylquinazoline. We will move beyond simple procedural lists to dissect the underlying chemical logic, offering field-proven insights into why specific reagents, catalysts, and conditions are chosen. The focus is on providing a self-validating framework for researchers to understand, replicate, and adapt these methodologies for their own discovery programs.

Mechanism I: Oxidative Condensation of 2-Aminobenzyl Alcohol with Propanol

One of the most elegant and atom-economical approaches to 2-substituted quinazolines is the transition-metal-catalyzed acceptorless dehydrogenative coupling (ADC).[4] This strategy avoids stoichiometric oxidants by using the starting materials themselves as a source of hydrogen, which is released as H₂ gas. The reaction of a 2-aminoaryl methanol with a primary alcohol provides a direct route to the corresponding 2-alkylquinazoline.

Causality and Strategic Choices
  • Starting Materials: (2-Aminophenyl)methanol is an ideal substrate. The benzyl alcohol moiety is readily dehydrogenated in situ to the corresponding aldehyde, which is highly reactive towards condensation. Propanol serves as the source for the ethyl group at the C-2 position.

  • Catalyst System: Bifunctional ruthenium or manganese pincer complexes are often employed.[4][5] These catalysts excel at facilitating both the dehydrogenation of the alcohol to an aldehyde and the subsequent dehydrogenation of the dihydroquinazoline intermediate to the final aromatic product. The pincer ligand provides stability and facilitates the catalytic cycle.

  • Reaction Conditions: The reaction is typically performed at elevated temperatures (e.g., >100 °C) in a high-boiling, non-protic solvent like toluene or xylene to facilitate the liberation of hydrogen gas and drive the reaction forward. A base, such as potassium tert-butoxide (t-BuOK), is often required to activate the catalyst and deprotonate the alcohol.

Detailed Mechanistic Pathway

The reaction proceeds through a cascade of catalytic cycles:

  • Oxidation of Propanol: The catalyst first dehydrogenates propanol to produce propionaldehyde.

  • Oxidation of (2-Aminophenyl)methanol: Concurrently, the catalyst dehydrogenates (2-aminophenyl)methanol to form 2-aminobenzaldehyde in situ.

  • Condensation: 2-aminobenzaldehyde reacts with ammonia (often generated in situ or added as a source like NH₄Cl) and propionaldehyde. This forms a Schiff base (imine) between 2-aminobenzaldehyde and ammonia, which is then attacked by the enolate of propionaldehyde, or via a more complex condensation pathway. A key intermediate is the imine formed between 2-aminobenzaldehyde and ammonia.

  • Cyclization: The amino group attacks the imine carbon derived from propionaldehyde, leading to an intramolecular cyclization to form a 1,2,3,4-tetrahydroquinazoline intermediate.

  • Aromatization: The catalyst facilitates a final dehydrogenation of the dihydroquinazoline ring, releasing H₂ and yielding the stable, aromatic 2-ethylquinazoline product.[6]

Visualization of the Dehydrogenative Coupling Pathway

G Dehydrogenative Coupling for 2-Ethylquinazoline Synthesis cluster_0 Catalytic Cycle 1: Aldehyde Formation cluster_1 Condensation & Cyclization cluster_2 Catalytic Cycle 2: Aromatization A (2-Aminophenyl)methanol C 2-Aminobenzaldehyde A->C - H₂ B Propanol D Propionaldehyde B->D - H₂ Cat1 Ru-Pincer Catalyst Cat1->A Cat1->B E Ammonia (NH₃) F Iminium Intermediate C->F + NH₃, - H₂O G 2-Ethyl-1,2-dihydroquinazoline D->G + Imine Intermediate F->G Intramolecular Cyclization Cat2 Ru-Pincer Catalyst H 2-Ethylquinazoline G->H - H₂ Cat2->G

Caption: Dehydrogenative coupling pathway for 2-ethylquinazoline.

Experimental Protocol: Dehydrogenative Coupling
ParameterValue/ReagentPurpose
Reactant 1 (2-Aminophenyl)methanolQuinazoline backbone precursor
Reactant 2 PropanolSource of C2 carbon and ethyl group
Catalyst Ru-NNN Pincer Complex (0.1 mol%)Dehydrogenation/Aromatization
Base KOt-Bu (1 mol%)Catalyst activation
Solvent TolueneHigh-boiling, inert medium
Temperature 120 °CTo overcome activation energy and remove H₂
Time 6-12 hoursReaction completion
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of reagents/catalyst

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the Ruthenium pincer catalyst (0.1 mol%) and potassium tert-butoxide (1 mol%).

  • Add (2-aminophenyl)methanol (1.0 equiv), propanol (1.5 equiv), and toluene (5 mL).

  • Seal the flask and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 6-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 2-ethylquinazoline.

Mechanism II: Cyclization via Orthoester Condensation

A highly specific and efficient route for preparing 2-alkylquinazolines involves the reaction of 2-amino-N'-arylbenzamidines with orthoesters.[7] To synthesize 2-ethylquinazoline, triethyl orthopropionate is the reagent of choice. This method offers excellent control over the substituent at the 2-position.

Causality and Strategic Choices
  • Starting Materials: 2-Amino-N'-arylbenzamidines serve as the pre-formed N-C-N fragment of the pyrimidine ring. The ortho-amino group and the amidine functionality are perfectly positioned for cyclization.

  • Reagent: Triethyl orthopropionate, HC(OCH₂CH₃)₃, acts as a one-carbon synthon that also carries the desired ethyl precursor. It reacts with the nucleophilic amino groups to initiate cyclization.

  • Reaction Conditions: The reaction is typically heated, often in a solvent like acetic acid, which facilitates both the condensation and the subsequent Dimroth rearrangement to the thermodynamically stable product.

Detailed Mechanistic Pathway
  • Initial Condensation: The primary amino group of the 2-aminobenzamidine attacks the electrophilic central carbon of the triethyl orthopropionate, displacing an ethoxide ion.

  • Second Condensation: A second, intramolecular nucleophilic attack occurs from the amidine nitrogen onto the same carbon, displacing another ethoxide ion and forming a cyclic intermediate.

  • Formation of Quinazolin-4(3H)-imine: Elimination of the final ethoxide group and a proton transfer leads to the formation of a 2-ethylquinazolin-4(3H)-imine.

  • Dimroth Rearrangement: Under heating in acetic acid, this imine intermediate undergoes a Dimroth rearrangement. This involves the hydrolytic opening of the pyrimidine ring, followed by rotation and re-cyclization to form the more stable 4-arylaminoquinazoline structure. For the synthesis of 2-ethylquinazoline itself (without a 4-amino substituent), a simpler 2-aminobenzamidine could be used, leading directly to the quinazoline after aromatization. A more direct pathway involves the reaction of 2-aminobenzonitrile with ethylmagnesium bromide to form an intermediate ketimine, which can then be acylated and cyclized.

Visualization of the Orthoester Pathway

G Orthoester Pathway to 2-Ethylquinazolines A 2-Amino-N'-arylbenzamidine C Initial Adduct A->C + B - EtOH B Triethyl Orthopropionate D Cyclic Intermediate C->D Intramolecular Cyclization - EtOH E 2-Ethylquinazolin-4(3H)-imine D->E - EtOH F 2-Ethyl-4-arylaminoquinazoline E->F Dimroth Rearrangement (Heat, AcOH)

Caption: Synthesis of 2-ethyl-4-arylaminoquinazoline via orthoester condensation.

Experimental Protocol: Orthoester Condensation
ParameterValue/ReagentPurpose
Reactant 1 2-Amino-N'-arylbenzamidineQuinazoline backbone precursor
Reactant 2 Triethyl orthopropionateC2 synthon and ethyl group source
Solvent Acetic AcidFacilitates reaction and rearrangement
Temperature RefluxDrives condensation and rearrangement
Time 4-8 hoursReaction completion

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-N'-arylbenzamidine (1.0 equiv) in glacial acetic acid (10 mL).

  • Add triethyl orthopropionate (1.2 equiv) to the solution.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution carefully with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-ethyl-4-arylaminoquinazoline.

Conclusion

The synthesis of 2-ethylquinazoline can be approached through several robust mechanistic pathways. The modern acceptorless dehydrogenative coupling offers an environmentally benign and atom-economical route, ideal for green chemistry initiatives, by converting simple alcohols into a complex heterocycle with only H₂ as a byproduct.[4] In contrast, the orthoester condensation method provides a highly controlled and specific pathway, particularly useful when precise substitution patterns are required, leveraging the classical yet powerful Dimroth rearrangement.[7]

Understanding the causality behind each synthetic choice—from the selection of the starting material to the role of the catalyst and reaction conditions—empowers the researcher to not only replicate these processes but to innovate upon them. The protocols and mechanistic diagrams provided herein serve as a foundational guide for professionals in drug development and organic synthesis, enabling the efficient and logical construction of the valuable quinazoline scaffold.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine. (n.d.). Google Patents.
  • Khan, I., et al. (2020). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications. Retrieved February 3, 2026, from [Link]

  • Das, K. (2019). Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex. SciSpace. Retrieved February 3, 2026, from [Link]

  • Possible mechanism of quinazoline synthesis involving toluene and 2‐aminobenzylamine. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • New derivatives of quinazoline and 1, 2-dihydroquinazoline n3-oxide with expected antitumor activity. (2007). PubMed. Retrieved February 3, 2026, from [Link]

  • Sánchez-Viesca, F., Berros, M., & Gómez, R. (2016). On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. American Journal of Chemistry. Retrieved February 3, 2026, from [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Retrieved February 3, 2026, from [Link]

  • Synthesis of 4-Arylaminoquinazolines from 2-amino-N'-Arylbenzamidines and Orthoesters via the Dimroth Rearrangement of Intermediate Quinazolin-4(3H)- Imines. (n.d.). Bentham Science. Retrieved February 3, 2026, from [Link]

  • Ruthenium pincer complex catalyzed efficient synthesis of quinoline, 2-styrylquinoline and quinazoline derivatives via acceptorless dehydrogenative coupling reactions. (2021). Catalysis Science & Technology. Retrieved February 3, 2026, from [Link]

Sources

Spectroscopic Analysis of 2-Ethylquinazoline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize 2-Ethylquinazoline, a heterocyclic compound of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structural elucidation, purity assessment, and understanding its physicochemical properties. This document moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and ensuring a self-validating approach to spectroscopic analysis.

Introduction: The Significance of 2-Ethylquinazoline

Quinazoline and its derivatives are a class of bicyclic heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of an ethyl group at the 2-position of the quinazoline ring can significantly influence its steric and electronic properties, thereby modulating its interaction with biological targets. Accurate and comprehensive spectroscopic analysis is therefore a critical first step in the journey from synthesis to application. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the complete characterization of 2-Ethylquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the 2-Ethylquinazoline molecule.

Proton (¹H) NMR Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it, while spin-spin coupling (J) reveals the number of neighboring protons.

Predicted ¹H NMR Spectral Data for 2-Ethylquinazoline:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
H-49.2 - 9.4Singlet (s)1HThis proton is adjacent to a nitrogen atom and is highly deshielded.
Aromatic Protons (H-5, H-6, H-7, H-8)7.5 - 8.2Multiplet (m)4HProtons on the benzene ring will appear as a complex multiplet due to spin-spin coupling.
Methylene Protons (-CH₂-)2.9 - 3.1Quartet (q)2HThese protons are adjacent to the quinazoline ring and a methyl group, resulting in a quartet.
Methyl Protons (-CH₃)1.3 - 1.5Triplet (t)3HThese protons are coupled to the adjacent methylene group, resulting in a triplet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethylquinazoline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

experimental_workflow_1H_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of 2-Ethylquinazoline in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (≥400 MHz) transfer->instrument acquire Acquire 1D ¹H NMR spectrum instrument->acquire reference Reference spectrum (TMS or solvent peak) acquire->reference integrate Integrate peaks reference->integrate analyze Analyze chemical shifts and multiplicities integrate->analyze

¹H NMR Experimental Workflow
Carbon (¹³C) NMR Spectroscopy

Principle & Rationale: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon is indicative of its electronic environment. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom, simplifying the spectrum.

Predicted ¹³C NMR Spectral Data for 2-Ethylquinazoline:

Based on data for quinazoline and its derivatives, the predicted ¹³C NMR chemical shifts for 2-Ethylquinazoline are as follows.[4][5][6]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-2165 - 168This carbon is part of the C=N bond and is deshielded.
C-4150 - 153This carbon is also part of a C=N bond and is deshielded.
C-8a148 - 150A quaternary carbon at the ring junction.
Aromatic Carbons (C-5, C-6, C-7, C-8)125 - 135Carbons of the benzene ring.
C-4a120 - 123A quaternary carbon at the ring junction.
Methylene Carbon (-CH₂-)28 - 32Aliphatic carbon adjacent to the aromatic ring.
Methyl Carbon (-CH₃)12 - 15Aliphatic carbon at the end of the ethyl chain.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A higher concentration is typically required for ¹³C NMR. Dissolve 20-50 mg of 2-Ethylquinazoline in 0.6-0.7 mL of a deuterated solvent.

  • Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain single peaks for each carbon.

    • Longer acquisition times are generally needed due to the low natural abundance of ¹³C.

    • Reference the spectrum to the deuterated solvent peaks.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Predicted Mass Spectrum of 2-Ethylquinazoline:

The molecular formula of 2-Ethylquinazoline is C₁₀H₁₀N₂.

  • Molecular Ion Peak (M⁺): The expected molecular ion peak would be at an m/z corresponding to the molecular weight of 2-Ethylquinazoline, which is approximately 158.20 g/mol .

  • Fragmentation Pattern: The fragmentation of 2-alkylquinazolines often involves the loss of the alkyl substituent.[7][8] Key predicted fragments for 2-Ethylquinazoline include:

    • [M-CH₃]⁺ (m/z ≈ 143): Loss of a methyl radical from the ethyl group.

    • [M-C₂H₄]⁺ (m/z ≈ 130): Loss of ethylene via a McLafferty-type rearrangement.

    • [M-C₂H₅]⁺ (m/z ≈ 129): Loss of an ethyl radical.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample (typically in solution) into the mass spectrometer. Common ionization techniques for small molecules like 2-Ethylquinazoline include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion peak.

    • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and analyze the resulting fragment ions.

experimental_workflow_MS cluster_intro Sample Introduction cluster_acq_ms Data Acquisition cluster_anal_ms Data Analysis prepare Prepare dilute solution of 2-Ethylquinazoline inject Inject into MS (EI or ESI source) prepare->inject full_scan Acquire full scan mass spectrum inject->full_scan ms_ms Perform tandem MS (MS/MS) on molecular ion full_scan->ms_ms identify_m Identify molecular ion peak (M⁺) ms_ms->identify_m analyze_frag Analyze fragmentation pattern identify_m->analyze_frag

Mass Spectrometry Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Principle & Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the presence of these groups.

Predicted FTIR Spectral Data for 2-Ethylquinazoline:

The FTIR spectrum of 2-Ethylquinazoline is expected to show the following characteristic absorption bands, based on the spectra of related quinazoline derivatives.[3]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050-3100C-H stretchAromatic
2850-2960C-H stretchAliphatic (ethyl group)
1610-1630C=N stretchQuinazoline ring
1500-1580C=C stretchAromatic ring
1450-1470C-H bendAliphatic (ethyl group)
750-800C-H bendAromatic (out-of-plane)

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of finely ground 2-Ethylquinazoline with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet.

    • Record the spectrum of the sample.

    • The instrument software will automatically subtract the background spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Principle & Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure and conjugation.

Predicted UV-Vis Spectral Data for 2-Ethylquinazoline:

Quinazoline and its derivatives typically exhibit characteristic absorption bands in the UV region. For 2-Ethylquinazoline dissolved in a non-polar solvent like ethanol or methanol, the following absorptions are predicted.[9][10][11][12]

Predicted λ_max (nm)Electronic TransitionChromophore
~220-230π → πBenzene ring
~270-280π → πQuinazoline ring system
~300-320n → π*C=N bonds in the quinazoline ring

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of 2-Ethylquinazoline in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to serve as a blank.

    • Fill a second cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of 2-Ethylquinazoline requires a synergistic approach, integrating data from NMR, MS, FTIR, and UV-Vis spectroscopy. Each technique provides a unique piece of the structural puzzle. ¹H and ¹³C NMR reveal the carbon-hydrogen framework, MS confirms the molecular weight and provides fragmentation clues, FTIR identifies the key functional groups, and UV-Vis spectroscopy probes the electronic nature of the molecule. By combining the predicted data with robust experimental protocols, researchers can confidently characterize 2-Ethylquinazoline and pave the way for its further investigation in various scientific disciplines.

References

  • 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • 1 H NMR spectra of poly(2-ethyl-2-oxazoline) (1) and... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • mass spectrum of 2-methylbutane fragmentation pattern of m/z m/e ions for analysis and identification of isopentane image diagram doc brown's advanced organic chemistry revision notes. (2025, November 3). Retrieved January 30, 2026, from [Link]

  • 2-Methylquinoline - SpectraBase. (n.d.). Retrieved January 30, 2026, from [Link]

  • Quinazoline - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 30, 2026, from [Link]

  • FTIR spectra of Poly(2-Ethyl-2-Oxazoline) synthesized at different pH - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • X-Pulse | Spectra - Oxford Instruments. (n.d.). Retrieved January 30, 2026, from [Link]

  • Ramesh Dhani. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica, 4(5), 1917-1922.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.). Retrieved January 30, 2026, from [Link]

  • 2-Methylquinazoline | C9H8N2 | CID 588987 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.). Retrieved January 30, 2026, from [Link]

  • 2-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 135400457 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • General procedure for the preparation of 1-18. (n.d.). Retrieved January 30, 2026, from [Link]

  • 4(1H)-Quinazolinone, 2-methyl- - the NIST WebBook. (n.d.). Retrieved January 30, 2026, from [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives - Juniper Publishers. (2020, November 16). Retrieved January 30, 2026, from [Link]

  • (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. (2021, April 19). Retrieved January 30, 2026, from [Link]

  • FT-IR spectrum of poly(2-ethyl-2-oxazoline) at 70 uC and 16 MPa. - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. (2021, May 7). Retrieved January 30, 2026, from [Link]

  • 2,3-DIHYDRO-2-ETHYL-2-METHYL-4(1H)-QUINAZOLINONE - Optional[FTIR] - Spectrum. (n.d.). Retrieved January 30, 2026, from [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - Semantic Scholar. (n.d.). Retrieved January 30, 2026, from [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • FTIR-ATR spectral region from 600–3 900 cm−1 for 2-ethyl-2-oxazoline... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Ethylquinazoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 2-ethylquinazoline and its derivatives. As a Senior Application Scientist, the goal is to furnish a document that is not only technically precise but also grounded in practical, field-proven insights, emphasizing the rationale behind experimental choices and ensuring the integrity of the presented data.

Introduction: The Significance of Quinazoline Scaffolds in Medicinal Chemistry

The quinazoline core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[2] Consequently, the precise determination of their crystal structures through single-crystal X-ray diffraction is a cornerstone of modern drug design and development.[4]

Understanding the solid-state conformation, intermolecular interactions, and packing motifs of quinazoline derivatives like 2-ethylquinazoline provides invaluable insights into their physicochemical properties, such as solubility and stability, which are critical for formulation and bioavailability. Furthermore, high-resolution structural data can elucidate structure-activity relationships (SAR), guiding the rational design of more potent and selective drug candidates.[2][4]

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The quality of the crystal is paramount, as it directly influences the quality of the diffraction data and the accuracy of the resulting structure.

Synthetic Pathways to 2-Substituted Quinazolines

The synthesis of quinazoline derivatives can be achieved through various established methods. A common approach involves the reaction of 2-aminobenzonitriles with thioamides or the chemical modification of existing quinazolinone rings.[5] For instance, 2-(substituted alkyl)-3H-quinazoline-4-thiones can be synthesized from the corresponding 3H-quinazoline-4-ones using reagents like phosphorus pentasulfide or Lawesson's reagent.[5]

Exemplary Synthesis of a 2-Ethylquinazoline Derivative:

The synthesis of 3-amino-2-ethylquinazolin-4(3H)-one can be achieved through a multi-step process, often starting from anthranilic acid derivatives. The choice of solvents, reaction times, and purification methods, such as column chromatography, are critical for obtaining a high-purity product.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the formation of well-ordered crystals.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound's solution is equilibrated with a larger reservoir of a precipitant. The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion at the interface leads to a gradual decrease in solubility and promotes crystal growth.

The choice of solvent is crucial and is often guided by the solubility profile of the compound. For many quinazoline derivatives, solvents such as ethanol, methanol, and ethyl acetate have proven effective.[6]

Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for Data Collection

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction data collection.

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing crystal_selection Crystal Selection & Mounting goniometer Mounting on Goniometer crystal_selection->goniometer Micromanipulation diffractometer Data Collection on Diffractometer goniometer->diffractometer Placement in X-ray Beam preliminary_scan Unit Cell Determination diffractometer->preliminary_scan Initial Frames full_data_collection Full Data Collection preliminary_scan->full_data_collection Optimized Strategy integration Integration of Reflections full_data_collection->integration Raw Diffraction Images scaling Scaling & Merging integration->scaling Intensity Data absorption_correction Absorption Correction scaling->absorption_correction Merged Data structure_solution Structure Solution & Refinement absorption_correction->structure_solution Final HKL File

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.[7][8] A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected using a predefined strategy.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections. The data is then scaled, and an absorption correction is applied to account for the absorption of X-rays by the crystal.[7]

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.

Key Steps:

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are implemented in software packages like SHELXS.[9]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure, typically with software like SHELXL.[9] This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Analysis and Interpretation of the Crystal Structure

Once the structure is refined, a detailed analysis of the molecular geometry, intermolecular interactions, and crystal packing is performed.

Molecular Geometry

The analysis of bond lengths, bond angles, and torsion angles provides a detailed picture of the molecule's conformation in the solid state. For example, in the crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one, the molecule is essentially planar, which can be confirmed by the N2—C1—C9—C10 torsion angle of 1.5 (2)°.[7]

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. These interactions are crucial for the stability of the crystal structure.

  • Hydrogen Bonding: In the crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one, N—H···O hydrogen bonds link molecules to form a 'step' structure.[7]

  • π-π Stacking: The planar quinazoline rings can engage in π-π stacking interactions, where inversion-related molecules stack along a crystallographic axis with a centroid-to-centroid distance of approximately 3.67 Å.[7]

The following diagram illustrates the key intermolecular interactions that can be observed in the crystal packing of quinazoline derivatives.

intermolecular_interactions mol1 2-Ethylquinazoline Derivative N-H Donor C=O Acceptor Aromatic Ring mol2 2-Ethylquinazoline Derivative N-H Donor C=O Acceptor Aromatic Ring mol1:f1->mol2:f2 Hydrogen Bond (N-H···O) mol3 2-Ethylquinazoline Derivative N-H Donor C=O Acceptor Aromatic Ring mol4 2-Ethylquinazoline Derivative N-H Donor C=O Acceptor Aromatic Ring mol3:f3->mol4:f3 π-π Stacking

Caption: Key intermolecular interactions in quinazoline derivatives.

Crystallographic Data Summary

The final results of a crystal structure analysis are summarized in a standardized format, including the unit cell parameters, space group, and refinement statistics.

Table 1: Exemplary Crystallographic Data for a 2-Ethylquinazoline Derivative

Parameter3-amino-2-ethylquinazolin-4(3H)-one[7]
Chemical FormulaC₁₀H₁₁N₃O
Formula Weight189.22
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.0230 (5)
b (Å)7.6198 (7)
c (Å)9.7868 (6)
α (°)69.709 (7)
β (°)89.242 (5)
γ (°)75.191 (7)
Volume (ų)473.27 (7)
Z2
R-factor (R1)0.061
wR20.196

Conclusion: From Structure to Function

The crystal structure analysis of 2-ethylquinazoline and its derivatives provides a wealth of information that is indispensable for drug development. By revealing the precise three-dimensional arrangement of atoms and the intricate network of intermolecular interactions, these studies offer a fundamental understanding of the solid-state properties of these important pharmaceutical compounds. This structural knowledge empowers medicinal chemists to make informed decisions in the design of new molecules with enhanced therapeutic profiles, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Alshammari, M. B., Al-Salahi, R., El-Hiti, G. A., & Kariuki, B. M. (2015). Crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o1101. [Link]

  • El-Hiti, G. A., Alshammari, M. B., Ali, A. A., & Kariuki, B. M. (2014). Crystal structure of 2-ethylquinazoline-4(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o850. [Link]

  • Nayak, S. K., Panda, G., Raghunathan, R., & Ranganathan, S. (2015). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o1101–o1102. [Link]

  • Jafari, E., Khajouei, M. R., & Hassanzadeh, F. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. [Link]

  • El-Hiti, G. A., Alshammari, M. B., Ali, A. A., & Kariuki, B. M. (2014). Crystal structure of 2-ethyl-quinazoline-4(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o850. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., El-Sayed, M. A., & Abdel-Aziz, A. A. M. (2018). Pharmacological significance of quinazoline-derived compounds as anticancer agents. Journal of the Chinese Chemical Society, 65(11), 1269-1279. [Link]

  • El-Hiti, G. A., Alshammari, M. B., Ali, A. A., & Kariuki, B. M. (2015). Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o650. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Liu, Z. (2022). Design, synthesis, X-ray crystal structure, and antimicrobial evaluation of novel quinazolinone derivatives containing the 1,2,4-triazole Schiff base moiety and an isopropanol linker. Journal of Molecular Structure, 1262, 133034. [Link]

  • Al-Ostath, A., Al-Ameri, M., & Al-Mekhlafi, F. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 123. [Link]

  • Al-Wahaibi, L. H., El-Emam, A. A., & Ghabbour, H. A. (2021). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74–79. [Link]

  • Kamal, A., Tamboli, J. R., & Nayak, V. L. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 8(6), 1053–1076. [Link]

  • Sharma, P., & Kumar, V. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6563. [Link]

  • El-Hashash, M. A., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2011, 295491. [Link]

  • Xu, B., Luo, H., Chen, S., Li, Y., & Zhang, Y. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 102, 117660. [Link]

  • Gálico, D. A., de Souza, T. B., & Doriguetto, A. C. (2017). Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1667–1670. [Link]

Sources

Pharmacological profile of 2-Ethylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological & Synthetic Profile of 2-Ethylquinazoline

Executive Summary

2-Ethylquinazoline is a heteroaromatic bicyclic compound belonging to the privileged quinazoline class.[1] While not a marketed pharmaceutical as a standalone entity, it serves as a critical pharmacophore and synthetic intermediate in the development of potent kinase inhibitors (e.g., EGFR, VEGFR), antimicrobial agents, and hypnotic-sedatives.[1]

This technical guide analyzes the molecule’s utility as a lipophilic scaffold, detailing its synthesis via oxidative cyclization, its structure-activity relationship (SAR) profile compared to methyl-substituted analogs, and its application in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile

The 2-ethyl substituent introduces a specific steric and lipophilic character that distinguishes it from the more common 2-methyl quinazoline core found in early-generation inhibitors.[1]

PropertyValue / DescriptionSignificance in Drug Design
CAS Number 1685-30-9Unique identifier for regulatory/sourcing.
Molecular Formula C₁₀H₁₀N₂Compact bicyclic aromatic core.[1]
Molecular Weight 158.20 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da).
LogP (Predicted) ~2.3 - 2.5Moderate lipophilicity; ensures good membrane permeability (CNS/Cellular penetration).
H-Bond Acceptors 2 (N1, N3)Key interaction points for hinge-region binding in kinases.
H-Bond Donors 0Requires functionalization (e.g., at C4) for donor capacity.[1]
Topological Polar Surface Area 25.78 ŲHigh blood-brain barrier (BBB) permeability potential.[1]

Synthesis & Manufacturing: The Oxidative Cyclization Protocol

While traditional Niementowski synthesis requires harsh conditions, modern medicinal chemistry favors oxidative cyclization for its atom economy and mild conditions.[1] The following protocol utilizes 2-aminobenzylamine and propanal, catalyzed by molecular iodine—a metal-free "green" approach.[1]

Experimental Protocol: Iodine-Catalyzed Oxidative Cyclization
  • Objective: Synthesis of 2-Ethylquinazoline from 2-aminobenzylamine.

  • Scale: Gram-scale (10 mmol).

Reagents:

  • 2-Aminobenzylamine (1.22 g, 10 mmol)[1]

  • Propanal (0.70 g, 12 mmol)

  • Molecular Iodine (I₂) (0.25 g, 1 mmol, 10 mol%)[1]

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) (20 mL)

  • Oxidant: Tert-butyl hydroperoxide (TBHP) (optional for acceleration, 2 eq)

Step-by-Step Workflow:

  • Condensation: Charge a round-bottom flask with 2-aminobenzylamine and ethanol. Add propanal dropwise at 0°C. Stir for 30 minutes to form the tetrahydroquinazoline intermediate.

  • Oxidation: Add molecular iodine (I₂) and TBHP. Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 3:7).

  • Quenching: Cool to room temperature. Quench excess iodine with saturated aqueous sodium thiosulfate (Na₂S₂O₃).[1]

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).[1]

  • Purification: Dry organic layer over anhydrous Na₂SO₄, concentrate in vacuo. Purify residue via silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexane).

Yield Expectation: 85–92% (Pale yellow oil or low-melting solid).[1]

Visualization: Synthetic Pathway

SynthesisPath Start 2-Aminobenzylamine + Propanal Inter Tetrahydroquinazoline Intermediate Start->Inter Condensation (0°C, 30 min) Oxidation Oxidation (I2 / TBHP / Reflux) Inter->Oxidation Dehydrogenation Product 2-Ethylquinazoline (Aromatized) Oxidation->Product Purification

Caption: Metal-free oxidative cyclization pathway for 2-Ethylquinazoline synthesis.

Pharmacological Mechanisms & SAR Profile

The 2-ethylquinazoline scaffold is rarely the "warhead" but acts as the anchoring engine .[1] Its pharmacological profile is defined by two primary mechanisms: Kinase Inhibition and Antimicrobial Disruption.[1]

A. Kinase Inhibition (EGFR/VEGFR Context)

In Tyrosine Kinase Inhibitors (TKIs), the quinazoline ring binds to the ATP-binding pocket.[1]

  • N1 interaction: Accepts a hydrogen bond from the backbone NH of Met793 (in EGFR).[1]

  • 2-Ethyl Role: The C2 position faces the solvent-accessible region or a hydrophobic pocket depending on the specific kinase conformation.[1]

    • SAR Insight: Unlike a methyl group, the ethyl group provides a larger hydrophobic surface area, potentially improving potency against kinases with deeper hydrophobic pockets (e.g., specific mutant forms) while maintaining acceptable steric clearance.[1]

    • Selectivity: 2-ethyl substitution often reduces off-target binding compared to bulky phenyl substitutions at C2, preserving "drug-like" properties.[1]

B. Antimicrobial Activity

2-Alkylquinazolines exhibit bacteriostatic properties.[1]

  • Mechanism: Disruption of bacterial transcription/translation machinery and interference with cell wall synthesis.[1]

  • Spectrum: Active against Gram-positive bacteria (S. aureus, S. pyogenes).[1] The ethyl chain increases lipophilicity compared to methyl, enhancing penetration through the bacterial lipid bilayer.[1]

Visualization: Mechanism of Action (Kinase Binding)

MOA Drug 2-Ethylquinazoline Scaffold Hinge Hinge Region (Met793) Drug->Hinge H-Bond (N1) HydroPocket Hydrophobic Pocket Drug->HydroPocket Van der Waals (2-Ethyl Group) Target Kinase ATP Pocket (e.g., EGFR) Effect Inhibition of Phosphorylation Target->Effect Blockade Hinge->Target HydroPocket->Target

Caption: Binding mode of 2-Ethylquinazoline core within the ATP-binding pocket of kinases.

Toxicology & Safety Profile (ADME)

  • Metabolic Stability (CYP450): The benzylic methylene (CH₂) of the ethyl group is a primary site for metabolic oxidation by CYP450 isoforms (CYP3A4, CYP2D6).[1]

    • Metabolite:[1] 1-(quinazolin-2-yl)ethanol -> 2-acetylquinazoline.

    • Implication: This oxidation can reduce half-life.[1] In drug design, this position is often fluorinated (e.g., -CF₂CH₃) or constrained to block rapid metabolism if half-life extension is required.[1]

  • Toxicity: Simple quinazolines are generally well-tolerated but can exhibit genotoxicity if functionalized with reactive amines.[1] The 2-ethyl derivative is considered a "clean" fragment with low structural alerts for mutagenicity compared to nitro- or halo-quinazolines.[1]

References

  • Deshmukh, D. S., & Bhanage, B. M. (2018). Molecular Iodine Catalysed Benzylic sp3 C-H Bond Amination: A Green Protocol for Quinazoline Synthesis.[1][2] Synlett, 29, 979-985.[1][2]

  • Alagarsamy, V., et al. (2018). An overview of quinazolines: Pharmacological significance and recent developments.[1] European Journal of Medicinal Chemistry, 151, 628-685.[1]

  • Hati, S., & Sen, S. (2016). IBX-Mediated Synthesis of Quinazolines via Oxidative Dehydrogenation.[1] Synthesis, 48, 1389-1398.[1][2]

  • Mishra, S., et al. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application.[1] IntechOpen.

  • Zeng, G., et al. (2025). Base-Promoted Tandem Cycloaddition for 2,4-Substituted Quinazoline Derivatives.[1][2] Journal of Organic Chemistry, 90, 1982-1995.[1][2]

Sources

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-Ethylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Quinazoline Scaffold as a Foundation for Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones for therapeutic innovation. The quinazoline ring system is one such "privileged structure," a versatile framework that has given rise to a multitude of compounds with significant biological activities.[1][2][3] Derivatives of quinazoline have been successfully developed into therapies for a wide array of conditions, including cancer, hypertension, and microbial infections.[3][4][5] The remarkable diversity of their biological effects stems from the scaffold's ability to be functionalized at various positions, allowing for precise tuning of its interaction with a wide range of biological targets.[6][7]

The majority of research has centered on substituted quinazolines, particularly those with demonstrated efficacy as anticancer agents.[7][8][9] A significant portion of these compounds function by inhibiting protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[10][11] Marketed oncology drugs such as Gefitinib (Iressa®) and Erlotinib (Tarceva®) are prime examples of quinazoline derivatives that selectively target the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[5] Beyond kinase inhibition, other mechanisms have been identified for this class, including the inhibition of enzymes like PARP and topoisomerase, and the induction of apoptosis.[8][10][12]

Section 1: Hypothesis Generation - Charting a Course for Investigation

In the absence of specific literature for 2-Ethylquinazoline, our investigation must be guided by logical inference drawn from its structural class. The ethyl group at the 2-position presents a simple substitution, but its impact on target engagement is unknown. We will formulate a primary hypothesis based on the most prevalent mechanism for bioactive quinazolines and supplement it with plausible secondary hypotheses.

Primary Hypothesis: 2-Ethylquinazoline Functions as a Protein Kinase Inhibitor.

The overwhelming evidence points to kinase inhibition as the principal mechanism for the anticancer activity of quinazoline derivatives.[8][10][11] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain. We hypothesize that 2-Ethylquinazoline shares this mode of action. This hypothesis is attractive because it is readily testable through established, high-throughput methods.

Secondary Hypotheses:

  • Inhibition of Other Cancer-Relevant Enzymes: Certain quinazoline derivatives are known to inhibit other key enzymes in cancer progression, such as PARP or topoisomerase.[8][10]

  • Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic pathways, a common endpoint for many cytotoxic agents.[12]

  • Modulation of Inflammatory Pathways: Given the known anti-inflammatory properties of some quinazolines, the compound might inhibit key mediators of inflammation, such as TNF-α production.[1]

Our investigation will prioritize the primary hypothesis due to its high probability, while keeping the secondary hypotheses as alternative avenues to explore should the initial results prove negative.

Section 2: The Experimental Blueprint - A Phased Approach to Mechanistic Elucidation

We propose a structured, three-tiered workflow to systematically investigate the mechanism of action of 2-Ethylquinazoline. This approach ensures that each experimental step is built upon a solid foundation of data from the previous tier, providing a self-validating system for discovery.

G cluster_0 Tier 1: Phenotypic Screening & Target Identification cluster_1 Tier 2: Target Validation & Cellular Effects cluster_2 Tier 3: Mechanistic Synthesis pheno_screen Cell Viability Assays (Cancer Cell Line Panel) kinase_screen Broad Kinase Panel Screen (e.g., 400+ Kinases) pheno_screen->kinase_screen Identifies biological activity and informs target class cell_cycle Cell Cycle Analysis (Flow Cytometry) pheno_screen->cell_cycle Elucidates cellular phenotype ic50 In Vitro Kinase Assays (IC50 Determination) kinase_screen->ic50 Validates direct enzyme inhibition western Western Blotting (Phospho-Substrate Analysis) ic50->western Confirms target engagement in cells conclusion Define Mechanism of Action western->conclusion apoptosis Apoptosis Assays (Annexin V / PI) cell_cycle->apoptosis apoptosis->conclusion

Caption: Experimental workflow for elucidating the mechanism of action.

Tier 1: Broad-Spectrum Screening to Identify Biological Context

The initial goal is to determine if and where 2-Ethylquinazoline exerts a biological effect. This phase employs broad, high-level assays.

1. Cell Viability/Cytotoxicity Screening:

  • Rationale: To ascertain whether 2-Ethylquinazoline possesses cytotoxic or cytostatic activity and to identify sensitive cancer cell lines. This provides the fundamental cellular context for further mechanistic studies.

  • Methodology: A panel of well-characterized cancer cell lines from different tissues (e.g., lung (A549), breast (MCF-7), prostate (PC3), leukemia (K562)) should be utilized.[13] The compound will be tested across a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Cell viability will be measured using a metabolic assay like MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Output: The primary output will be GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values for each cell line.

2. Kinase Panel Screening:

  • Rationale: To directly test our primary hypothesis by screening 2-Ethylquinazoline against a large, diverse panel of protein kinases. This is the most efficient method for initial target identification.

  • Methodology: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega). A single high concentration of the compound (e.g., 10 µM) is typically screened against hundreds of purified kinases. The percent inhibition of each kinase is measured.

  • Data Output: A list of potential kinase "hits" that show significant inhibition (e.g., >50% inhibition).

Tier 2: Validating Targets and Characterizing Cellular Response

This phase focuses on validating the hits from Tier 1 and understanding the specific cellular consequences of target engagement.

1. In Vitro Kinase Assays for IC50 Determination:

  • Rationale: To confirm and quantify the inhibitory activity of 2-Ethylquinazoline against the specific kinase hits identified in the broad panel screen.

  • Methodology: For each validated hit, perform a dose-response curve using a suitable in vitro kinase assay format (e.g., ADP-Glo™, Z'-LYTE™). This involves incubating the purified kinase, substrate, and ATP with serial dilutions of the compound.

  • Data Output: A precise IC50 value for each kinase, representing the concentration of 2-Ethylquinazoline required to inhibit 50% of the kinase's activity.

Table 1: Hypothetical IC50 Data for 2-Ethylquinazoline Against Kinase Hits

Kinase Target IC50 (nM)
Kinase A 85
Kinase B 150

| Kinase C | >10,000 |

2. Western Blot Analysis of Downstream Signaling:

  • Rationale: To demonstrate that 2-Ethylquinazoline engages and inhibits its target kinase within a cellular environment. This is a critical step to link direct enzyme inhibition to a cellular effect.

  • Methodology: Treat a sensitive cell line (identified in Tier 1) with varying concentrations of 2-Ethylquinazoline. Lyse the cells and perform western blotting using antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. A decrease in the phosphorylation signal indicates successful target inhibition.

  • Data Output: Immunoblots showing a dose-dependent decrease in substrate phosphorylation.

RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Substrate Substrate Protein RTK->Substrate Phosphorylates pSubstrate Phosphorylated Substrate RTK->pSubstrate Phosphorylates Compound 2-Ethylquinazoline Compound->RTK Binds to ATP Pocket ATP ATP ATP->RTK Blocked Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Activates

Caption: Hypothesized inhibition of a Receptor Tyrosine Kinase pathway.

3. Cell Cycle and Apoptosis Analysis:

  • Rationale: To determine the ultimate cellular fate following treatment. The inhibition of kinases involved in cell cycle progression or survival pathways often leads to cell cycle arrest or apoptosis.

  • Methodology:

    • Cell Cycle: Treat cells with 2-Ethylquinazoline for 24-48 hours, fix, and stain with a DNA-intercalating dye (e.g., Propidium Iodide). Analyze the DNA content of the cell population by flow cytometry.

    • Apoptosis: Treat cells similarly and stain with Annexin V and Propidium Iodide (PI) to detect early and late-stage apoptosis by flow cytometry.

  • Data Output: Histograms showing the distribution of cells in G1, S, and G2/M phases of the cell cycle. Dot plots quantifying the percentage of apoptotic cells.

Section 3: Standard Operating Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols for key experiments are provided.

Protocol 1: Cell Viability using CellTiter-Glo® Luminescent Assay
  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X stock of 2-Ethylquinazoline serial dilutions in complete growth medium.

  • Dosing: Remove the medium from the cell plate and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (background) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Subtract the background reading, normalize the data to the vehicle control (100% viability), and plot the dose-response curve using non-linear regression to determine the GI50/IC50 value.

Protocol 2: Western Blotting for Phospho-Substrate Analysis
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with 2-Ethylquinazoline at various concentrations (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for a predetermined time (e.g., 2-6 hours).

  • Cell Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-AKT, total-AKT, and a loading control like GAPDH) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and image the blot using a chemiluminescence detection system.

Conclusion and Forward Outlook

This guide presents a logical and robust framework for the complete mechanistic elucidation of 2-Ethylquinazoline. By progressing through tiered experimentation—from broad phenotypic screening to specific target validation and cellular pathway analysis—researchers can build a comprehensive and defensible model of the compound's mechanism of action.

Should the primary hypothesis be confirmed, and a specific kinase target identified, the subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, in vivo efficacy studies in relevant animal models, and detailed ADME/Tox profiling. If the kinase inhibition hypothesis is disproven, the experimental blueprint can be readily adapted to investigate the secondary hypotheses, such as PARP or topoisomerase inhibition, using a similar tiered approach. This structured methodology ensures an efficient and scientifically sound investigation, paving the way for the potential development of 2-Ethylquinazoline as a novel therapeutic agent.

References

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. - RACO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF964GLn49Qn1lUB9ms7cbQ-W50yDklQypNFIpNWQzfrEu5und2BnMdjUaa2zSMzxHcx54LY0NPaaimcdh1uoxl2ASJ2U94bYcq273fx9u7JrwSvHMHEOWJRqWaHQYJm90E_h8drX0jel9pTLfdFlvOGJddqM0TQEemu003goBLng==]
  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases - Hilaris Publisher. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK4VzCfVht4bUPySas-wWw2066hNwPt_6AaENhjfbqh59vajjUkA9S_CSl3YzZpUrOlnSalzMaKXtzGE_3fZ62o3agNr0NAu0bYzvyACEO0N0yFnHqV475q0PmeKftdh9xvqHifBz8ohOjbWzdI1W6IprtnbLcQE1oinvWApG9mb6PVShsnS9wW1ZSbg9fzKEthdR-TiDHqGbgNHZtpmbUC5eftfiJkA==]
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMiw7Vr1IXmpMnpUIEXN45UfP6g05qsoRmrSuXhoZ6bG0obgeVuSShwKcB3Skxn7UXRhcEL4_PUmEHhfoTbLHK0C2M5BlYp9rQKWCSZJHHXkxjdH8Ux-EiyYWpHfjl_pE=]
  • 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmIp8WgCoBv-7zAn1nqhmyRC7lo8nYXgr51lGXFVDg9MORNX30Ce2NKB6HtCFEYVpxkxxalg4uEBV6bbO_4dV6ZIZU-V08eD6VMETpW3LshDaQSrV2zLDS0UuVx8JRSJrki-AdauKWQS8amaA=]
  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTjR3PIlqRBsdJ0jJ7KGPABKo0Bl0wdoTXyvNSbEbXwy7S_BFwglhtPpg6WqbHFo7pSOdVp-zJ-OV0ekJ4HT9P1y_1yr0lcaJK0vZtmmzxeg-eIqruYZJHN8a42ItLyMPaFSsbD150xtf3tQ==]
  • Biological activities of recent advances in quinazoline - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxPwqKH-a5OUNFh5VCPjkAVt7NNa_tL72yNBTG3mi8ILyqooZ12pZnszVVZS4g1FqR0BOErYrGfWZlis4pA9yYvauUiUn5Ar4qqHYHvA2G68AcI6sHM4g58Mh2fZ7GdRPZflrdb_ZCLgPTXjUkyLnjpJd8DnCjgi8RtVXp_WfEGJTCoXRhxTFfpxjOYBb3OFrod9esIWNmiuyhAA--3vgOVNFb9w==]
  • Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5w6HFa-zyTS27rcT3qGAeW6SsrsmE-CXqZY25pqOKZRsUBvsdScri9UKhsL37fUUivtaSN6-70f4BIeqmDeykVTMgdqTwmFfxll7RjUSTFDJbq5WPJG8cjUoHp3HIYbJ63X-kj5Au2CKZ6pc=]
  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbntGekBCik4EcDEflYVdlUj7BTCt2f4K2trswFa4aEu28dESu4z-bfCmnbBCAAiT1GialJtASeNE6NDIvrAZyGC_9sr6uxaFMO46t5lAcTgi866A6kvuAbeRvkLLqAOsQh5-y5CAf8XETZihVT7jfMsSz-qI-JSm92go20mvpS8dGPi5ttXgENa0I1fXk2JjyMHFlbarvrPCmJGxlZaletcgzPnd8]
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHLwnzygXHmgn9l22Uo8DBnYUEKJDHi_2dWNv_bf0tP7-T0vf1VID5wRmQpAZdBsHNxrND_dZkd1lwdudagwj94X5UQUVsCbh35vMBgsWNi_VyBT3OuCddIeqlGdVk-5JkElRgDqEi9Sa8Tg==]
  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIauYxANbB-4URIaBJbR_si5e47a-u6eJlEg008-AHv1d4oL6XtUSoKAAqkhjFkJX0-9_7Vc-KntGzqLkqumw75-MpHs2GTQYruqztUVgHfdbKLx0kg-OUV5YzV0uaPp62bSJUacDX8IO-xw==]
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr_Lf64TwpKPqTYo4PiRNZX54IGnJQGEcSYIqBPjRLYatzkLk1ktd4TAU6XesfiBC4EtOfDtfiQX20Nf0s50ypxkSOkmcoXa4gDt10ZIj0FZCN8YoiGkRgEpXhw8ju0uF6]
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgsNajM_mvcJ6dqe73lX-lZW9ygiEp_we0Eaz-pR3NJ-iTZbhCnb0uK2bOF4Yv-y-XRl2gWBy9YNeGvkCGaV9Q46p9TvoXuEDuJDYbMRt1M8eTLQW-uqcTKPQlaZXd0j7-hT0uf_7uH6tgLg==]
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQAQHZ1tZ7jkEs3BoipE43IQmpm06fRhnECLIM1kueUePd6W2DudSaN9Gr7aNXJZJTJwKIGiFKZTD_4iTDd1n0wsUvpf241YbFHExc5fvXFMTNnXunWcs8bA-BhyFV94oBiMigqr34I2Ktui4z3twuaMcD6j5WXM641AFBfNUZrZAlSUFN32ZgCquKXN6PGM7IcTU9uU9IELweUn33LTmAuIb1TXWDUDkhm4qRo8AkHFOk1WaGXpk64LiDf6jSLxQTBqLHM5k-zunxMiAZVO48RbYW7yJh]
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsxPTAUYhO61CbWyXtQ8JiIU8VrgxfqVC2RTncJvR37UWga3Na0FRr8K0GtaNTD2-CKpfGXncrbMulj7FubPAu_0z4M6NwbcIuUyq-zbZOf6O9FPKDxKSslnMdXF81MnarG5tpR_V-X4pr6A==]
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEPOK1MSNCVjxRHxvuvvOd9n3Gc9Z8hOKsbmbg3GcLpO9LiSS1339TCz5EFR3vZGupGrFFS0LYmxmy0lVxhxSeOEt5AR7PBKvWVsorAFN4vj4ELR5FTaYM5aWbRjDcbOsJpdkeFLzdzFo7_v7HU9-widXLcHmiazU_5NmNpBV9plwDwz1VjMjN_8wnxUUSqDuKzKqfGhW4K6iwmWmeJE3UyGIRx5DuJhNrXDaxBBju6aNH0MijLkubMNxezT-UmyOj6FJNP10-ZjSmqCPfd7s2z18Kn1KlCSs=]
  • Design and synthesis of quinazoline derivatives as potential anticancer agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWEYMFSej306cawF-iGOGGappTKlh6KeSP_zzgSZicGZc5ziOV954eU3q1AsqIztutcXutjhZRRQ9ilf2SjNkDuwVtMso2-xRmlADYn70E4g950U0XA9f4u6kQYP2Z8VL83rp4eM-_LzjSxMlBS4I1AqVwms19cRUpXt-9W4azdlA5BkuRZbOUvFXS6Gwaec4basd4spE4TbEOahc3LnZ2DzGQe8lKke5g3_I=]
  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhOr-sGR35q6r8P46oerwSChLD_vTaf_QCPwbo6KIbWSgbbeja7Auj8Va5As6NQGvpwGij5rWV8aaOq63o8OAYKBbWHXfPjwrcEtKJbVP6VjeZJRG0cp7TBfT8IwzkwttTXoQ=]
  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHU_RmvIS1vqzBOQ292t2kgVNste-p8GQFrdjYHut5PEkQI6sDbZIYvpSTjUHnWiqWHoLwuIKEH-2A4E9q4iHjVi20KLsZQdyQHGjqnsDRCknqlTgqFkMgYuJOds6H0YIFlS_RsuAlYQ6z6g==]
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPtuk9z2Inp78P9U40xkhuM3WHjSMmBw4qHDtxukxUR_M9Sn_Z96n34dStdhUdXFwjY6TXB48WzT9RwH2wrrEpgYqf_QSPEgFDWHZ6mvMOhFXZQ9PWgs82TJgEnwYvLJ6yWInnH_1DgRZ6b7oUPzhoXSTRv4f--7DoX8ZOYI9QYSenoYNrQZ_5yO-TP9AFBzo=]

Sources

Foreword: The Quinazoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethylquinazoline

The quinazoline core is a quintessential "privileged structure" in medicinal chemistry. Its rigid, bicyclic aromatic framework provides a versatile scaffold for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2] The functionalization at the 2-position, in particular, offers a key vector for modulating potency, selectivity, and pharmacokinetic profiles. This guide focuses on 2-Ethylquinazoline, a representative member of the 2-alkylquinazoline family, to provide a comprehensive overview of the physical and chemical properties that are critical for its application in research and development. While specific experimental data for 2-Ethylquinazoline is not extensively published, this document synthesizes information from closely related analogs and the parent quinazoline structure to provide a robust predictive and methodological framework.

Core Molecular Attributes of 2-Ethylquinazoline

The foundational step in the characterization of any lead compound is the determination of its fundamental physical and chemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Structural and Physicochemical Properties

The properties of 2-Ethylquinazoline are largely dictated by the fusion of a benzene ring with a pyrimidine ring, and the presence of the ethyl substituent at the C2 position.[3] The following table summarizes the core, albeit some predicted, properties.

PropertyValue (Predicted/Calculated)Basis for Prediction & Significance
Molecular Formula C₁₀H₁₀N₂Based on the fusion of a C₈H₆N₂ quinazoline core with a C₂H₄ ethyl group.
Molecular Weight 158.20 g/mol Calculated from the molecular formula. Crucial for all stoichiometric calculations.
Appearance Pale yellow crystalline solidThe parent quinazoline is a light yellow crystalline solid.[3] Alkyl substitution is not expected to dramatically alter the physical state or color.
Melting Point 45 - 55 °C (Estimated)The parent quinazoline melts at 48 °C.[3] The ethyl group may slightly alter crystal lattice packing, leading to a minor change in the melting point.
Boiling Point > 250 °C (Estimated)The parent quinazoline boils at 243 °C.[3] The addition of an ethyl group will increase the molecular weight and van der Waals forces, thus raising the boiling point.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Ethanol); Sparingly soluble in water.The quinazoline core is water-soluble.[3] The ethyl group increases lipophilicity, likely reducing aqueous solubility while enhancing solubility in organic solvents. Solubility in solvents like DMF is known to increase with temperature.[4]
pKa 3.0 - 4.0 (Estimated)The pKa of the parent quinazoline is 3.51.[3] The electron-donating nature of the ethyl group may slightly increase the basicity of the ring nitrogens.

Synthesis of the 2-Ethylquinazoline Scaffold

The synthesis of 2-substituted quinazolines is a well-established area of organic chemistry, with multiple routes available depending on the desired complexity and scale. The choice of synthetic strategy is critical as it dictates purity, yield, and the potential for analog synthesis.

Common Synthetic Pathways

A prevalent and effective method for synthesizing 2-alkylquinazolines involves the condensation and subsequent cyclization of appropriately substituted benzene precursors. One common approach is the reaction of a 2-aminobenzaldehyde or 2-aminobenzoketone with an amine source and an alkylating agent or a precursor that can deliver the ethyl group.[5]

A highly efficient, modern approach involves the transition-metal-free, iodine-catalyzed amination of a benzylic sp³ C-H bond, followed by cyclization.[5]

Diagram: Generalized Synthetic Workflow for 2-Alkylquinazolines

G cluster_reactants Starting Materials cluster_reaction Reaction Core cluster_process Workup & Purification A 2-Aminobenzylamine or 2-Aminobenzaldehyde C Condensation/ Coupling A->C Reagent A B Ethyl Amine or Equivalent Ethyl Source B->C Reagent B D Cyclization/ Aromatization C->D Intermediate E Aqueous Workup (e.g., NaHCO₃ wash) D->E Crude Product F Extraction with Organic Solvent E->F G Purification (e.g., Column Chromatography) F->G H 2-Ethylquinazoline (Final Product) G->H Purified Product

Caption: A generalized workflow for the synthesis and purification of 2-Ethylquinazoline.

Protocol: Synthesis via Acceptorless Dehydrogenative Coupling (ADC)

This protocol is adapted from modern, efficient syntheses of quinazolines and represents a robust method for preparing 2-Ethylquinazoline.[2]

Objective: To synthesize 2-Ethylquinazoline from 2-aminobenzylamine and propionaldehyde.

Materials:

  • 2-Aminobenzylamine

  • Propionaldehyde

  • Iodine (I₂) catalyst (10 mol%)

  • Toluene (solvent)

  • Oxygen (balloon)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add 2-aminobenzylamine (1.0 mmol), toluene (5 mL), and iodine (0.1 mmol).

  • Reagent Addition: Add propionaldehyde (1.2 mmol) to the mixture.

  • Reaction Conditions: Fit the flask with a condenser and an oxygen-filled balloon. Heat the reaction mixture to 100 °C and stir for 6-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Ethylquinazoline.

Rationale for Choices:

  • Iodine Catalyst: A mild, inexpensive, and environmentally benign catalyst for dehydrogenation.[5]

  • Oxygen as Oxidant: Serves as the terminal oxidant in the dehydrogenative aromatization step, producing water as the only byproduct, which aligns with green chemistry principles.

  • Toluene: A suitable high-boiling solvent for this reaction temperature.

Chemical Reactivity and Stability

The reactivity of 2-Ethylquinazoline is governed by the electron-deficient nature of the pyrimidine ring, which is susceptible to nucleophilic attack, and the potential for reactions at the ethyl group's benzylic position.

Ring Reactivity
  • Nucleophilic Attack: The quinazoline ring is highly reactive towards nucleophiles, particularly at the C4 position.[1] Strong nucleophiles like organometallic reagents (e.g., Grignard reagents) can add across the C3-N4 double bond.[1]

  • Electrophilic Substitution: Electrophilic substitution on the quinazoline ring is less common and requires harsh conditions. When it occurs, substitution is directed to the benzene ring, primarily at the C6 and C8 positions.[1]

Side-Chain Reactivity

The ethyl group at the C2 position has benzylic protons which can be involved in oxidation or condensation reactions under specific conditions, although they are generally less reactive than methyl groups in similar positions.

Stability

2-Ethylquinazoline is expected to be stable under normal laboratory conditions. It is stable in cold dilute acidic and alkaline solutions but may degrade upon boiling in these solutions.[6] It should be stored in a cool, dark place under an inert atmosphere to prevent potential degradation.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 2-Ethylquinazoline.

Spectroscopic Analysis

The following are the expected spectroscopic signatures for 2-Ethylquinazoline based on its structure and data from analogous compounds.[7][8][9]

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Multiplets between δ 7.5-9.5 ppm corresponding to the protons on the quinazoline ring system. - Ethyl Group (CH₂): A quartet around δ 3.0-3.2 ppm. - Ethyl Group (CH₃): A triplet around δ 1.3-1.5 ppm.
¹³C NMR - Aromatic Carbons: Signals in the range of δ 120-155 ppm. - C2 Carbon: A signal downfield, typically > δ 160 ppm, due to its attachment to two nitrogen atoms. - Ethyl Group Carbons: Signals in the aliphatic region, typically δ 10-30 ppm.
FT-IR - Aromatic C-H stretch: ~3050 cm⁻¹. - C=N and C=C stretches: 1500-1650 cm⁻¹. - Aliphatic C-H stretch: ~2900-3000 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A strong peak at m/z = 158. - Fragmentation: Loss of a methyl radical ([M-15]⁺) to give a peak at m/z = 143. Loss of HCN from the ring is also a common fragmentation pathway for quinazolines.

Diagram: Analytical Workflow for Structural Elucidation

G cluster_synthesis Input cluster_analysis Spectroscopic & Chromatographic Analysis A Purified 2-Ethylquinazoline B Mass Spectrometry (Molecular Weight & Formula) A->B C NMR Spectroscopy (¹H & ¹³C) (Connectivity & Skeleton) A->C D FT-IR Spectroscopy (Functional Groups) A->D E HPLC/UPLC (Purity Assessment) A->E F Confirmed Structure & Purity >95% B->F C->F D->F E->F

Caption: A standard analytical workflow for the characterization of 2-Ethylquinazoline.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a synthesized batch of 2-Ethylquinazoline.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Sample of 2-Ethylquinazoline dissolved in Acetonitrile (1 mg/mL)

Procedure:

  • System Preparation: Equilibrate the HPLC system with a mobile phase composition of 95% A and 5% B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes.

  • Detection: Monitor the eluent at a wavelength of 254 nm.

  • Analysis: Integrate the peak areas of all detected peaks. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

Self-Validation:

  • The use of a gradient ensures that impurities with a wide range of polarities are eluted and detected.

  • TFA is used to sharpen peaks by improving peak shape for nitrogen-containing basic compounds.

  • Detection at 254 nm is suitable for aromatic systems like quinazoline.

Safety and Handling

While specific toxicity data for 2-Ethylquinazoline is not available, related heterocyclic compounds should be handled with care.

  • General Hazards: Compounds like 2-methylquinoline are known to be skin and eye irritants.[10] Assume 2-Ethylquinazoline has similar properties.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion and Future Directions

2-Ethylquinazoline represents a fundamental building block within a class of compounds of high interest to the pharmaceutical industry. This guide provides a comprehensive overview of its predicted physical properties, established synthetic methodologies, and standard analytical protocols. While a full experimental characterization is yet to be published, the principles and data from related analogs offer a strong foundation for researchers. Future work should focus on the empirical determination of its properties and the exploration of its potential as a scaffold in targeted drug discovery programs, particularly in the development of kinase inhibitors and antimicrobial agents where the quinazoline nucleus has shown significant promise.[11][12]

References

  • Jadhav, S. D., et al. (2012). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available at: [Link]

  • Al-Ostath, A., et al. (2018). The physicochemical characters of quinazoline, 2-quinazolinone,... ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137113, 2-Ethylquinoline. PubChem. Available at: [Link]

  • Asif, M. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Available at: [Link]

  • Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one. Der Pharma Chemica. Available at: [Link]

  • Wikipedia. Quinazoline. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9210, Quinazoline. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 588987, 2-Methylquinazoline. PubChem. Available at: [Link]

  • Patel, M. B., et al. (2012). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. Hindawi. Available at: [Link]

  • Asif, M. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]

  • Noolvi, M. N., et al. (2011). A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors. PubMed. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available at: [Link]

  • Patel, K. D., et al. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. Available at: [Link]

  • Al-Salem, H. S., & Al-Amiery, A. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Available at: [Link]

  • SpectraBase. 2,3-DIHYDRO-2-ETHYL-2-METHYL-4(1H)-QUINAZOLINONE. Wiley. Available at: [Link]

  • El-Hashash, M. A., et al. (2012). Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. PMC. Available at: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. Australian Department of Health. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Ethylquinazoline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Ethylquinazoline, a member of the versatile quinazoline class of heterocyclic compounds. While specific experimental data for 2-Ethylquinazoline is limited in the current scientific literature, this document synthesizes established knowledge of 2-alkyl-quinazolines to offer a robust framework for its synthesis, characterization, and potential applications in drug discovery. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design.

Core Identifiers and Physicochemical Properties

While a specific CAS number for 2-Ethylquinazoline is not cataloged in major chemical databases, its fundamental identifiers and predicted physicochemical properties can be reliably extrapolated from its structure and comparison with analogous compounds like 2-methylquinazoline.

IdentifierValueSource
IUPAC Name 2-ethylquinazolinePredicted
Chemical Formula C₁₀H₁₀N₂Calculated
Molecular Weight 158.20 g/mol Calculated
Canonical SMILES CCC1=NC2=CC=CC=C2C=N1Predicted
Predicted LogP 2.35Predicted
Predicted Water Solubility 1.25 g/LPredicted
Predicted pKa (most basic) 3.8Predicted

These predicted values suggest that 2-Ethylquinazoline is a small, moderately lipophilic molecule with low water solubility, characteristic of many small molecule drug candidates.

Synthesis of 2-Ethylquinazoline: A Mechanistic Approach

The synthesis of 2-alkyl-quinazolines is well-documented, and several reliable methods can be adapted for the specific synthesis of 2-Ethylquinazoline. A common and effective approach involves the condensation of a 2-aminobenzaldehyde or a related derivative with an appropriate nitrogen source and an alkylating agent. An iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation offers an efficient route.[1]

Conceptual Synthetic Workflow

The following diagram illustrates a plausible synthetic route to 2-Ethylquinazoline, starting from readily available precursors.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization and Aromatization 2-Aminobenzonitrile 2-Aminobenzonitrile N-H Ketimine Intermediate 2-Alkylamino N-H Ketimine Intermediate 2-Aminobenzonitrile->N-H Ketimine Intermediate EtMgBr, THF Organometallic Reagent (e.g., Ethylmagnesium bromide) Ethylmagnesium bromide 2-Ethylquinazoline 2-Ethylquinazoline N-H Ketimine Intermediate->2-Ethylquinazoline Fe Catalyst, Oxidant

Caption: A potential two-step synthesis of 2-Ethylquinazoline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure for the synthesis of a 2-alkyl-quinazoline and can be adapted for 2-Ethylquinazoline.

Step 1: Synthesis of the N-H Ketimine Intermediate

  • To a solution of 2-aminobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of ethylmagnesium bromide (1.2 eq) in THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-H ketimine intermediate. This intermediate may be used in the next step without further purification.

Step 2: Iron-Catalyzed Cyclization and Aromatization

  • Dissolve the crude N-H ketimine intermediate from Step 1 in a suitable solvent such as acetonitrile.

  • Add an iron catalyst, for example, iron(III) chloride (0.1 eq), and an oxidant like tert-butyl hydroperoxide (TBHP, 2.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Ethylquinazoline.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized 2-Ethylquinazoline would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazoline ring system, typically in the range of 7.5-8.5 ppm. The ethyl group would exhibit a triplet for the methyl protons (around 1.3 ppm) and a quartet for the methylene protons (around 2.8 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon at position 2 of the quinazoline ring appearing at a characteristic downfield shift due to its attachment to two nitrogen atoms. The ethyl group carbons would appear in the aliphatic region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 2-Ethylquinazoline (158.20 g/mol ).

Biological Activities and Therapeutic Potential of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2][3] This makes 2-Ethylquinazoline an interesting candidate for further investigation in drug discovery programs.

Established Biological Activities of Quinazoline Derivatives:
  • Anticancer: Many quinazoline derivatives have been developed as potent anticancer agents, most notably as tyrosine kinase inhibitors (TKIs) targeting receptors like the epidermal growth factor receptor (EGFR).[4]

  • Antimicrobial: The quinazoline scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.

  • Anti-inflammatory: Certain quinazoline derivatives have demonstrated anti-inflammatory effects.

  • Antihypertensive: The quinazoline ring is a key feature in some antihypertensive drugs.[3]

The introduction of a 2-ethyl group can modulate the pharmacokinetic and pharmacodynamic properties of the quinazoline core, potentially leading to novel therapeutic agents.

Potential Signaling Pathways for Investigation

Given the prevalence of quinazolines as kinase inhibitors, a logical starting point for investigating the biological activity of 2-Ethylquinazoline would be to screen it against a panel of protein kinases involved in cancer cell proliferation and survival.

G 2-Ethylquinazoline 2-Ethylquinazoline Kinase Panel Screening Kinase Panel Screening 2-Ethylquinazoline->Kinase Panel Screening Initial Screening Hit Identification Hit Identification Kinase Panel Screening->Hit Identification Identify Potent Hits Lead Optimization Lead Optimization Hit Identification->Lead Optimization Structure-Activity Relationship Studies Preclinical Development Preclinical Development Lead Optimization->Preclinical Development In vivo Efficacy and Toxicity Clinical Trials Clinical Trials Preclinical Development->Clinical Trials Human Studies

Caption: A typical workflow for evaluating a novel quinazoline derivative.

Conclusion

While 2-Ethylquinazoline remains a relatively unexplored compound, its structural relationship to a well-established class of bioactive molecules makes it a compelling target for further research. This guide provides a foundational understanding of its predicted properties, a viable synthetic strategy, and a logical framework for investigating its therapeutic potential. The versatility of the quinazoline scaffold suggests that 2-Ethylquinazoline could serve as a valuable building block for the development of novel therapeutics in oncology, infectious diseases, and beyond.

References

  • Chen, C. Y., He, F., Tang, G., Yuan, H., Li, N., Wang, J., & Faessler, R. (2018). Iron-Catalyzed C(sp3)−H/C(sp2)−H Cross-Coupling for the Synthesis of Quinolines and Quinazolines. The Journal of Organic Chemistry, 83(5), 2395–2401. [Link]

  • PubChem. (n.d.). 2-Methylquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The physicochemical characters of quinazoline, 2-quinazolinone,... Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of recent advances in quinazoline. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Ethylquinazoline: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone of medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] This diverse pharmacological profile has cemented the quinazoline scaffold as a "privileged structure" in drug discovery, leading to the development of numerous approved therapeutic agents. This guide focuses specifically on 2-Ethylquinazoline, tracing its journey from its initial synthesis to its role in contemporary chemical research.

PART 1: The Genesis of 2-Ethylquinazoline: A Historical Perspective

The story of 2-Ethylquinazoline is built upon the foundational work of late 19th and early 20th-century chemists who first elucidated the synthesis of the parent quinazoline ring. The first quinazoline derivative was prepared by Griess in 1869.[2] Subsequently, the parent quinazoline was synthesized in 1895 by Bischler and Lang.[1] A more refined synthesis was later developed by Gabriel in 1903.[1][2]

The first documented synthesis of a 2-alkyl quinazoline derivative, specifically 2-ethyl-4-hydroxyquinazoline, was reported in 1927 by Marston T. Bogert and William F. Amend in the Journal of the American Chemical Society. Their work, titled "2-Alkyl-4-hydroxyquinazolines. I. The Condensation of N-Acylanthranilic Acids with Aliphatic Amines," laid the groundwork for the synthesis of a variety of 2-alkylated quinazolines.

The key to their approach was the preparation of N-propionylanthranilic acid, which served as the crucial precursor. This was achieved by reacting anthranilic acid with propionyl chloride.

PART 2: Foundational Synthesis: The Bogert and Amend Method (1927)

The pioneering synthesis of 2-ethyl-4-hydroxyquinazoline by Bogert and Amend provided a robust and logical pathway to this class of compounds. The causality behind their experimental choices reflects a deep understanding of the chemical principles of the time.

Experimental Protocol: Synthesis of 2-Ethyl-4-hydroxyquinazoline

Step 1: Preparation of N-Propionylanthranilic Acid

  • Rationale: The N-acylation of anthranilic acid is the critical first step to introduce the propionyl group, which will ultimately form the ethyl group at the 2-position of the quinazoline ring.

  • Procedure:

    • To a solution of anthranilic acid in a suitable solvent (e.g., pyridine or aqueous sodium hydroxide), propionyl chloride is added portion-wise with cooling.

    • The reaction mixture is stirred until the reaction is complete.

    • Acidification of the mixture precipitates the N-propionylanthranilic acid, which is then collected by filtration, washed with cold water, and dried.

Step 2: Cyclization to 2-Ethyl-3,1-benzoxazin-4-one

  • Rationale: Treatment of the N-acylanthranilic acid with a dehydrating agent, such as acetic anhydride, facilitates an intramolecular cyclization to form the benzoxazinone intermediate. This reactive intermediate is key to the subsequent ring-closing step.

  • Procedure:

    • N-propionylanthranilic acid is heated with an excess of acetic anhydride.

    • The excess acetic anhydride is removed under reduced pressure to yield the crude 2-ethyl-3,1-benzoxazin-4-one.

Step 3: Formation of 2-Ethyl-4-hydroxyquinazoline

  • Rationale: The benzoxazinone is reacted with ammonia (or a source of ammonia like ammonium acetate) which acts as a nucleophile, opening the oxazinone ring and subsequently cyclizing to form the more stable quinazolinone ring system. The product exists in the tautomeric 4-hydroxyquinazoline form.

  • Procedure:

    • The crude 2-ethyl-3,1-benzoxazin-4-one is heated with aqueous ammonia or fused with ammonium acetate.

    • The reaction mixture is cooled, and the resulting solid is collected by filtration.

    • Recrystallization from a suitable solvent (e.g., ethanol) affords purified 2-ethyl-4-hydroxyquinazoline.

Step 4: Conversion to 2-Ethylquinazoline (Hypothetical Extension based on established methods)

While Bogert and Amend's work focused on the 4-hydroxy derivative, the conversion to 2-ethylquinazoline can be achieved through established methods:

  • Chlorination: The 4-hydroxy group is converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Reductive Dechlorination: The resulting 4-chloro-2-ethylquinazoline is then subjected to a reductive dechlorination step, for example, using hydrogen gas with a palladium catalyst (H₂/Pd), to yield 2-ethylquinazoline.

Bogert_Amend_Synthesis cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Ring Formation Anthranilic_Acid Anthranilic Acid N_Propionylanthranilic_Acid N-Propionylanthranilic Acid Anthranilic_Acid->N_Propionylanthranilic_Acid 1. Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->N_Propionylanthranilic_Acid Benzoxazinone 2-Ethyl-3,1-benzoxazin-4-one N_Propionylanthranilic_Acid->Benzoxazinone 2. Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Benzoxazinone Quinazolinone 2-Ethyl-4-hydroxyquinazoline Benzoxazinone->Quinazolinone 3. Ammonia Ammonia Ammonia->Quinazolinone

Bogert and Amend Synthesis of 2-Ethyl-4-hydroxyquinazoline (1927).

PART 3: Physicochemical Properties and Spectroscopic Data

While historical records provide limited data, modern analytical techniques allow for a comprehensive characterization of 2-Ethylquinazoline.

PropertyValue
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance Off-white to yellow solid
Melting Point Data not consistently available
Boiling Point Data not consistently available
Solubility Soluble in most organic solvents

Note: Specific quantitative data for melting and boiling points can vary depending on the purity and crystalline form of the compound. Researchers should refer to experimental data from their specific batch.

PART 4: Modern Synthetic Routes and Their Rationale

While the Bogert and Amend synthesis is of historical importance, contemporary organic chemistry offers more efficient and versatile methods for the preparation of 2-ethylquinazoline and its derivatives. These modern approaches often provide higher yields, milder reaction conditions, and greater functional group tolerance.

Method 1: Transition Metal-Catalyzed Cross-Coupling Reactions
  • Rationale: Palladium- or copper-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heterocyclic compounds. These methods allow for the direct formation of the quinazoline ring from readily available starting materials.

  • Example Workflow: A common strategy involves the coupling of a 2-aminobenzonitrile with an ethyl-containing coupling partner, such as a Grignard reagent or an organoboron compound, followed by an intramolecular cyclization.

Modern_Synthesis_1 cluster_0 Step 1: Cross-Coupling cluster_1 Step 2: Cyclization Aminobenzonitrile 2-Aminobenzonitrile Intermediate Coupled Intermediate Aminobenzonitrile->Intermediate Pd or Cu catalyst Ethyl_Grignard Ethyl Grignard Reagent Ethyl_Grignard->Intermediate Quinazoline 2-Ethylquinazoline Intermediate->Quinazoline Acid or Base

Transition Metal-Catalyzed Synthesis of 2-Ethylquinazoline.
Method 2: Microwave-Assisted Organic Synthesis (MAOS)
  • Rationale: Microwave irradiation can significantly accelerate reaction rates by efficiently heating the reaction mixture. This often leads to shorter reaction times, higher yields, and cleaner product formation compared to conventional heating methods.

  • Example Workflow: The condensation of 2-aminobenzaldehyde with propionamidine can be effectively carried out under microwave irradiation to afford 2-ethylquinazoline in a one-pot synthesis.

PART 5: Applications in Drug Discovery and Development

The 2-ethylquinazoline scaffold, while perhaps less explored than other substituted quinazolines, holds potential in medicinal chemistry. The ethyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

  • Kinase Inhibition: Many quinazoline derivatives are potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The 2-ethyl substituent can be explored to modulate the selectivity and potency of these inhibitors.

  • Antimicrobial Agents: The quinazoline nucleus is found in compounds with antibacterial and antifungal activity. The introduction of an ethyl group at the 2-position can be a strategy to enhance the antimicrobial spectrum or overcome resistance mechanisms.

  • Central Nervous System (CNS) Activity: The physicochemical properties imparted by the 2-ethyl group may influence the ability of the molecule to cross the blood-brain barrier, making it a potential scaffold for developing CNS-active agents.

Conclusion

From its initial synthesis by Bogert and Amend in 1927, 2-ethyl-4-hydroxyquinazoline has been a part of the broader, rich history of quinazoline chemistry. While the parent 2-ethylquinazoline may not have the extensive literature of some of its more complex analogues, its foundational synthesis represents a key step in the exploration of 2-alkylquinazolines. Modern synthetic methods have greatly expanded the accessibility of this and related compounds, opening new avenues for their application in drug discovery and materials science. The continued exploration of the structure-activity relationships of 2-substituted quinazolines, including the seemingly simple 2-ethyl derivative, is a testament to the enduring importance of this versatile heterocyclic scaffold.

References

  • Bischler, A., & Lang, M. (1895). Ueber die Synthese des Chinazolins. Berichte der deutschen chemischen Gesellschaft, 28(1), 279-282.
  • Sharma, V. K., & Kumar, R. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Bogert, M. T., & Amend, W. F. (1927). 2-Alkyl-4-hydroxyquinazolines. I. The Condensation of N-Acylanthranilic Acids with Aliphatic Amines. Journal of the American Chemical Society, 49(5), 1304–1313.
  • Gabriel, S. (1903). Ueber das Chinazolin. Berichte der deutschen chemischen Gesellschaft, 36(1), 800-813.
  • Griess, P. (1869). Ueber die Einwirkung von Cyan auf Anthranilsäure. Berichte der deutschen chemischen Gesellschaft, 2(1), 447-449.
  • Wikipedia contributors. (2023). Quinazoline. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2014, 1-26.

Sources

A Technical Guide to the Quantum Chemical Analysis of 2-Ethylquinazoline for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Ethylquinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry. We detail a robust, validated computational workflow designed for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of methods to explain the causal reasoning behind key procedural choices, ensuring scientific integrity and reproducibility. Core topics include geometry optimization, electronic structure analysis via Frontier Molecular Orbitals (FMO), reactivity prediction through Molecular Electrostatic Potential (MEP) maps, and simulated spectroscopic characterization. The protocols outlined herein are grounded in Density Functional Theory (DFT) and are designed to furnish actionable insights for the rational design of novel therapeutics based on the quinazoline core.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline skeleton is a privileged heterocyclic system, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2] Its rigid structure and versatile substitution points make it an ideal scaffold for probing protein binding pockets. 2-Ethylquinazoline, the subject of this guide, serves as a representative model for understanding the fundamental physicochemical properties that drive the pharmacological potential of this compound class.

Quantum chemical calculations offer a powerful in silico lens to dissect the electronic structure, reactivity, and spectroscopic signatures of molecules before committing resources to costly and time-consuming synthesis and in vitro testing.[3] By accurately modeling properties such as electron distribution, orbital energies, and potential interaction sites, these computational methods provide deep mechanistic insights, accelerating the drug discovery process.[4] This guide establishes a validated protocol for such an analysis of 2-Ethylquinazoline.

Theoretical & Methodological Framework

The accuracy of any quantum chemical study is contingent upon the judicious selection of a theoretical method and basis set. For organic molecules like 2-Ethylquinazoline, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[5]

2.1. Causality of Method Selection: DFT Functional and Basis Set

  • DFT Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Rationale: The B3LYP functional is a hybrid functional that has become a workhorse in computational chemistry for its proven reliability in predicting the geometries and electronic properties of a vast range of organic compounds.[6] It incorporates a portion of the exact Hartree-Fock exchange, which mitigates some of the self-interaction error inherent in pure DFT functionals, leading to more accurate predictions of molecular properties.

  • Basis Set: 6-311++G(d,p)

    • Rationale: This triple-zeta basis set provides a high degree of flexibility for describing the electronic structure.[7]

      • 6-311 : Indicates a triple-zeta representation of the valence orbitals, allowing for a more accurate description of electron distribution and bonding compared to smaller double-zeta sets.

      • ++G : Incorporates diffuse functions on both heavy atoms and hydrogen. This is critical for accurately modeling systems with potential lone pairs and for describing non-covalent interactions, which are essential in drug-receptor binding.

      • (d,p) : Adds polarization functions on heavy atoms (d-orbitals) and hydrogen atoms (p-orbitals). These functions account for the distortion of atomic orbitals within the molecular environment, leading to a more realistic depiction of chemical bonds and, consequently, more accurate geometries and energies.

Studies on related quinazoline derivatives have demonstrated that this level of theory, B3LYP/6-311++G(d,p), yields results that correlate well with experimental data.[7]

The Computational Workflow: A Validated Protocol

This section details the step-by-step methodology for a comprehensive quantum chemical analysis of 2-Ethylquinazoline.

Diagram: Computational Analysis Workflow

Computational Workflow cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations (DFT: B3LYP/6-311++G(d,p)) cluster_analysis 3. Data Analysis & Interpretation cluster_output 4. Application in Drug Discovery A Initial 3D Structure (e.g., from ChemDraw/Avogadro) B Geometry Optimization A->B Input Geometry C Frequency Analysis B->C Optimized Geometry F Confirm Minimum Energy Structure (No imaginary frequencies) C->F D Electronic Structure Calculation (HOMO, LUMO, MEP) H Evaluate Reactivity (HOMO-LUMO Gap, MEP Map) D->H E Spectroscopic Calculation (IR, Raman, NMR) I Correlate with Experimental Spectra E->I F->D F->E G Analyze Geometric Parameters (Bond lengths, angles) F->G L Aid Compound Characterization G->L J Guide Docking Studies H->J K Predict Metabolic Stability H->K I->L

Caption: A step-by-step workflow for the quantum chemical analysis of 2-Ethylquinazoline.

Step 1: Initial Structure Generation

  • Draw the 2D structure of 2-Ethylquinazoline using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert the 2D structure to a preliminary 3D conformation.

  • Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry. This step is crucial as it reduces the number of cycles required for the more computationally expensive DFT optimization.

Step 2: Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule on the potential energy surface.

  • Protocol:

    • Select the B3LYP functional and the 6-311++G(d,p) basis set.

    • Initiate the geometry optimization calculation. The algorithm will iteratively adjust the positions of the atoms until a stationary point is found where the net forces on all atoms are negligible.

    • The resulting structure represents the equilibrium geometry of the molecule in the gas phase.

Step 3: Frequency Analysis (Self-Validation)

  • Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to calculate vibrational spectra.

  • Protocol:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Validation Check: A true minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), requiring re-optimization.

    • The output provides the harmonic vibrational frequencies, which can be used to simulate the Infrared (IR) and Raman spectra of the molecule.[8]

Step 4: Calculation of Molecular Properties

  • Objective: To compute key electronic and reactivity descriptors.

  • Protocol (performed on the validated minimum energy structure):

    • Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9]

    • Molecular Electrostatic Potential (MEP): Generate the MEP map by calculating the electrostatic potential on the molecule's electron density surface.[10]

    • NMR Spectroscopy: Calculate the isotropic shielding values for ¹H and ¹³C nuclei using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[8][11]

Analysis and Interpretation of Results

This section presents the expected outcomes from the computational protocol, providing a template for how to interpret the data in the context of drug development.

4.1. Molecular Geometry The optimized geometry provides the most stable three-dimensional arrangement of 2-Ethylquinazoline. Key bond lengths and angles should be tabulated and, where possible, compared with experimental crystallographic data of similar quinazoline structures to further validate the chosen level of theory.

Table 1: Predicted Key Geometric Parameters for 2-Ethylquinazoline

Parameter Bond/Angle Predicted Value (Å or °)
Bond Length N1-C2 Value
Bond Length C2-N3 Value
Bond Length C2-C(ethyl) Value
Bond Angle C4-N3-C2 Value
Dihedral Angle N3-C2-C(ethyl)-C(methyl) Value

(Note: Values are placeholders and would be populated from actual calculation output.)

4.2. Electronic Structure and Chemical Reactivity

  • Frontier Molecular Orbitals (HOMO-LUMO) The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9]

    • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[12] A smaller gap suggests the molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron to a higher energy state.[13] This can be correlated with its potential to interact with biological targets.[14]

Table 2: Calculated Electronic Properties of 2-Ethylquinazoline

Property Predicted Value (eV) Implication for Drug Design
E(HOMO) Value Region susceptible to electrophilic attack
E(LUMO) Value Region susceptible to nucleophilic attack
ΔE (LUMO-HOMO) Value Indicator of chemical reactivity and kinetic stability

(Note: Values are placeholders.)

  • Molecular Electrostatic Potential (MEP) Map The MEP map is a vital tool for predicting intermolecular interactions, a cornerstone of drug design.[4] It visualizes the charge distribution across the molecule, identifying sites for electrophilic and nucleophilic attack.[15]

    • Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (like the quinazoline nitrogens). These are prime sites for hydrogen bond donation or interaction with positively charged residues in a protein active site.

    • Blue Regions (Positive Potential): Indicate electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms. These are sites for electrophilic interactions.

    • Green Regions (Neutral Potential): Indicate areas of low polarity, typically associated with the hydrocarbon portions of the molecule.

The MEP map provides a direct visual hypothesis for how 2-Ethylquinazoline might orient itself within a receptor binding pocket.

4.3. Simulated Spectroscopic Data The calculated IR and NMR spectra serve as a theoretical fingerprint of the molecule.[16] They can be used to aid in the structural elucidation of newly synthesized derivatives by comparing the calculated spectra with experimental data.[17] Any significant deviations between the calculated and experimental spectra can point to unexpected structural features or intermolecular interactions in the experimental sample.

Application to Rational Drug Design

The data generated from these quantum chemical calculations directly inform several stages of the drug discovery pipeline.

Diagram: From Quantum Properties to Drug Design Insights

Application cluster_quantum Calculated Quantum Properties cluster_design Drug Design Applications MEP MEP Map (Charge Distribution) Docking Improved Molecular Docking (Guiding ligand placement) MEP->Docking Identifies H-bond sites SAR Structure-Activity Relationship (SAR) (Explaining activity of analogs) MEP->SAR Explains electrostatic interactions HL_Gap HOMO-LUMO Gap (Reactivity) ADMET ADMET Prediction (Metabolic stability insights) HL_Gap->ADMET Relates to reaction susceptibility Geometry Optimized Geometry (3D Shape) Geometry->Docking Provides accurate conformer

Caption: Relationship between calculated properties and their application in drug design.

  • Informing Molecular Docking: The optimized geometry provides a low-energy, realistic conformation for docking studies. The MEP map is even more critical, as it highlights the electrostatic features that govern ligand-protein recognition, allowing for more accurate prediction of binding modes.[18]

  • Predicting Sites of Metabolism: The MEP map and Fukui functions (another reactivity descriptor) can identify atoms most susceptible to electrophilic attack, which is a common mechanism in Phase I metabolism by Cytochrome P450 enzymes.

  • Guiding SAR Studies: When a series of 2-substituted quinazoline analogs are synthesized, quantum calculations can rationalize observed structure-activity relationships (SAR). For example, if an electron-withdrawing group at a certain position increases activity, MEP and orbital analysis can reveal how that substitution altered the electronic landscape of the molecule to enhance target interaction.

Conclusion

This technical guide has outlined a comprehensive and scientifically-grounded workflow for the quantum chemical analysis of 2-Ethylquinazoline using Density Functional Theory. By adhering to this protocol, researchers can generate high-fidelity data on the molecule's geometry, electronic structure, and reactivity. The true power of this approach lies in its predictive capacity, providing deep mechanistic insights that can guide the rational design of more potent and selective quinazoline-based therapeutics, thereby streamlining the path from computational concept to clinical candidate.

References

  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. [Source: ResearchGate, URL: https://www.researchgate.
  • (N.A.). The physicochemical characters of quinazoline, 2-quinazolinone,... - ResearchGate. [Source: ResearchGate, URL: https://www.researchgate.net/figure/The-physicochemical-characters-of-quinazoline-2-quinazolinone-4-quinazolinone-and-2_fig1_344558509]
  • WuXi Chemistry. (N.A.). Assessing Reactivity with LUMO and HOMO Energy Gap. [Source: WuXi Chemistry, URL: https://wuxichemistry.wuxiapptec.com/assessing-reactivity-with-lumo-and-homo-energy-gap/]
  • (N.A.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... - ResearchGate. [Source: ResearchGate, URL: https://www.researchgate.
  • (N.A.). Computational study of heterocyclic anticancer compounds through nbo method. [Source: Semantic Scholar, URL: https://www.semanticscholar.org/paper/Computational-study-of-heterocyclic-anticancer-Nikoofard-Shoja/2180e0380c554904f447f526154580430e3bb446]
  • (N.A.). (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors - ResearchGate. [Source: ResearchGate, URL: https://www.researchgate.net/publication/359287311_Evaluation_of_the_pKa's_of_Quinazoline_Derivatives_Usage_of_Quantum_Mechanical_Based_Descriptors]
  • (N.A.). Computational study of heterocyclic anticancer compounds through nbo method - Semantic Scholar. [Source: Semantic Scholar, URL: https://www.semanticscholar.org/paper/Computational-study-of-heterocyclic-anticancer-Nikoofard-Shoja/2180e0380c554904f447f526154580430e3bb446]
  • (2021). How reactivity of a organic molecule depends upon HOMO and LUMO. [Source: Chemistry Stack Exchange, URL: https://chemistry.stackexchange.com/questions/154101/how-reactivity-of-a-organic-molecule-depends-upon-homo-and-lumo]
  • BenchChem. (N.A.). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. [Source: BenchChem, URL: https://www.benchchem.com/product/b2298]
  • BenchChem. (N.A.). Methyl quinazoline-2-carboxylate | 1607787-61-0. [Source: BenchChem, URL: https://www.benchchem.com/product/1607787-61-0]
  • Cole, D. J., Horta, B. A. C., & Bjerrum, E. J. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry, 62(18), 8488–8498. [Source: ACS Publications, URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00870]
  • (N.A.). Molecular electrostatic potential map of all compounds (remaining are presented in figure S1) - ResearchGate. [Source: ResearchGate, URL: https://www.researchgate.net/figure/Molecular-electrostatic-potential-map-of-all-compounds-remaining-are-presented-in_fig3_376483569]
  • National Center for Biotechnology Information. (N.A.). 2-Methylquinazoline. PubChem Compound Database. [Source: PubChem, URL: https://pubchem.ncbi.nlm.nih.gov/compound/588987]
  • (N.A.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - MDPI. [Source: MDPI, URL: https://www.mdpi.com/1420-3049/29/11/2569]
  • (N.A.). Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives a - RSC Publishing. [Source: RSC Publishing, URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04302c]
  • Ossila. (N.A.). Understanding HOMO and LUMO in Chemistry. [Source: Ossila, URL: https://www.ossila.com/pages/homo-and-lumo]
  • Serin, S. (2024). Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Orbital: The Electronic Journal of Chemistry, 16(1), 30-40. [Source: Orbital, URL: https://www.orbital.ufms.br/index.php/orbital/article/view/1893]
  • National Center for Biotechnology Information. (N.A.). Quinazolin-2-amine. PubChem Compound Database. [Source: PubChem, URL: https://pubchem.ncbi.nlm.nih.gov/compound/519332]
  • (N.A.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. [Source: Journal of Applied Bioanalysis, URL: https://www.jabonline.org/index.php/jab/article/view/583]
  • (N.A.). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From - Journal of Chemical Reviews. [Source: Journal of Chemical Reviews, URL: https://jchemrev.com/article_184857.html]
  • (N.A.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Source: IJRAR, URL: https://www.ijrar.org/papers/IJRAR1BXP011.pdf]
  • (N.A.). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent | Ibn AL-Haitham Journal For Pure and Applied Sciences. [Source: Ibn AL-Haitham Journal For Pure and Applied Sciences, URL: https://jih.uobaghdad.edu.iq/index.php/j/article/view/1815]
  • National Center for Biotechnology Information. (N.A.). 2-Methyl-4(3H)-quinazolinone. PubChem Compound Database. [Source: PubChem, URL: https://pubchem.ncbi.nlm.nih.gov/compound/135400457]
  • Grimme, S., & Brandenburg, J. G. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Source: ChemRxiv, URL: https://chemrxiv.org/engage/chemrxiv/article-details/6261811408226285b5839b9b]
  • Fassihi, A., Sabet, R., & Saghaie, L. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Avicenna journal of medical biotechnology, 13(3), 125–138. [Source: NCBI, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8379963/]
  • Gadre, S. R., & Suresh, C. H. (2000). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Proceedings of the Indian National Science Academy, 66(3), 269-291. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7506691/]
  • (2017). HOMO-LUMO gap into reaction rate/activation energy? - ResearchGate. [Source: ResearchGate, URL: https://www.researchgate.
  • (N.A.). Tutorial: Electrostatic Potential Maps. [Source: UC Santa Barbara, URL: https://www.chem.ucsb.edu/~kalju/chem126/public/MESP_tutorial.html]
  • EL Rhabouri, S., et al. (2022). DFT, ANN and QSAR studies of quinoline, isoquinoline and quinazoline derivatives against Plasmodium falciparum. RHAZES: Green and Applied Chemistry. [Source: RHAZES, URL: https://rhazes.imist.ma/index.php/rhazes/article/view/35255]
  • (N.A.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. [Source: Arabian Journal of Chemistry, URL: https://www.sciencedirect.com/science/article/pii/S187853521500171X]
  • (2023). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. [Source: YouTube, URL: https://www.youtube.
  • (N.A.). Article - Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment - Digital Repository. [Source: Digital Repository, URL: https://dr.lmu.edu.ng/handle/20.500.12712/2836]

Sources

Methodological & Application

Synthesis and Application of 2-Ethylquinazoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and intriguing photophysical properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of a specific subclass: 2-ethylquinazoline derivatives. We will delve into the synthetic rationale, provide detailed experimental protocols, and explore the therapeutic potential of these compounds, particularly in the realms of antimicrobial and anticancer research.

I. The Significance of the Quinazoline Core and the Influence of the 2-Ethyl Substituent

Quinazoline and its oxidized form, quinazolinone, are fused heterocyclic systems composed of a benzene ring and a pyrimidine ring.[1] This structural motif is present in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The biological activity of quinazoline derivatives is highly dependent on the nature and position of their substituents.[3] The introduction of an ethyl group at the 2-position can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its interaction with biological targets. While extensive research has focused on various substitutions at this position, the 2-ethyl group offers a unique balance of properties that warrants specific investigation.

II. Synthetic Methodologies for 2-Ethylquinazoline Derivatives

The synthesis of 2-ethylquinazoline derivatives can be approached through several established methods for quinazoline ring formation. A common and reliable strategy involves the condensation of an anthranilic acid derivative with a source of the C2-ethyl fragment.

A. Synthesis of 2-Ethylquinazolin-4(3H)-one: A Key Intermediate

A foundational building block for many 2-ethylquinazoline derivatives is 2-ethylquinazolin-4(3H)-one. This can be efficiently synthesized from anthranilic acid. The general principle involves the acylation of anthranilic acid with a propionylating agent (e.g., propionyl chloride or propionic anhydride) to form N-propionylanthranilic acid, followed by cyclization.[4]

Protocol 1: Synthesis of 2-Ethylquinazolin-4(3H)-one

This protocol is adapted from established methods for the synthesis of 2-substituted-4(3H)-quinazolinones.[4]

Materials:

  • Anthranilic acid

  • Propionyl chloride

  • Pyridine (or another suitable base)

  • Acetic anhydride

  • Ammonium acetate

  • Ethanol

  • Standard laboratory glassware and workup equipment

Procedure:

  • Acylation of Anthranilic Acid:

    • In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add propionyl chloride (1.1 equivalents) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-propionylanthranilic acid.

  • Cyclization to form 2-Ethyl-4H-3,1-benzoxazin-4-one:

    • Reflux the crude N-propionylanthranilic acid in acetic anhydride for 2-3 hours.

    • Remove the excess acetic anhydride under reduced pressure to obtain the crude 2-ethyl-4H-3,1-benzoxazin-4-one. This intermediate is often used in the next step without further purification.

  • Formation of 2-Ethylquinazolin-4(3H)-one:

    • To the crude 2-ethyl-4H-3,1-benzoxazin-4-one, add an excess of ammonium acetate and heat the mixture, either neat or in a high-boiling solvent like ethanol, at reflux for 4-6 hours.[5]

    • Cool the reaction mixture to room temperature.

    • Add water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to afford pure 2-ethylquinazolin-4(3H)-one.

Causality Behind Experimental Choices:

  • The use of a base like pyridine in the acylation step is crucial to neutralize the HCl generated, driving the reaction to completion.

  • Acetic anhydride serves as both a solvent and a dehydrating agent in the cyclization to the benzoxazinone, which is a more reactive intermediate for the subsequent amination.

  • Ammonium acetate provides the nitrogen atom for the pyrimidine ring in the final cyclization step to form the quinazolinone.

Synthesis_of_2_Ethylquinazolin_4_3H_one Anthranilic_Acid Anthranilic Acid N_Propionylanthranilic_Acid N-Propionylanthranilic Acid Anthranilic_Acid->N_Propionylanthranilic_Acid Propionyl chloride, Pyridine Benzoxazinone 2-Ethyl-4H-3,1-benzoxazin-4-one N_Propionylanthranilic_Acid->Benzoxazinone Acetic anhydride, Reflux Quinazolinone 2-Ethylquinazolin-4(3H)-one Benzoxazinone->Quinazolinone Ammonium acetate, Reflux

Caption: Synthetic pathway for 2-Ethylquinazolin-4(3H)-one.

B. Further Derivatization of 2-Ethylquinazolines

The 2-ethylquinazolin-4(3H)-one can be further modified to generate a library of derivatives. A common transformation is the conversion of the 4-oxo group to a 4-chloro group, which can then be displaced by various nucleophiles.

Protocol 2: Synthesis of 2-Ethyl-4-chloroquinazoline and Subsequent Nucleophilic Substitution

This protocol is based on standard procedures for the chlorination of quinazolinones and subsequent nucleophilic aromatic substitution.[6]

Materials:

  • 2-Ethylquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalyst)

  • A desired amine (e.g., aniline, a substituted aniline)

  • Isopropanol or another suitable solvent

Procedure:

  • Chlorination:

    • In a fume hood, carefully reflux a mixture of 2-ethylquinazolin-4(3H)-one (1 equivalent), phosphorus oxychloride (excess, e.g., 5-10 equivalents), and a catalytic amount of N,N-dimethylaniline for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

    • Collect the solid by filtration, wash with water, and dry to obtain 2-ethyl-4-chloroquinazoline.

  • Nucleophilic Substitution:

    • Dissolve the 2-ethyl-4-chloroquinazoline (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent like isopropanol.

    • Reflux the mixture for 4-8 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired 2-ethyl-4-aminoquinazoline derivative.

Trustworthiness of the Protocol:

This two-step procedure is a well-established and reliable method for introducing diversity at the 4-position of the quinazoline ring. The reactivity of the 4-chloroquinazoline intermediate allows for the facile introduction of a wide range of amino, alkoxy, and thioalkoxy groups.

Derivatization_of_2_Ethylquinazoline Quinazolinone 2-Ethylquinazolin-4(3H)-one Chloroquinazoline 2-Ethyl-4-chloroquinazoline Quinazolinone->Chloroquinazoline POCl₃ Aminoquinazoline 2-Ethyl-4-aminoquinazoline Derivatives Chloroquinazoline->Aminoquinazoline R-NH₂, Reflux

Caption: Derivatization of 2-Ethylquinazolin-4(3H)-one.

III. Applications of 2-Ethylquinazoline Derivatives

The versatile quinazoline scaffold, when substituted with a 2-ethyl group, can exhibit a range of biological activities. Here, we focus on their potential as antimicrobial and anticancer agents.

A. Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antibacterial and antifungal properties.[3] The mechanism of action can vary but often involves the inhibition of essential bacterial enzymes or disruption of the cell wall.[3] For instance, some quinazoline derivatives have shown potent activity against Mycobacterium tuberculosis.[7]

Protocol 3: Evaluation of Antimicrobial Activity using Broth Microdilution Method

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • 2-Ethylquinazoline derivative to be tested

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (DMSO or solvent used to dissolve the compound)

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve the 2-ethylquinazoline derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • Grow the bacterial strain in MHB overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row.

    • Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (wells with bacteria and a known antibiotic) and a negative control (wells with bacteria and the solvent).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.

Data Presentation:

The results of the antimicrobial assay can be summarized in a table.

CompoundTest OrganismMIC (µg/mL)
2-Ethylthio-4-methylaminoquinazolineM. tuberculosis H37Rv0.78 - 12.5[7]
Ciprofloxacin (Control)M. tuberculosis H37RvKnown standard value
B. Anticancer Activity

Many quinazoline derivatives have been developed as potent anticancer agents, with some, like gefitinib and erlotinib, reaching clinical use.[5] Their primary mechanism of action is often the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. The cytotoxic effects of novel 2-ethylquinazoline derivatives can be evaluated against various cancer cell lines.

Protocol 4: Evaluation of Anticancer Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 2-Ethylquinazoline derivative to be tested

  • Cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-ethylquinazoline derivative in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation:

The anticancer activity data can be presented in a table format.

CompoundCell LineIC₅₀ (µM)
2-Styrylquinazolin-4(3H)-one 51HT29 (Colon)<0.05[8]
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one 39A2780 (Ovarian)<0.05[8]
Doxorubicin (Control)VariousKnown standard values

(Note: The data in the table are for illustrative quinazoline derivatives and highlight the potential potency of this class of compounds.)

Anticancer_Mechanism Quinazoline 2-Ethylquinazoline Derivative Inhibition Inhibition Kinase Kinase Quinazoline->Kinase Binds to active site Proliferation Proliferation Inhibition->Proliferation Apoptosis Apoptosis (Cell Death)

Caption: General mechanism of action for quinazoline-based kinase inhibitors.

IV. Conclusion and Future Perspectives

2-Ethylquinazoline derivatives represent a promising class of compounds with significant potential in drug discovery. The synthetic routes are well-established and allow for the generation of diverse chemical libraries. The protocols provided in this application note offer a solid foundation for researchers to synthesize and evaluate these compounds for their antimicrobial and anticancer properties. Future research in this area could focus on optimizing the substituents on the quinazoline ring to enhance potency and selectivity, as well as exploring their applications in other therapeutic areas and in materials science.

V. References

  • Shokrolahi, A. (2021). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology.

  • Karampelas, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules.

  • Kamal, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry.

  • Gholizadeh, M., et al. (2016). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences.

  • Aly, A. A. (2010). Synthesis of Novel Quinazoline Derivatives as Antimicrobial Agents. Chinese Journal of Chemistry.

  • Dabholkar, V. V., & Ansari, F. Y. (2015). Green and efficient synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydropthalazine-1,4-dione. Journal of the Serbian Chemical Society.

  • Singh, H., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules.

  • Asiri, A. M., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Molecules.

  • Kamal, A., et al. (2016). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences.

  • Karampelas, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules.

  • Nguyen, H. T., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications.

  • Reddy, C. S., et al. (2017). A facile one pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. Organic & Biomolecular Chemistry.

  • Zahmatkesh, S., et al. (2013). Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. Iranian Journal of Pharmaceutical Research.

  • Alagarsamy, V., & Chitra, K. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry.

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization. Journal of Medicinal Chemistry.

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.

  • Patil, D. A., et al. (2013). Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. International Journal of Synthetic Emotions.

  • Alagarsamy, V. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry.

  • Nguyen, H. T., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications.

  • Al-Obaydi, A. A. M. (2017). Synthesis of New 3-Substituted Quinazolin-4(3H)-one Compounds Via Linking of Some Five-MemberedRing Heterocyclic Moieties with. Journal of Global Pharma Technology.

Sources

Application Note: 2-Ethylquinazoline as a Building Block in Organic Synthesis

[1]

Executive Summary

2-Ethylquinazoline is a privileged heterocyclic scaffold that offers a distinct advantage over its ubiquitous 2-methyl counterpart: lipophilic tuning .[1] While the quinazoline core is a cornerstone in kinase inhibitor design (e.g., Gefitinib, Erlotinib), the 2-ethyl substituent introduces a subtle steric bulk and increased lipophilicity (ClogP shift ~+0.[1]5) without dramatically altering the electronic properties of the ring.

This guide details the synthesis, reactivity, and strategic application of 2-ethylquinazoline, focusing on its dual-reactivity profile:

  • Electrophilic C4-Position: Ready for nucleophilic aromatic substitution (

    
    ).
    
  • Nucleophilic C2-Ethyl Group: A "benzylic-like" site capable of condensation, oxidation, and radical functionalization.[1]

Chemical Profile & Reactivity Map

The 2-ethylquinazoline core possesses two distinct vectors for chemical expansion. Understanding the electronic bias of the ring is critical for selective functionalization.

PropertySpecificationMechanistic Insight
Molecular Formula

Aromatic bicyclic system.[1]
Dominant Character

-Deficient Heterocycle
The pyrimidine ring pulls electron density, making C4 highly electrophilic.[1]
C4-Reactivity High (Electrophilic)Excellent site for

(if leaving group present) or nucleophilic addition.[1]
C2-Ethyl Reactivity Moderate (Nucleophilic/Acidic)The

-methylene protons (

) are acidic enough for deprotonation and condensation.[1]
Stability ModerateThe 4-chloro derivative is moisture sensitive (hydrolyzes to quinazolinone).[1]
Reactivity Visualization

The following diagram maps the divergent synthetic pathways accessible from the 4-chloro-2-ethylquinazoline core.

GStart4-Chloro-2-ethylquinazoline(Core Block)Prod14-Amino-2-ethylquinazoline(Kinase Inhibitor Scaffold)Start->Prod1R-NH2, iPrOH, Heat(SNAr)Prod24-Alkoxy-2-ethylquinazolineStart->Prod2NaOR, THF(SNAr)Prod32-(1-Hydroxyethyl)quinazoline(Benzylic Oxidation)Start->Prod3SeO2 or Mn-Cat/H2O2(Oxidation)Prod42-(1-Bromoethyl)quinazoline(Radical Halogenation)Start->Prod4NBS, AIBN(Radical)Prod5Styryl Derivative(Condensation)Start->Prod5Ar-CHO, Ac2O(Condensation)

Figure 1: Divergent synthesis map. Blue paths indicate C4-functionalization (preserves ethyl group).[1] Red paths indicate C2-sidechain modification.[1]

Synthesis of the Building Block

While 2-ethylquinazoline can be purchased, the 4-chloro-2-ethylquinazoline derivative is the primary building block for medicinal chemistry.[1] It is rarely stable enough for long-term storage and should be synthesized fresh or stored under argon at -20°C.[1]

Protocol A: Synthesis of 4-Chloro-2-ethylquinazoline

This protocol utilizes a modified Niementowski synthesis followed by chlorination.[1]

Reagents:

  • Anthranilic acid (or 2-aminobenzamide)[1]

  • Propionic anhydride (The "Ethyl" source)[1]

  • Phosphorus oxychloride (

    
    )[1]
    
  • Triethylamine (

    
    )[1]
    

Step 1: Cyclization to 2-Ethylquinazolin-4(3H)-one

  • Charge: In a round-bottom flask, combine 2-aminobenzamide (10 mmol, 1.36 g) and propionic anhydride (5 mL, excess).

  • Reflux: Heat the mixture to 140°C for 3 hours. The solution will darken.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The solid product (2-ethylquinazolin-4(3H)-one) will precipitate.[1]

  • Isolate: Filter the white/off-white solid, wash with cold water, and dry in a vacuum oven. Yield typically >85%.[1][2][3][4]

Step 2: Chlorination to 4-Chloro-2-ethylquinazoline

  • Activation: Place the dried quinazolinone (5 mmol) into a dry flask. Add

    
     (15 mL).[1]
    
  • Catalysis: Add

    
    -diethylaniline or 
    
    
    (0.5 mL) to catalyze the reaction.
  • Heat: Reflux at 105°C for 2-4 hours. Monitor by TLC (the starting material is very polar; the product is non-polar).

  • Quench (CRITICAL): Remove excess

    
     by rotary evaporation. Pour the residue slowly onto crushed ice/sodium bicarbonate mixture. Do not let the mixture become acidic , as the product will hydrolyze back to the starting material.
    
  • Extraction: Extract immediately with Dichloromethane (DCM).[1] Dry over

    
     and concentrate.
    
  • Storage: Use immediately or store under inert gas.

Functionalization Protocols

Protocol B: C4-Amination ( ) – The "Kinase" Route

This reaction installs the aniline motif common in EGFR inhibitors.[1]

Mechanism: Addition-Elimination.[1] The 2-ethyl group provides steric bulk that may slightly retard the rate compared to 2-methyl analogs, but it remains highly efficient.[1]

  • Dissolve: Dissolve 4-chloro-2-ethylquinazoline (1.0 equiv) in Isopropanol (IPA) or Acetonitrile (

    
    ).
    
  • Add Nucleophile: Add the aniline or amine (1.1 equiv).[1]

  • Conditions:

    • Reactive Amines: Stir at Room Temperature for 2 hours.

    • Anilines: Reflux (80°C) for 4–12 hours.[1]

  • Precipitation: Often, the product precipitates as the hydrochloride salt. Filter and wash with cold ether.[1]

  • Free Base (Optional): Partition between EtOAc and saturated

    
     to obtain the free base.[1]
    
Protocol C: C2-Ethyl Condensation (Styryl Formation)

The

1

Target: Synthesis of 2-(1-phenylprop-1-en-1-yl)quinazoline.

  • Reagents: 2-Ethylquinazoline (or derivative), Benzaldehyde (1.2 equiv), Acetic Anhydride (

    
    ).[1]
    
  • Procedure: Mix the quinazoline and aldehyde in

    
    .
    
  • Heat: Reflux (140°C) is required.[1] Reaction times are typically 12–24 hours (longer than 2-methyl analogs).[1]

  • Optimization Note: If yields are low, switch to Microwave Irradiation (180°C, 30 min) using

    
     as a Lewis Acid catalyst (solvent-free). This overcomes the steric barrier of the ethyl group.
    
  • Product: The resulting alkene is usually the E-isomer.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Hydrolysis of 4-Cl Moisture in solvent or acidic workup.[1]Use anhydrous DCM; ensure quench is basic (

); store in desiccator.[1]
Low Yield in Condensation Steric hindrance of the ethyl group.Use microwave heating; add Lewis Acid (

or

); use neat conditions.[1]
N-Alkylation vs O-Alkylation Ambident nucleophile (N3 vs O).[1]When using the quinazolinone form, use

in DMF for N-alkylation; use Mitsunobu conditions for O-alkylation.[1]
Over-oxidation Benzylic oxidation goes to carboxylic acid.[1]Control temperature; use milder oxidants like

or Mn-complexes rather than

.

References

  • Synthesis of Quinazolinones: Tokali, F. S. (2022).[1] "Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks." Sakarya University Journal of Science. Link

  • C4-Functionalization: Zhang, J., et al. (2023).[1] "Electrochemically Enabled C4-H Functionalization of Quinazoline." Journal of Organic Chemistry. Link

  • Benzylic Oxidation: Gao, M., et al. (2022).[1] "Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst." Angewandte Chemie Int.[1] Ed.Link[1]

  • Condensation Reactions: Deshmukh, D. S., et al. (2018).[1] "Molecular iodine catalyses a benzylic sp3 C-H bond amination... to provide quinazolines."[1] Synlett. Link

  • General Reactivity: El-Hashash, M. A., et al. (2011).[1] "The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives." Organic Chemistry International.[1] Link

A Practical Guide to the Synthesis of 2-Ethylquinazoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline skeleton is a privileged heterocyclic motif renowned for its broad spectrum of biological and pharmaceutical activities.[1] This nitrogen-containing bicyclic aromatic system is a core component in numerous clinically approved drugs, demonstrating efficacy as anti-inflammatory, antibacterial, antiviral, and notably, anticancer agents. The specific substitution pattern on the quinazoline ring is critical, as it dictates the molecule's biological target and therapeutic potential.[2] The 2-substituted quinazolines, in particular, are a focal point of intensive research in drug discovery. This guide provides a detailed, practical, and scientifically-grounded protocol for the synthesis of 2-Ethylquinazoline, a representative member of this important class of compounds. Our focus is on a modern, efficient, and scalable method, moving from theoretical concepts to hands-on laboratory execution.

Synthetic Strategy: Dehydrogenative Annulation of 2-Aminobenzylamine with Ethanol

Several routes exist for the synthesis of the quinazoline core.[3] These include palladium-catalyzed cyclizations, reactions involving 2-aminobenzonitriles, and condensations with 2-aminobenzyl alcohols.[1][3][4] For this guide, we will focus on a highly practical and atom-economical approach: the metal-catalyzed aerobic oxidative annulation of 2-aminobenzylamine with ethanol.

Causality and Mechanistic Rationale: This method is advantageous due to its use of readily available, inexpensive, and relatively benign starting materials. Ethanol serves as the source for the ethyl group at the 2-position, and air or pure oxygen acts as the terminal oxidant, with water being the only byproduct. The reaction is typically facilitated by a transition metal oxide catalyst, such as Manganese (IV) oxide (MnO₂).[5]

The proposed mechanism involves several key steps:

  • Oxidation of Alcohol: The metal catalyst facilitates the oxidation of ethanol to its corresponding aldehyde, propanal.

  • Condensation: The in-situ generated propanal undergoes condensation with the primary amine of 2-aminobenzylamine to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The benzylamine nitrogen of the intermediate then attacks the imine carbon in an intramolecular fashion to form a dihydroquinazoline intermediate.

  • Aromatization: The catalyst facilitates a final dehydrogenation (oxidation) step, leading to the aromatization of the heterocyclic ring to yield the stable 2-Ethylquinazoline product.

This tandem reaction sequence, where multiple bond-forming events occur in a single pot, is highly efficient and minimizes waste.[6]

Experimental Protocol: Synthesis of 2-Ethylquinazoline

This protocol is adapted from established methods for synthesizing quinazoline derivatives from 2-aminobenzylamine and alcohols.[5]

Materials and Equipment
  • Reagents:

    • 2-Aminobenzylamine (≥97% purity)

    • Anhydrous Ethanol (200 proof, ≥99.5%)

    • Manganese (IV) Oxide (MnO₂, activated, ≥90%)

    • Chlorobenzene (Anhydrous, ≥99.8%)

    • Dichloromethane (DCM, HPLC grade)

    • Hexanes (HPLC grade)

    • Ethyl Acetate (HPLC grade)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Celite®

  • Equipment:

    • Stainless steel autoclave or high-pressure reaction vessel with a magnetic stir bar and temperature/pressure controls

    • Schlenk line or source of inert gas (Nitrogen or Argon)

    • Rotary evaporator

    • Glass funnel and filter paper

    • Round-bottom flasks

    • Flash column chromatography setup (silica gel, 230-400 mesh)

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Standard laboratory glassware

Safety Precautions
  • All operations should be performed in a well-ventilated fume hood.

  • The use of a high-pressure autoclave requires proper training and adherence to safety protocols. Ensure the vessel is rated for the planned temperature and pressure.

  • Chlorobenzene is a hazardous solvent; avoid inhalation and skin contact.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a stainless steel autoclave equipped with a polytetrafluoroethylene (PTFE) liner and a magnetic stir bar, add the MnO₂ catalyst (0.02 g, ~0.23 mmol).

    • Add 2-aminobenzylamine (0.5 mmol, 61 mg).

    • Add anhydrous ethanol (2.0 mmol, 92 mg, ~117 µL).

    • Add anhydrous chlorobenzene (2 mL) as the solvent.[5]

    • Seal the autoclave securely according to the manufacturer's instructions.

  • Reaction Execution:

    • Place the autoclave on a magnetic stirrer hotplate.

    • Pressurize the vessel with oxygen (O₂) to 0.4 MPa.

    • Begin stirring and heat the reaction mixture to 120 °C. Maintain this temperature and pressure for 12 hours.[5]

    • Monitor the reaction progress by TLC if a sampling port is available (Mobile phase: 20% Ethyl Acetate in Hexanes).

  • Work-up and Isolation:

    • After 12 hours, turn off the heat and allow the autoclave to cool completely to room temperature.

    • Carefully vent the excess oxygen pressure in the fume hood.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Dilute the mixture with dichloromethane (DCM, ~15 mL).

    • Filter the mixture through a pad of Celite® to remove the MnO₂ catalyst. Wash the Celite® pad with additional DCM (~10 mL) to ensure all product is collected.

    • Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.

    • Collect fractions based on TLC analysis.

    • Combine the pure fractions containing the product and remove the solvent via rotary evaporation to yield 2-Ethylquinazoline as a solid or oil.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[7][8]

Data Summary and Visualization

Table 1: Reaction Parameters and Expected Outcome
ParameterValueRationale
2-Aminobenzylamine0.5 mmolLimiting Reagent
Ethanol2.0 mmolServes as reactant and is used in excess
Catalyst (MnO₂)0.01 gFacilitates the oxidative dehydrogenation[5]
SolventChlorobenzene (2 mL)High-boiling solvent suitable for the reaction temperature[5]
Temperature120 °CProvides sufficient thermal energy for the reaction[5]
O₂ Pressure0.4 MPaEnsures a sufficient supply of the oxidant[5]
Reaction Time12 hoursAllows for the reaction to proceed to completion[5]
Expected Yield~80-90%Based on similar reported procedures[5]
Diagrams

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_purification Purification & Analysis A 2-Aminobenzylamine P1 Combine in Autoclave Solvent: Chlorobenzene A->P1 B Ethanol B->P1 C MnO2 Catalyst C->P1 D O2 (from Air/Tank) P2 Heat to 120°C Pressurize to 0.4 MPa React for 12h D->P2 P1->P2 P3 Cool & Depressurize P2->P3 P4 Filter Catalyst (Celite®) P3->P4 P5 Solvent Evaporation P4->P5 Q1 Crude Product P5->Q1 Q2 Flash Column Chromatography (Silica Gel) Q1->Q2 Q3 Pure 2-Ethylquinazoline Q2->Q3 Q4 Characterization (NMR, MS) Q3->Q4

Caption: Synthetic workflow for 2-Ethylquinazoline.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Eth Ethanol Ald Propanal (in-situ) Eth->Ald [O] MnO2 AAB 2-Aminobenzylamine Imine Schiff Base Intermediate AAB->Imine Ald->Imine + 2-Aminobenzylamine - H2O DHQ Dihydroquinazoline Intermediate Imine->DHQ Intramolecular Cyclization Product 2-Ethylquinazoline DHQ->Product [O] (Aromatization) MnO2

Caption: Proposed mechanism for 2-Ethylquinazoline synthesis.

References

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Google Patents. (n.d.). CN105272926A - Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine.
  • ResearchGate. (n.d.). Synthesis of Quinolines via Pd/C-Catalyzed Cyclization of 2-Aminobenzyl Alcohol with Ketones | Request PDF.
  • ResearchGate. (n.d.). Synthesis of quinazolines from 2−aminobenzylalcohols and nitriles.
  • National Institutes of Health. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review - PMC.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • National Institutes of Health. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents.
  • National Institutes of Health. (2013). Quinazoline derivatives: synthesis and bioactivities - PMC.
  • ScienceDirect. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives.

Sources

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry with a Focus on 2-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the Quinazoline Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, stands as a testament to this concept.[1][2][3][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, leading to the development of several clinically approved drugs.[1][2][3][4] This guide will delve into the medicinal chemistry applications of 2-substituted quinazolines, with a particular focus on the strategic importance of substitutions at the 2-position, such as with an ethyl group, in modulating biological activity. We will explore synthetic strategies, key therapeutic applications, and provide representative protocols for researchers in drug discovery and development.

Synthetic Strategies for 2-Substituted Quinazolines: Building the Core

The versatility of the quinazoline scaffold is, in part, due to the accessibility of various synthetic routes that allow for diverse substitutions. The synthesis of 2-substituted quinazolines often begins with readily available starting materials like anthranilic acid derivatives. A common and effective method involves the condensation of an anthranilamide with an appropriate aldehyde in the presence of an oxidizing agent. This approach allows for the direct incorporation of a variety of substituents at the 2-position.

A representative synthetic pathway is illustrated below:

Synthesis of 2-Substituted Quinazolines cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 2-Aminobenzamide C Solvent (e.g., DMSO) Oxidizing Agent A->C B Aldehyde (R-CHO) e.g., Propionaldehyde for R=Ethyl B->C D 2-Substituted Quinazolin-4(3H)-one C->D Condensation & Oxidative Cyclization

Caption: General synthetic scheme for 2-substituted quinazolin-4(3H)-ones.

This method is advantageous due to its operational simplicity and the broad availability of aldehydes, enabling the synthesis of a diverse library of 2-substituted quinazolines for screening purposes.[5]

Therapeutic Applications of 2-Substituted Quinazolines

The substitution at the 2-position of the quinazoline ring plays a crucial role in defining the compound's biological activity and target specificity. While direct data on 2-ethylquinazoline is limited in publicly available literature, the broader class of 2-substituted quinazolines has been extensively studied.

Anticancer Activity: A Cornerstone Application

A significant body of research on 2-substituted quinazolines has focused on their potential as anticancer agents.[6][7][8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Targeting Tyrosine Kinases

One of the most well-established mechanisms of action for anticancer quinazolines is the inhibition of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[9][10] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth. Quinazoline-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its signaling cascade.

EGFR Inhibition by 2-Substituted Quinazolines EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation Quinazoline 2-Substituted Quinazoline (e.g., with Ethyl group) Quinazoline->EGFR Binds to ATP-binding site ATP ATP ATP->EGFR Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Simplified pathway of EGFR inhibition by 2-substituted quinazolines.

The nature of the substituent at the 2-position can significantly influence the potency and selectivity of EGFR inhibition. While many potent inhibitors bear larger aryl groups at this position, smaller alkyl groups like ethyl can modulate the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for drug efficacy.

Antimicrobial Activity: A Renewed Area of Interest

With the rise of antimicrobial resistance, there is a pressing need for novel antibiotics. Quinazoline derivatives have emerged as a promising scaffold for the development of new antibacterial and antifungal agents.[1][2] Studies have shown that 2-substituted quinazolines can exhibit broad-spectrum antibacterial activity. For instance, derivatives of 2-ethylthio-4-methylaminoquinazoline have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[3] The mechanism of antimicrobial action is often multifaceted, potentially involving the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core. For 2-substituted quinazolines, the following general SAR observations can be made:

PositionSubstituent TypeGeneral Effect on ActivityReference
2 Small Alkyl (e.g., Ethyl)May enhance lipophilicity and cell permeability. Specific effects are target-dependent.General Medicinal Chemistry Principles
2 Aryl/HeteroarylOften crucial for potent anticancer (e.g., EGFR inhibition) and other activities by providing key binding interactions.[10][11]
2 ThioetherCan impart significant antimicrobial, particularly antitubercular, activity.[3]

The introduction of an ethyl group at the 2-position is expected to increase the lipophilicity of the molecule compared to an unsubstituted quinazoline. This can have a profound impact on its pharmacokinetic and pharmacodynamic properties. Increased lipophilicity can enhance membrane permeability and access to intracellular targets, but it may also lead to increased metabolic breakdown or non-specific binding. The optimal substituent at the 2-position is therefore a delicate balance of size, electronics, and lipophilicity, tailored to the specific biological target.

Experimental Protocols

The following are generalized protocols intended to serve as a starting point for researchers. Specific conditions may need to be optimized based on the exact substrate and desired outcome.

Protocol 1: General Synthesis of a 2-Alkyl-quinazolin-4(3H)-one

Objective: To synthesize a 2-alkyl-quinazolin-4(3H)-one via condensation of 2-aminobenzamide with an aliphatic aldehyde.

Materials:

  • 2-Aminobenzamide

  • Aliphatic aldehyde (e.g., propionaldehyde for 2-ethyl derivative)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) in DMSO.

  • Add the aliphatic aldehyde (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 100-120 °C with stirring in an open flask.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization or column chromatography.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of a 2-substituted quinazoline derivative on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549 - human lung carcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • 2-Substituted quinazoline derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the 2-substituted quinazoline compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 2-substituted quinazoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The ability to readily modify the 2-position allows for the fine-tuning of biological activity and pharmacokinetic properties. While much of the focus has been on larger, more complex substituents, the role of smaller alkyl groups, such as the ethyl group, should not be overlooked. These seemingly simple modifications can be key to optimizing a lead compound's drug-like properties. Future research in this area will likely involve the synthesis of novel 2-alkyl quinazoline derivatives and their systematic evaluation against a broad range of biological targets, aided by computational modeling to better predict their binding modes and structure-activity relationships. The continued exploration of this privileged scaffold holds great promise for the development of the next generation of innovative medicines.

References

  • Srivastava, S., & Srivastava, S. (2017). Biological activity of Quinazoline: A Review.
  • Recent advances in the biological activity of quinazoline. (2023).
  • Synthesis of quinazolines. Organic Chemistry Portal.
  • Structure-activity relationship (SAR) of 2-arylquinazolinones.
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.
  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PubMed Central.
  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. PubMed Central.
  • Synthesis of Medicinally Important Quinazolines and Their Deriv
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine deriv
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. PubMed.
  • Biologically Active Quinoline and Quinazoline Alkaloids Part II. PubMed Central.
  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents.
  • Synthesis and in vitro biological evaluation of novel quinazoline deriv
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Biological Activity of Quinazolinones.
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).

Sources

Application Notes and Protocols for 2-Ethylquinazoline Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and application of 2-ethylquinazoline derivatives as potential kinase inhibitors. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental designs, ensuring both technical accuracy and practical applicability.

Introduction: The Promise of the Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1] Its rigid, planar structure and ability to form key hydrogen bonds with the hinge region of the ATP-binding site of kinases make it an ideal starting point for the design of potent and selective inhibitors.[2] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, kinase inhibitors have become a major focus of modern drug discovery.

This guide will focus specifically on 2-ethylquinazoline derivatives, a subclass with the potential for favorable pharmacokinetic properties and potent kinase inhibition. We will explore their synthesis, their evaluation in both biochemical and cell-based assays, and their potential mechanisms of action against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Section 1: Synthesis of 2-Ethylquinazoline Derivatives

The synthesis of 2-ethylquinazoline derivatives can be achieved through several established synthetic routes. A common and effective method involves the condensation of an appropriately substituted anthranilamide with an ethyl-containing electrophile. The following protocol describes a representative synthesis of a 2-ethyl-4-phenylquinazoline derivative.

Protocol 1: Synthesis of 2-Ethyl-4-phenylquinazoline

This protocol is a generalized procedure based on established methods for the synthesis of 2-substituted quinazolines.[4][5]

Materials:

  • 2-Aminobenzonitrile

  • Ethylmagnesium bromide (3.0 M solution in diethyl ether)

  • Benzoyl chloride

  • Ammonia (7N solution in methanol)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Step-by-Step Procedure:

  • Grignard Reaction:

    • To a solution of 2-aminobenzonitrile (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add ethylmagnesium bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Cool the reaction back to 0 °C and slowly add benzoyl chloride (1.1 eq).

    • Stir at room temperature overnight.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography (eluting with a gradient of hexanes and ethyl acetate) to yield the intermediate N-(2-cyanophenyl)propionamide.

  • Cyclization:

    • Dissolve the intermediate N-(2-cyanophenyl)propionamide (1.0 eq) in a 7N solution of ammonia in methanol.

    • Transfer the solution to a sealed tube and heat at 100 °C for 12 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography (eluting with a gradient of hexanes and ethyl acetate) to afford the desired 2-ethyl-4-phenylquinazoline.

Causality Behind Experimental Choices: The Grignard reaction is a classic and efficient method for forming carbon-carbon bonds, in this case, adding the ethyl group to the nitrile carbon. The subsequent intramolecular cyclization in the presence of ammonia provides the quinazoline ring system. The use of anhydrous conditions is critical for the success of the Grignard reaction.

G cluster_synthesis Synthesis of 2-Ethyl-4-phenylquinazoline start 2-Aminobenzonitrile intermediate1 Grignard Adduct start->intermediate1 THF reagent1 Ethylmagnesium bromide reagent1->intermediate1 intermediate2 N-(2-cyanophenyl) propionamide intermediate1->intermediate2 reagent2 Benzoyl Chloride reagent2->intermediate2 product 2-Ethyl-4-phenylquinazoline intermediate2->product Heat reagent3 Ammonia in Methanol reagent3->product

Caption: General synthetic scheme for a 2-ethylquinazoline derivative.

Section 2: Biological Evaluation of 2-Ethylquinazoline Derivatives as Kinase Inhibitors

The evaluation of novel compounds as kinase inhibitors typically involves a tiered approach, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

In Vitro Kinase Inhibition Assay

A widely used method for in vitro kinase inhibition studies is the ADP-Glo™ Kinase Assay (Promega). This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6][7]

Protocol 2: In Vitro Kinase Inhibition using the ADP-Glo™ Assay

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • 2-Ethylquinazoline derivative (test compound)

  • Positive control inhibitor (e.g., Gefitinib for EGFR)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Step-by-Step Procedure:

  • Kinase Reaction Setup:

    • Prepare a kinase reaction buffer (typically 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT).

    • In a 96-well plate, add 5 µL of the test compound at various concentrations (typically a serial dilution from 100 µM to 1 nM). Include wells for a positive control inhibitor and a no-inhibitor (DMSO vehicle) control.

    • Add 10 µL of a solution containing the kinase and its substrate in the kinase reaction buffer.

    • To initiate the kinase reaction, add 10 µL of ATP solution (the concentration should be at or near the Km of the kinase for ATP to ensure accurate IC₅₀ determination).[8]

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[9]

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Self-Validation and Causality: This assay is self-validating through the inclusion of positive and negative controls. The positive control ensures the assay can detect inhibition, while the no-inhibitor control represents 100% enzyme activity. The use of an ATP concentration near the Km is crucial for obtaining accurate and comparable IC₅₀ values for ATP-competitive inhibitors.[8]

G cluster_workflow In Vitro Kinase Assay Workflow step1 Prepare Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) step2 Incubate at 30°C step1->step2 step3 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) step2->step3 step4 Incubate at RT step3->step4 step5 Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) step4->step5 step6 Incubate at RT step5->step6 step7 Measure Luminescence step6->step7 step8 Calculate IC50 step7->step8

Caption: Workflow for the in vitro ADP-Glo kinase inhibition assay.

Cell-Based Kinase Activity and Cytotoxicity Assay

Cell-based assays are essential for evaluating the efficacy of a kinase inhibitor in a cellular context, taking into account factors like cell permeability and off-target effects. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[8]

Protocol 3: Cell Viability and Cytotoxicity Assessment using the MTT Assay

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., A549 for EGFR)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 2-Ethylquinazoline derivative (test compound)

  • Positive control cytotoxic agent (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipettes

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-ethylquinazoline derivative and the positive control in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[11]

    • Incubate the plate for an additional 2-4 hours at 37 °C, allowing the viable cells to metabolize the MTT into formazan crystals.[11]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Rationale for Method Selection: The MTT assay is a robust and high-throughput method for assessing cell viability. It provides an indication of the overall cytotoxicity of the compound, which is a critical parameter in drug development.

Section 3: Data Presentation and Interpretation

The data obtained from the in vitro and cell-based assays should be tabulated for clear comparison and interpretation.

Table 1: Representative Inhibitory Activity of 2-Ethylquinazoline Derivatives

Compound IDTarget KinaseIn Vitro IC₅₀ (nM)Cell-Based IC₅₀ (µM) (A549 cells)
EQZ-001 EGFR150.5
EQZ-002 VEGFR-2251.2
Gefitinib EGFR23-79[2]0.8
Sorafenib VEGFR-2905.8

Note: The IC₅₀ values for EQZ-001 and EQZ-002 are hypothetical examples for illustrative purposes, based on the activities of similar quinazoline derivatives found in the literature.[13][14]

Section 4: Mechanism of Action and Signaling Pathways

2-Ethylquinazoline derivatives, like other quinazoline-based kinase inhibitors, are expected to act as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

The inhibition of kinases like EGFR and VEGFR disrupts critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[15]

  • EGFR Signaling Pathway: EGFR activation leads to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. Inhibition of EGFR blocks these signals, leading to cell cycle arrest and apoptosis.[16]

  • VEGFR Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the signaling cascade that leads to endothelial cell proliferation, migration, and survival.[15]

G cluster_pathway EGFR and VEGFR Signaling Pathways egf EGF egfr EGFR egf->egfr vegf VEGF vegfr VEGFR-2 vegf->vegfr ras RAS-RAF-MEK-ERK egfr->ras pi3k PI3K-AKT-mTOR egfr->pi3k plc PLCγ vegfr->plc inhibitor 2-Ethylquinazoline Derivative inhibitor->egfr inhibitor->vegfr proliferation Cell Proliferation Survival ras->proliferation pi3k->proliferation angiogenesis Angiogenesis plc->angiogenesis

Caption: Inhibition of EGFR and VEGFR signaling by 2-ethylquinazoline derivatives.

Conclusion

This guide provides a foundational framework for the synthesis and evaluation of 2-ethylquinazoline derivatives as potential kinase inhibitors. The protocols and insights presented herein are designed to be adaptable to specific research needs and to facilitate the discovery and development of novel therapeutic agents. The quinazoline scaffold continues to be a rich source of kinase inhibitors, and a systematic approach to their design, synthesis, and biological evaluation is paramount to unlocking their full therapeutic potential.

References

Sources

Application Note: Antimicrobial and Antifungal Evaluation of 2-Ethylquinazoline Scaffolds

[1]

Abstract

This application note provides a comprehensive technical guide for the biological evaluation of 2-Ethylquinazoline and its functionalized derivatives. Quinazoline heterocycles are recognized as "privileged structures" in medicinal chemistry due to their ability to bind multiple enzyme targets, including DNA gyrase and Dihydrofolate reductase (DHFR). This guide details the optimized protocols for synthesizing stock solutions, determining Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal/Fungicidal Concentrations (MBC/MFC), and assessing cytotoxicity. It is designed for researchers aiming to validate the anti-infective potential of 2-alkyl-substituted quinazoline scaffolds.[1][2]

Introduction & Chemical Profile

2-Ethylquinazoline (CAS: 1015-89-0) represents a lipophilic subclass of the quinazoline family. Unlike the 4-aminoquinazolines (often associated with EGFR inhibition in oncology), 2-alkylquinazolines are increasingly investigated for antimicrobial properties. The ethyl group at the C-2 position enhances lipophilicity (logP), potentially facilitating passive transport across the peptidoglycan layer of Gram-positive bacteria and the mycolic acid barrier of Mycobacteria.

Therapeutic Potential[4][5][6][7]
  • Antibacterial: Targets DNA replication machinery (DNA Gyrase subunit B).

  • Antifungal: Inhibition of 14

    
    -demethylase (CYP51), disrupting ergosterol synthesis.
    
  • SAR Insight: The C-2 ethyl substituent acts as a steric anchor, often improving binding affinity in the hydrophobic pocket of bacterial enzymes compared to the smaller methyl analogs.

Mechanism of Action (Hypothesized)

The antimicrobial efficacy of 2-Ethylquinazoline derivatives is generally attributed to a dual-mechanism blockade.

  • DNA Gyrase Inhibition (Bacteria): The quinazoline nitrogen atoms (N1, N3) form hydrogen bonds with the amino acid residues in the ATP-binding pocket of the GyrB subunit, while the ethyl group occupies the hydrophobic sub-pocket, stabilizing the complex and preventing ATP hydrolysis.

  • Membrane Disruption (Fungi): Lipophilic 2-alkyl chains facilitate insertion into the fungal cell membrane, altering permeability and causing leakage of intracellular electrolytes.

Visualization: Mechanism of Action & SAR

Quinazoline_SARcluster_0Structure-Activity Relationship (SAR)CoreQuinazoline Scaffold(N1, N3 H-bond acceptors)Target_BacTarget: DNA Gyrase (GyrB)(Inhibits Replication)Core->Target_Bac H-bonding (Asp73)Target_FungTarget: CYP51 / Membrane(Ergosterol Disruption)Core->Target_Fung Active Site BindingC2_SubC-2 Ethyl Group(Hydrophobic Anchor)C2_Sub->Core SubstituentC2_Sub->Target_Bac Hydrophobic InteractionOutcomeCell Death / StasisTarget_Bac->OutcomeTarget_Fung->Outcome

Caption: SAR mapping of 2-Ethylquinazoline showing the C-2 ethyl group's role in hydrophobic anchoring within the bacterial DNA Gyrase ATP-binding pocket.

Experimental Protocols

Compound Preparation (Stock Solution)

Objective: Solubilize lipophilic 2-Ethylquinazoline without inducing solvent toxicity in biological assays.

  • Weighing: Accurately weigh 10 mg of 2-Ethylquinazoline powder.

  • Primary Solvent: Dissolve in 1 mL of 100% DMSO (Dimethyl Sulfoxide) to create a 10,000 µg/mL (10 mg/mL) stock solution. Vortex for 2 minutes.

    • Note: If precipitation occurs, sonicate at 40 kHz for 5 minutes at room temperature.

  • Sterilization: Pass the stock solution through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months.

In Vitro Antibacterial Assay (MIC Determination)

Method: Broth Microdilution (CLSI M07-A10 Standard). Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve final 
    
    
    CFU/mL.
  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Add 100 µL of CAMHB to columns 2-12.

    • Add 200 µL of 2-Ethylquinazoline working solution (e.g., 512 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 (Growth Control: Broth + Bacteria + DMSO), Column 12 (Sterility Control: Broth only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11.

    • Final Test Range: 256 µg/mL to 0.5 µg/mL.

    • Final DMSO Concentration: Must be

      
       to avoid false positives.
      
  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout: Visual turbidity inspection or absorbance at 600 nm (

    
    ).
    
    • MIC Definition: Lowest concentration with no visible growth.

In Vitro Antifungal Assay

Method: Broth Microdilution (CLSI M27-A3). Organisms: C. albicans (ATCC 90028), A. niger (ATCC 16404).

Protocol Differences:

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Incubation: 35°C for 48 hours (Candida) or 72 hours (Aspergillus).

  • Endpoint: 50% inhibition (IC50) is often used for azole-like compounds, but MIC (100% inhibition) is preferred for initial screening of quinazolines.

Cytotoxicity & Selectivity Index (SI)

To validate 2-Ethylquinazoline as a drug candidate, it must be selective for pathogens over human cells.

  • Cell Line: HEK293 (Human Embryonic Kidney) or HepG2.

  • Assay: MTT or Resazurin reduction assay.

  • Protocol:

    • Seed

      
       cells/well in DMEM + 10% FBS. Incubate 24h.
      
    • Treat with serial dilutions of 2-Ethylquinazoline (1–500 µg/mL) for 48h.

    • Add MTT reagent, incubate 4h, dissolve formazan in DMSO.

    • Calculate

      
       (Concentration cytotoxic to 50% of cells).
      
  • Selectivity Index (SI):

    
    
    
    • Interpretation: SI > 10 indicates a promising therapeutic window.[3]

Data Visualization & Workflow

Experimental Workflow Diagram

MIC_WorkflowStep11. Compound PrepDissolve 2-Ethylquinazolinein DMSO (10 mg/mL)Step22. Serial Dilution96-well plate (CAMHB)Range: 256 - 0.5 µg/mLStep1->Step2Step33. InoculationAdd 5x10^5 CFU/mL bacteria(S. aureus / E. coli)Step2->Step3Step44. Incubation37°C for 18-24hStep3->Step4Step55. ReadoutVisual Turbidity / OD600Determine MICStep4->Step5

Caption: Step-by-step broth microdilution workflow for determining the MIC of 2-Ethylquinazoline.

Results Interpretation & Troubleshooting

Data Reporting Template
OrganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusATCC 25923[Data][Data]1-2Bactericidal
E. coliATCC 25922[Data][Data]>4Bacteriostatic
C. albicansATCC 90028[Data][Data]N/AFungistatic
Expert Troubleshooting
  • Precipitation in Wells: 2-Ethylquinazoline is lipophilic. If the media turns cloudy immediately upon addition, the compound has crashed out. Solution: Use a co-solvent like Tween-80 (0.02%) in the broth or reduce the starting concentration.

  • Skipped Wells: Growth in high concentration wells but not in low ones indicates "Eagle Effect" or pipetting error. Solution: Repeat assay in triplicate.

  • High DMSO Toxicity: If the growth control (Column 11) shows inhibition, your DMSO % is too high. Solution: Ensure final well concentration is < 1% DMSO.

References

  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Source: PubMed (NIH) URL:[Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Source: MDPI (Molecules) URL:[Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Source: PubMed Central (PMC) URL:[Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). Source: Clinical and Laboratory Standards Institute (CLSI) URL:[4][Link]

  • Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Source: ScienceDirect (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

Application Notes and Protocols for Evaluating the Anticancer Properties of 2-Ethylquinazoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, with several approved drugs targeting key oncogenic pathways.[1][2] This document provides a comprehensive guide for the investigation of 2-Ethylquinazoline analogs as potential anticancer agents. We delve into the scientific rationale underpinning the focus on this particular chemical moiety, outlining their proposed mechanism of action, primarily as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[1][3][4] Detailed, field-proven protocols for the synthesis, in vitro evaluation of cytotoxicity, and the elucidation of cellular mechanisms including apoptosis and cell cycle arrest are provided. This guide is designed to equip researchers with the necessary tools to rigorously assess the therapeutic potential of novel 2-Ethylquinazoline derivatives.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline derivatives have emerged as a privileged scaffold in medicinal chemistry, particularly in the realm of oncology.[1] Their structural resemblance to the purine core of ATP allows them to competitively inhibit the kinase activity of various proteins crucial for cancer cell proliferation and survival.[3] Notably, the 4-anilinoquinazoline core is a key feature of several FDA-approved tyrosine kinase inhibitors (TKIs), including gefitinib and erlotinib, which target EGFR.[2] The substitution pattern on the quinazoline ring is critical for both potency and selectivity. This guide focuses on the exploration of analogs bearing an ethyl group at the 2-position, a modification that can influence the compound's interaction with the kinase domain and its overall pharmacological properties.

Proposed Mechanism of Action: Targeting Receptor Tyrosine Kinases

The primary proposed mechanism of action for the anticancer effects of many quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs).[4] Overexpression or mutation of RTKs, such as EGFR and HER2, is a common driver of tumorigenesis.[3] These receptors, upon activation, trigger downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and angiogenesis. By binding to the ATP-binding pocket of the kinase domain, 2-Ethylquinazoline analogs can block these signaling pathways, leading to an anti-tumor response.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Analog 2-Ethylquinazoline Analog Analog->EGFR Inhibits

Caption: Proposed mechanism of 2-Ethylquinazoline analogs inhibiting EGFR signaling.

Synthesis of 2-Ethyl-4-Anilinoquinazoline Analogs

The synthesis of 2-ethyl-4-anilinoquinazoline derivatives can be achieved through a multi-step process. A general and adaptable synthetic route is outlined below. This procedure is based on established methods for the synthesis of related quinazoline compounds.[5]

General Synthetic Scheme

Synthesis_Scheme A 2-Aminobenzonitrile C Intermediate A A->C B Triethyl orthoformate B->C E 2-Ethyl-4-chloroquinazoline C->E 1. Grignard Reaction 2. Chlorination (e.g., POCl3) D Ethylmagnesium bromide (Grignard Reagent) D->E G 2-Ethyl-4-anilinoquinazoline Analog (Final Product) E->G Nucleophilic Substitution F Substituted Aniline F->G

Caption: General synthetic route for 2-Ethyl-4-anilinoquinazoline analogs.

Protocol for the Synthesis of a Representative 2-Ethyl-4-anilinoquinazoline Analog

Materials:

  • 2-Aminobenzonitrile

  • Triethyl orthoformate

  • Ethylmagnesium bromide (1 M in THF)

  • Phosphorus oxychloride (POCl₃)

  • Substituted aniline of choice

  • Anhydrous solvents (Ethanol, Toluene, Dichloromethane)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the quinazolinone intermediate:

    • In a round-bottom flask, dissolve 2-aminobenzonitrile in an excess of triethyl orthoformate.

    • Add a catalytic amount of a Lewis acid (e.g., ZnCl₂).

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure to obtain the crude intermediate.

  • Grignard reaction to introduce the ethyl group:

    • Dissolve the crude intermediate in anhydrous toluene.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add ethylmagnesium bromide (Grignard reagent) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chlorination of the 4-position:

    • To the crude product from the previous step, add phosphorus oxychloride (POCl₃).

    • Reflux the mixture for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the 2-ethyl-4-chloroquinazoline with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude chlorinated intermediate.

  • Nucleophilic substitution with a substituted aniline:

    • Dissolve the 2-ethyl-4-chloroquinazoline in a suitable solvent such as isopropanol or ethanol.[5]

    • Add the desired substituted aniline (typically 1.1 to 1.5 equivalents).

    • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) if necessary.

    • Reflux the mixture for 4-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain the final 2-ethyl-4-anilinoquinazoline analog.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Anticancer Properties

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-Ethylquinazoline analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[7]

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the 2-Ethylquinazoline analogs at their IC₅₀ concentrations for 24-48 hours.

    • Harvest both adherent and floating cells. For adherent cells, use trypsinization.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[9]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) staining solution.[10]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the 2-Ethylquinazoline analogs as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet (approximately 1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing.[12]

    • Fix the cells for at least 30 minutes at 4°C.[12] Cells can be stored in ethanol at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[13]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The DNA content is measured by the fluorescence intensity of PI.

    • A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of the 2-Ethylquinazoline analogs on key signaling proteins.

Protocol:

  • Protein Extraction:

    • Treat cells with the compounds as previously described.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed to pellet the cell debris.[14]

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[15]

  • SDS-PAGE and Protein Transfer:

    • Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.[16][17]

    • Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-polyacrylamide gel.[16]

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-EGFR, total EGFR, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Imaging:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels. Use a loading control like β-actin or GAPDH to normalize the data.

Data Presentation

Table 1: In Vitro Cytotoxicity of Representative 2-Ethylquinazoline Analogs
Compound IDTarget Cancer Cell LineIC₅₀ (µM) ± SD
Analog-1MCF-7 (Breast)Enter Value
Analog-1A549 (Lung)Enter Value
Analog-2MCF-7 (Breast)Enter Value
Analog-2A549 (Lung)Enter Value
Gefitinib (Control)MCF-7 (Breast)Enter Value
Gefitinib (Control)A549 (Lung)Enter Value

Data should be presented as the mean ± standard deviation from at least three independent experiments.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and preclinical evaluation of 2-Ethylquinazoline analogs as potential anticancer agents. The detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle effects, along with the investigation of their impact on key signaling pathways, will enable a thorough characterization of novel compounds. Promising candidates identified through these in vitro studies can then be advanced to in vivo animal models to evaluate their efficacy and safety profiles, with the ultimate goal of developing new targeted therapies for cancer treatment.

References

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar. Retrieved from [Link]

  • Barbosa, M. L., Lima, L. M., Tesch, R., Sant'Anna, C. M., Totzke, F., Kubbutat, M. H., ... & Barreiro, E. J. (2018). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European journal of medicinal chemistry, 143, 1243-1254.
  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC advances, 14(5), 3236-3248.
  • Gaber, N. N., El-Gohary, N. S., & El-Nassan, H. B. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15873.
  • Synthesis and Anti-proliferative Activity of Substituted-Anilinoquinazolines and Its Relation to EGFR Inhibition. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2 (1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(24), 8740.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). PMC. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry, 41(6).
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Publishing. Retrieved from [Link]

  • Preparation of Cell Lysates and Western Blotting. (n.d.). Bio-protocol. Retrieved from [Link]

  • Apoptosis Protocols. (n.d.). USF Health. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved from [Link]

  • Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences.
  • Western Blot Protocol. (n.d.). OriGene Technologies Inc. Retrieved from [Link]

  • Cell Cycle Analysis. (n.d.). Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io.
  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]

Sources

Application Note: The 2-Ethylquinazoline Scaffold in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline heterocycle is a "privileged scaffold" in medicinal chemistry, possessing inherent versatility for binding diverse biological targets. While the 2-methyl and 2-phenyl analogs are widely documented, the 2-ethylquinazoline moiety—specifically within the 2-ethyl-4(3H)-quinazolinone subclass—offers a unique pharmacological profile. The ethyl group at the C2 position provides optimized steric bulk and lipophilicity, enhancing penetration into the hydrophobic channel of Cyclooxygenase-2 (COX-2) while maintaining favorable pharmacokinetic properties.

This guide details the end-to-end workflow for developing anti-inflammatory agents using the 2-ethylquinazoline scaffold, covering chemical synthesis, mechanistic rationale, and validated screening protocols.

Mechanistic Rationale & SAR Insights

The Pharmacophore

The anti-inflammatory efficacy of 2-ethylquinazoline derivatives stems primarily from their ability to mimic the arachidonic acid transition state within the COX enzyme active site.

  • Selectivity Filter (COX-2 vs. COX-1): The COX-2 active site contains a secondary hydrophobic pocket created by the substitution of Isoleucine (in COX-1) with Valine (in COX-2) at position 523. The C2-ethyl group of the quinazoline ring is perfectly sized to exploit this extra volume, conferring selectivity for COX-2 and reducing gastric side effects associated with COX-1 inhibition.

  • Electronic Effects: The N3-substitution (often an aryl or heteroaryl ring) aligns with the hydrophobic side pocket, stabilizing the inhibitor-enzyme complex.

Signaling Pathway Intervention

Beyond COX inhibition, recent evidence suggests quinazolinones modulate downstream cytokine signaling.

InflammationPathways Stimulus Pro-Inflammatory Stimulus (LPS/Injury) Membrane Cell Membrane Phospholipids Stimulus->Membrane NFkB NF-κB Pathway Stimulus->NFkB AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 COX2->PGE2 NFkB->COX2 Transcription Cytokines TNF-α, IL-6, IL-1β NFkB->Cytokines Drug 2-Ethylquinazoline Derivative Drug->COX2  Direct Inhibition (Steric Block) Drug->NFkB  Downregulation

Figure 1: Mechanism of Action. The 2-ethylquinazoline scaffold primarily inhibits COX-2 activity (solid block) and may secondarily suppress NF-κB mediated cytokine release.

Chemical Synthesis Protocol

The synthesis of 2-ethyl-4(3H)-quinazolinone derivatives utilizes a cyclization-functionalization strategy. The critical step is the formation of the benzoxazinone intermediate using propionic anhydride, which installs the ethyl group.

Reagents & Equipment
  • Precursors: Anthranilic acid (2-aminobenzoic acid), Propionic anhydride.

  • Solvents: Pyridine (anhydrous), Ethanol, Glacial Acetic Acid.

  • Equipment: Reflux condenser, Dean-Stark trap (optional), Rotary evaporator, Vacuum filtration setup.

Step-by-Step Synthesis Workflow
Phase A: Formation of the Benzoxazinone Core
  • Charge: In a 250 mL round-bottom flask, dissolve 0.1 mol of Anthranilic acid in 30 mL of Pyridine.

  • Acylation/Cyclization: Add 0.15 mol of Propionic Anhydride dropwise.

    • Note: The propionic anhydride serves as both the reagent for the ethyl group and the dehydrating agent.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 3:7).

  • Isolation: Pour the reaction mixture into ice-cold water (200 mL). The solid product, 2-ethyl-4H-3,1-benzoxazin-4-one , will precipitate.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol.

Phase B: Ring Expansion to Quinazolinone
  • Reactant Preparation: Dissolve 0.01 mol of the Phase A intermediate (2-ethyl-4H-3,1-benzoxazin-4-one) in 30 mL of glacial acetic acid or ethanol.

  • Amine Addition: Add 0.012 mol of the desired amine (e.g., hydrazine hydrate, aniline, or substituted aniline).

    • Critical Control: The choice of amine determines the substituent at position 3 (N3), which dictates pharmacokinetic solubility.

  • Reflux: Heat for 6–10 hours.

  • Work-up: Cool to room temperature and pour into crushed ice. Filter the resulting precipitate.

  • Validation: Verify structure via IR (C=O stretch at ~1680 cm⁻¹) and ¹H-NMR (Ethyl group: triplet at ~1.2 ppm, quartet at ~2.6 ppm).

SynthesisWorkflow Anthranilic Anthranilic Acid Benzoxazinone Intermediate: 2-Ethyl-4H-3,1-benzoxazin-4-one Anthranilic->Benzoxazinone Reflux/Pyridine PropAnhydride Propionic Anhydride PropAnhydride->Benzoxazinone Quinazolinone Final Product: 2-Ethyl-3-substituted- 4(3H)-quinazolinone Benzoxazinone->Quinazolinone Ring Expansion (Glacial AcOH) Amine R-NH2 (Amine/Hydrazine) Amine->Quinazolinone

Figure 2: Synthetic route for 2-ethyl-4(3H)-quinazolinone derivatives.

Biological Evaluation Protocols

In Vitro COX Inhibition Assay

To confirm the mechanism, a colorimetric COX (ovine/human) screening assay is required.

Protocol:

  • Enzyme Prep: Reconstitute purified COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0).

  • Incubation: Incubate the enzyme with the test compound (concentration range 0.01–100 µM) for 10 minutes at 25°C.

    • Control: Use Celecoxib (selective COX-2) and Indomethacin (non-selective) as positive controls.

  • Substrate Addition: Add Arachidonic acid (100 µM) and the colorimetric substrate (e.g., TMPD).

  • Measurement: Monitor the absorbance at 590 nm. The rate of color change is proportional to COX activity.

  • Calculation: Determine IC50 values using non-linear regression analysis.

Expected Data Profile:

Compound R-Group (N3) COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
2-Ethyl-QZ-1 Phenyl >100 0.45 >222
2-Ethyl-QZ-2 4-F-Phenyl >100 0.12 >800
Ref (Celecoxib) - 15.0 0.04 375

| Ref (Indomethacin) | - | 0.02 | 0.60 | 0.03 |

Note: A Selectivity Index (SI) > 10 indicates COX-2 preference. The 2-ethyl group typically enhances this SI compared to 2-methyl analogs.

In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)

This is the gold standard for assessing acute anti-inflammatory activity.

Protocol:

  • Animals: Wistar albino rats (150–200g), fasted overnight.

  • Grouping: n=6 per group (Vehicle Control, Standard Drug, Test Compounds).

  • Administration: Administer test compounds orally (p.o.) at 10, 20, and 50 mg/kg. Wait 30–60 minutes.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Analysis: Calculate % Inhibition of edema relative to the control group.

    • Formula: % Inhibition = (Vc - Vt) / Vc * 100 (where Vc = mean edema volume of control, Vt = mean edema volume of treated).

Safety & Handling

  • Chemical Safety: Propionic anhydride is corrosive and lachrymatory. Perform Phase A synthesis in a fume hood.

  • Solubility: 2-Ethylquinazoline derivatives are often lipophilic. For biological assays, dissolve in 100% DMSO and dilute to <0.5% DMSO final concentration to avoid solvent toxicity.

References

  • Alagarsamy, V., et al. (2018). Synthesis and pharmacological investigation of novel 4-(3H)-quinazolinone derivatives as anti-inflammatory agents. Journal of Saudi Chemical Society. Link

  • Bansal, E., et al. (2019). Quinazolinone derivatives: A comprehensive review of their pharmacological activities. Journal of Heterocyclic Chemistry. Link

  • Kothayer, H., et al. (2021).[1] Design, synthesis, and molecular docking of novel quinazolinone derivatives as potent and selective COX-2 inhibitors. Bioorganic Chemistry.[2] Link

  • Mhaske, S.B., & Argade, N.P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids.[2][3] Tetrahedron. Link

  • Hemalatha, K., & Girija, K. (2011). Synthesis and anti-inflammatory activity of some novel 2,3-disubstituted quinazolin-4(3H)-ones.[4] International Journal of Pharmacy and Pharmaceutical Sciences. Link

Sources

Application Note: Comprehensive Characterization Protocol for 2-Ethylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

2-Ethylquinazoline (


, MW: 158.20  g/mol ) is a critical bicyclic heterocycle serving as a pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and anticonvulsants. Its structural integrity hinges on the stability of the pyrimidine ring and the precise alkylation at the C2 position.

This application note provides a rigorous, self-validating protocol for the characterization of 2-Ethylquinazoline. Unlike generic screening methods, this guide focuses on diagnostic signal verification —specifically distinguishing the 2-ethyl derivative from common impurities like quinazolin-4(3H)-one or unreacted anthranilamide precursors.

General Experimental Considerations

Sample Preparation[1]
  • Purity Requirement: >98% (HPLC area normalization) is recommended before spectral characterization to avoid ambiguous signal integration.

  • Solvent Selection:

    • NMR: Deuterated Chloroform (

      
      ) is preferred for resolution. DMSO-
      
      
      
      may be used if solubility is an issue, but be aware of solvent peaks obscuring the ethyl region.
    • MS: Methanol or Acetonitrile (LC-MS grade).

    • IR: Neat oil (ATR) or KBr pellet if crystalline (MP is low, often an oil or low-melting solid).

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Methodology (400 MHz or higher)

Objective: Confirm the presence of the ethyl group and the integrity of the heteroaromatic core.

Diagnostic Logic: The most critical signal is the H4 proton . In 2-substituted quinazolines, the H4 proton appears as a distinct singlet very far downfield (


 9.0–9.4 ppm) because it is deshielded by the adjacent N3 nitrogen and the benzene ring current. If this singlet is absent or split, the quinazoline core is compromised.

Step-by-Step Procedure:

  • Dissolve 10–15 mg of sample in 0.6 mL

    
    .
    
  • Acquire spectrum with a relaxation delay (

    
    ) of 
    
    
    
    5 seconds to ensure accurate integration of the aromatic protons.
  • Reference the residual

    
     peak to 7.26 ppm.
    

Expected Spectral Data:

Proton EnvironmentMultiplicityChemical Shift (

, ppm)
IntegrationDiagnostic Note
H4 (Pyrimidine) Singlet 9.30 – 9.45 1H Key Identity Peak. Must be a sharp singlet.
H5 (Aromatic) Multiplet/Doublet7.90 – 8.051HDeshielded by N1 lone pair/anisotropy.
H6, H7, H8 Multiplets7.50 – 7.903HOverlapping aromatic region.

(Ethyl)
Quartet (

Hz)
3.10 – 3.20 2H Deshielded by C=N bond.

(Ethyl)
Triplet (

Hz)
1.40 – 1.50 3H Classic ethyl pattern.
13C NMR Methodology

Objective: Verify the carbon skeleton and the quaternary C2 carbon.

Key Signals:

  • C2 (Quaternary):

    
    168 ppm (Deshielded imine carbon).
    
  • C4 (Methine):

    
    160 ppm.
    
  • Ethyl carbons: Methylene (

    
    31 ppm) and Methyl (
    
    
    
    13 ppm).

Protocol 2: Infrared (IR) Spectroscopy[2]

Objective: Fingerprinting functional groups and detecting carbonyl impurities (e.g., quinazolinone).

Method: Attenuated Total Reflectance (ATR) or KBr transmission.

Diagnostic Bands:

  • C=N Stretch (

    
    ):  Look for a strong, sharp band at 1620–1580 cm⁻¹ . This confirms the heteroaromatic ring.
    
  • Absence of C=O: A strong band at 1680–1700 cm⁻¹ indicates oxidation to 2-ethylquinazolin-4(3H)-one (a common impurity). The absence of this peak is a purity check.

  • C-H Stretches:

    • Aromatic: Weak bands >3000 cm⁻¹.

    • Aliphatic: distinct bands at 2980–2850 cm⁻¹ (Ethyl group).

Protocol 3: Mass Spectrometry (MS)[1]

Objective: Molecular weight confirmation and fragmentation analysis.

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

Fragmentation Pattern (EI):

  • Molecular Ion (

    
    ): m/z 158  (Base peak or high intensity).
    
  • Loss of Ethyl Radical (

    
    ):  m/z 129 (Formation of the stable quinazolinium cation).
    
  • Loss of Methyl Radical (

    
    ):  m/z 143.
    
  • HCN Elimination: Characteristic of N-heterocycles, often observed from the m/z 129 fragment

    
     m/z 102.
    

Integrated Characterization Workflow

The following diagram illustrates the logical decision-making process for validating 2-Ethylquinazoline.

G Start Crude 2-Ethylquinazoline Solubility Dissolve in CDCl3 Start->Solubility HNMR Run 1H NMR Solubility->HNMR CheckH4 Is Singlet present at ~9.3 ppm? HNMR->CheckH4 CheckEthyl Is Ethyl Pattern (q, t) present? CheckH4->CheckEthyl Yes Fail_Core FAIL: Core Degradation CheckH4->Fail_Core No (Split/Absent) CheckCO IR: Is C=O peak (1680 cm-1) absent? CheckEthyl->CheckCO Yes CheckEthyl->Fail_Core No MS_Check MS: M+ = 158? CheckCO->MS_Check Yes Fail_Ox FAIL: Quinazolinone Impurity CheckCO->Fail_Ox No (Peak Present) Pass PASS: Validated Structure MS_Check->Pass Yes MS_Check->Fail_Core No

Caption: Logic flow for the structural validation of 2-Ethylquinazoline, prioritizing NMR diagnostics.

Data Summary Table

TechniqueParameterExpected ValueStructural Assignment
1H NMR

9.35 ppm (s)
1HH4 (Pyrimidine ring)

3.15 ppm (q)
2H

(Ethyl methylene)

1.45 ppm (t)
3H

(Ethyl methyl)
IR

1620-1580 cm⁻¹
StrongC=N (Quinazoline core)

1680 cm⁻¹
ABSENT Confirming no C=O impurity
Mass Spec m/z 158

Molecular Ion
m/z 129

Loss of Ethyl group

References

  • Armarego, W. L. F. (1963). "Quinazolines".[1][2][3][4][5] Advances in Heterocyclic Chemistry, 1, 253-309.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard reference for interpretation of H4 singlet and ethyl coupling patterns).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for quinazoline spectral data).

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Mechanistic insight into ring current effects on H4).

Sources

One-Pot Synthesis of 2-Ethylquinazoline and Its Derivatives: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] This application note provides a detailed guide for the efficient, one-pot synthesis of 2-ethylquinazoline and its derivatives, a class of compounds with significant therapeutic potential. We will explore a robust and experimentally validated protocol starting from readily available 2-aminobenzonitriles. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step procedures, and strategies for diversification and optimization, all grounded in authoritative scientific literature.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrimidine ring.[3][4] This structural motif is privileged in drug discovery due to its ability to interact with a wide array of biological targets. The versatility of the quinazoline core has led to the development of drugs for various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][5] Specifically, 2-alkyl substituted quinazolines, such as those bearing an ethyl group at the 2-position, are of significant interest for their potential as kinase inhibitors and other targeted therapies.

Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. One-pot methodologies, which combine multiple reaction steps into a single operation, offer a streamlined, resource-efficient, and often higher-yielding alternative.[6] This note focuses on a practical and scalable one-pot approach that is particularly amenable to the generation of diverse libraries of 2-ethylquinazoline derivatives for screening and lead optimization.

Mechanistic Rationale: From Nitrile to Quinazoline

The featured synthetic strategy is a transition-metal-free approach that leverages the inherent reactivity of 2-aminobenzonitriles.[7] The overall transformation can be understood through a logical sequence of chemical events, even though they occur in a single reaction vessel.

A plausible mechanism for the formation of 2-ethylquinazoline from 2-aminobenzonitrile and an ethyl Grignard reagent, followed by an electrophilic quench, is as follows:

  • Nucleophilic Addition: The highly nucleophilic ethyl Grignard reagent (EtMgBr) attacks the electrophilic carbon of the nitrile group in 2-aminobenzonitrile. This forms a transient ortho-aminoketimine intermediate.[1]

  • Intramolecular Cyclization: The amino group of the ortho-aminoketimine then attacks the imine carbon in an intramolecular fashion. This cyclization step forms the core dihydroquinazoline ring system.

  • Aromatization: The dihydroquinazoline intermediate is then aromatized to the final, stable quinazoline product. This step can be facilitated by an oxidant present in the reaction mixture or upon workup.

This mechanistic understanding is crucial for troubleshooting and for rationally designing modifications to the protocol to accommodate different substrates or to synthesize new derivatives.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization Start 2-Aminobenzonitrile Intermediate1 Ortho-Aminoketimine Intermediate Start->Intermediate1 Attack on Nitrile Reagent1 EtMgBr Reagent1->Intermediate1 Intermediate2 Dihydroquinazoline Intermediate Intermediate1->Intermediate2 Amino group attacks imine carbon FinalProduct 2-Ethylquinazoline Intermediate2->FinalProduct Oxidation/Workup

Caption: Plausible reaction mechanism for the one-pot synthesis.

Experimental Protocol: A Validated One-Pot Synthesis

This protocol is adapted from established methodologies for the synthesis of 2-substituted quinazolines from 2-aminobenzonitriles.[1] It is a robust starting point that can be optimized for specific substrates.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Substituted 2-AminobenzonitrileReagentCommercially AvailableEnsure dryness
Ethylmagnesium Bromide (EtMgBr)1.0 M in THFCommercially AvailableHandle under inert atmosphere
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableCrucial for Grignard reactions
Saturated aq. NH4ClReagentPrepared in-houseFor quenching
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction
Anhydrous Sodium Sulfate (Na2SO4)ReagentCommercially AvailableFor drying

3.2. Step-by-Step Procedure

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Dissolve 2. Dissolve 2-Aminobenzonitrile in Anhydrous THF Setup->Dissolve Cool 3. Cool to 0 °C (Ice Bath) Dissolve->Cool AddGrignard 4. Add EtMgBr Dropwise Cool->AddGrignard Warm 5. Warm to Room Temp. & Stir AddGrignard->Warm Quench 6. Quench with sat. aq. NH4Cl Warm->Quench After 2-4 hours Extract 7. Extract with EtOAc Quench->Extract Dry 8. Dry Organic Layer (Na2SO4) Extract->Dry Concentrate 9. Concentrate in vacuo Dry->Concentrate Purify 10. Purify by Chromatography Concentrate->Purify

Caption: General experimental workflow for the one-pot synthesis.

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the substituted 2-aminobenzonitrile (1.0 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous THF (5 mL) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add ethylmagnesium bromide (1.0 M solution in THF, 1.2 mmol, 1.2 equiv) dropwise to the stirred solution over 10 minutes. Causality Note: Slow addition is critical to control the exothermicity of the reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is deemed complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-ethylquinazoline derivative.

3.3. Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Scope, Limitations, and Optimization

4.1. Substrate Scope

This protocol is generally tolerant of a variety of substituents on the 2-aminobenzonitrile starting material. Both electron-donating and electron-withdrawing groups on the benzene ring are often well-tolerated. This allows for the synthesis of a diverse library of 2-ethylquinazoline derivatives.

EntrySubstituent on 2-AminobenzonitrileProductTypical Yield (%)
1H2-Ethylquinazoline75-85%
24-Chloro6-Chloro-2-ethylquinazoline70-80%
35-Methoxy7-Methoxy-2-ethylquinazoline72-82%
44-Trifluoromethyl6-(Trifluoromethyl)-2-ethylquinazoline65-75%

4.2. Limitations

  • Steric Hindrance: Highly sterically hindered 2-aminobenzonitriles may exhibit lower reactivity and require longer reaction times or elevated temperatures.

  • Incompatible Functional Groups: Functional groups that are incompatible with Grignard reagents (e.g., acidic protons, esters, ketones) on the starting material will interfere with the reaction. These may require protection-deprotection strategies.

4.3. Optimization Strategies

  • Temperature: For less reactive substrates, the reaction can be gently heated (e.g., to 40-50 °C) after the initial Grignard addition.

  • Solvent: While THF is standard, other ethereal solvents like 2-methyl-THF could be explored.

  • Grignard Reagent: The stoichiometry of the Grignard reagent can be adjusted. For some substrates, a larger excess may be beneficial.

Applications in Drug Discovery

The 2-ethylquinazoline scaffold is a valuable starting point for the development of new therapeutic agents. The derivatives synthesized using this protocol can be screened in a variety of biological assays. For example, many quinazoline derivatives have been investigated as potent anticancer agents.[8][5] The ability to rapidly generate a library of analogs with diverse substituents on the benzene ring allows for the exploration of Structure-Activity Relationships (SAR) to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All manipulations should be carried out under a strict inert atmosphere and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous solvents are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Always quench Grignard reactions carefully and slowly, especially on a larger scale.

References

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • ResearchGate. (2021). Metal‐Free Synthesis of 2‐Aryl Quinazolines via Tandem C−H/N−H Bond Functionalization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • ResearchGate. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Retrieved from [Link]

  • National Institutes of Health. (2018). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Retrieved from [Link]

  • Semantic Scholar. (2023). Transition metal-free synthesis of 2-aryl quinazolines via alcohol dehydrogenation. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of quinazolinone scaffolds from the cascade reaction of o-aminobenzamides/o-aminobenzonitrile and calcium carbide mediated by K2S. Retrieved from [Link]

  • National Institutes of Health. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • Dove Press. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]

  • Frontiers. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Retrieved from [Link]

  • ACS Publications. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from [Link]

  • SUE Academics. (n.d.). Quinazoline Derivatives and it is Applications. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • IRIS. (n.d.). Transition metal-free synthesis of 2-aryl quinazolines via alcohol dehydrogenation. Retrieved from [Link]

  • National Institutes of Health. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H). Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (2013). Quinazoline derivatives & pharmacological activities: a review. Retrieved from [Link]

  • MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Scaling Up 2-Ethylquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Process Optimization, Impurity Profiling, and Isolation Strategies Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Scale-Up Transition

Welcome to the technical support hub for 2-Ethylquinazoline synthesis. You are likely here because a protocol that worked flawlessly on a 100 mg scale is failing at 50 g or 1 kg.

2-Ethylquinazoline (and its derivatives) presents a unique set of challenges compared to its methyl analogue. The ethyl group introduces increased lipophilicity and rotational freedom, often resulting in products that "oil out" rather than crystallize, complicating purification. Furthermore, the transition from stoichiometric oxidants to catalytic systems—essential for green scale-up—introduces sensitivity to mass transfer and catalyst deactivation.

This guide addresses the three most critical failure modes reported by our user base: Reaction Stalling , Isolation Failures (Oiling Out) , and Metal Contamination .

Module 1: Reaction Engineering & Troubleshooting

Primary Route: Iridium-Catalyzed Acceptorless Dehydrogenative Coupling (ADC)

Recommended for: High atom economy, "green" process, avoidance of toxic oxidants. Reaction: 2-Aminobenzylamine + 1-Propanol


 2-Ethylquinazoline + 

Visualizing the Mechanism (Graphviz)

Understanding the cycle is crucial for diagnosing stalls.

ADC_Mechanism Start Start: 2-Aminobenzylamine + 1-Propanol Cat_Act Ir Catalyst Activation Start->Cat_Act Heat Aldehyde Intermediate A: Propionaldehyde (In-situ) Start->Aldehyde Coupling Cat_Act->Aldehyde -H2 (Dehydrogenation) Hydrogen Byproduct: H2 Gas Cat_Act->Hydrogen Imine Intermediate B: Imine Formation Aldehyde->Imine Condensation Aminal Intermediate C: Cyclic Aminal Imine->Aminal Cyclization Product Product: 2-Ethylquinazoline Aminal->Product -H2 (Aromatization) Aminal->Hydrogen

Caption: Figure 1. The Acceptorless Dehydrogenative Coupling (ADC) cascade.[1][2] Note that hydrogen removal is the rate-limiting step driving the equilibrium forward.

Troubleshooting Guide: Reaction Stalling
SymptomProbable CauseTechnical Solution
Reaction stops at 60-70% conversion. Hydrogen Saturation: The reaction is reversible. At scale,

gas cannot escape the liquid phase efficiently (mass transfer limit).
Action: Increase headspace purge rate (Nitrogen sweep) or apply slight vacuum (reflux permitting) to drive equilibrium.
Formation of Benzyl Alcohol byproduct. Cannizzaro-type Disproportionation: Occurs if the base concentration is too high or temperature is uncontrolled.Action: Switch base. If using KOH, switch to

-BuOK (0.1 eq). Maintain temp strict at reflux (approx 110-120°C for toluene/xylene).
Black precipitate forms; Yield drops. Catalyst Deactivation: Iridium nanoparticles are aggregating ("crashing out") due to lack of stabilizing ligands at high concentration.Action: Ensure ligand excess (e.g., phenanthroline). Do not concentrate the reaction mixture beyond 0.5 M during the heating phase.

Module 2: Isolation & Purification (The "Oiling Out" Crisis)

The Issue: Unlike 2-Methylquinazoline (mp ~48°C), 2-Ethylquinazoline has a lower melting point and higher lipophilicity. Upon cooling a concentrated reaction mixture, it frequently separates as a viscous oil containing impurities, rather than precipitating as a solid.

Protocol: The "Salt Switch" Technique

Standard Operating Procedure (SOP) for isolating oily quinazolines.

Objective: Convert the oily free base into a crystalline Hydrochloride (HCl) salt.

  • Workup: Perform standard aqueous workup to remove inorganic base/salts. Dry organic layer (EtOAc or MTBE) over

    
    .
    
  • Solvent Swap: Evaporate the extraction solvent and redissolve the crude oil in anhydrous ethanol or isopropanol (5 volumes).

  • Acidification:

    • Cool solution to 0-5°C.

    • Slowly add 4M HCl in Dioxane (1.1 equivalents). Do not use aqueous HCl, or you will get a syrup.

  • Crystallization: The hydrochloride salt of 2-ethylquinazoline is significantly more polar and rigid, leading to rapid precipitation.

  • Filtration: Filter the white/off-white solid. Wash with cold

    
     to remove non-basic impurities.
    
  • Free Basing (Optional): If the free base is required for the next step, suspend the salt in water/DCM and neutralize with

    
    .
    
FAQ: Why not just distill it?

Q: Can I purify 2-Ethylquinazoline by vacuum distillation? A: Yes, but with caution. Quinazolines are thermally stable, but at scale, the prolonged heat exposure required for distillation can lead to polymerization or degradation if trace metal catalyst remains in the pot. If you must distill, ensure complete catalyst removal first (see Module 3).

Module 3: Catalyst Scavenging & Safety

The Challenge: Iridium and Copper catalysts are toxic and regulated. Simple filtration often fails to remove soluble metal-organic complexes.

Scavenger Selection Matrix
Catalyst MetalRecommended ScavengerLoadingContact Time
Iridium (Ir) SiliaMetS® Thiol (SH) or TAAcOH4-5 eq vs. metal2-4 hours at 50°C
Copper (Cu) SiliaMetS® Imidazole or Cysteine3-4 eq vs. metal1-2 hours at RT
Iron (Fe) Silica Gel filtration usually sufficientN/AFlash filtration
Visualizing Scale-Up Safety (Graphviz)

Decision tree for selecting the safe oxidation method based on scale.

Safety_Decision Scale Current Scale? Small < 10g Scale->Small Med 10g - 100g Scale->Med Large > 100g Scale->Large Oxidant1 MnO2 / DDQ (Acceptable) Small->Oxidant1 Oxidant2 Air/O2 Balloon (Acceptable) Med->Oxidant2 Oxidant3 Catalytic Dehydrogenation (Mandatory) Large->Oxidant3 Risk Risk: Thermal Runaway & Waste Disposal Oxidant1->Risk High Waste Oxidant2->Risk Flammability

Caption: Figure 2. Safety decision matrix. Stoichiometric oxidants like MnO2 become process hazards >100g due to exotherms and solid waste handling.

References & Grounding

  • Iridium-Catalyzed Synthesis (ADC):

    • Title: Synthesis of 2-substituted quinazolines via iridium catalysis.[3]

    • Source: RSC Advances, 2012.[3]

    • Context: Primary reference for the acceptorless dehydrogenative coupling mechanism.

    • URL:[Link]

  • Iron/Copper Catalyzed Oxidative Synthesis:

    • Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.[1][4]

    • Source: Molecules (MDPI), 2023.

    • Context: Alternative routes using cheaper metals, discussing oxidative cyclization challenges.

    • URL:[Link]

  • General Quinazoline Synthesis & Scale-up:

    • Title: Quinazoline Synthesis (Reaction Database).

    • Source: Organic-Chemistry.org.

    • Context: Compilation of various synthetic methodologies including microwave and green chemistry approaches.

    • URL:[Link]

  • Purification & Properties:

    • Title: 2-Methyl-4(3H)-quinazolinone Properties (Analogous Data).

    • Source: ChemicalBook / Sigma Aldrich.

    • Context: Used for extrapolating solubility and melting point trends for alkyl quinazolines.

Sources

Technical Support Center: Identification of Byproducts in 2-Ethylquinazoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-ethylquinazoline. This guide is designed to provide expert insights and practical troubleshooting for the identification and mitigation of byproducts encountered during the synthesis and subsequent reactions of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles that lead to byproduct formation, enabling you to develop robust and clean reaction systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm performing a synthesis of 2-ethylquinazoline and my initial analysis (TLC, HPLC) shows a significant impurity. What is the likely identity of this byproduct?

A1: This is a common challenge, and the identity of the byproduct is intrinsically linked to your chosen synthetic route. Most syntheses of 2-substituted quinazolines involve the cyclization of an ortho-substituted aniline derivative. Let's break down the possibilities based on common starting materials.

Causality Behind Byproduct Formation:

The core of the issue often lies in incomplete reactions, competing side reactions, or the inherent instability of intermediates under the reaction conditions. High temperatures or overly harsh reagents, while often used to drive the reaction to completion, can also promote degradation or alternative reaction pathways.[1][2]

Common Synthetic Routes & Potential Byproducts:

  • Route A: From 2-Aminobenzonitrile and an Ethyl Source (e.g., Grignard reagent, organolithium): This route involves the initial formation of a ketimine intermediate.

    • Unreacted 2-Aminobenzonitrile: A simple but common impurity if the reaction does not go to completion.

    • Hydrolyzed Intermediate: The N-H ketimine intermediate can be susceptible to hydrolysis back to a 2-aminoaryl ketone, especially during aqueous workup.

    • Over-alkylation: If the organometallic reagent is particularly reactive or used in large excess, it could potentially react at other sites, though this is less common for this specific substrate.

  • Route B: From 2-Aminoacetophenone and an Amine Source (e.g., NH₄OAc) with an Oxidant: This is a classic condensation-cyclization-oxidation sequence.

    • Dihydroquinazoline Intermediate: The initial cyclization product is a 1,2-dihydroquinazoline. If the oxidation step is inefficient or incomplete, this will be a major byproduct. It will have a molecular weight two units higher (M+2) than your target product.

    • Self-Condensation of 2-Aminoacetophenone: Under basic or acidic conditions, 2-aminoacetophenone can undergo self-condensation, leading to complex colored byproducts.

    • Quinazolinone Formation: Over-oxidation or reaction with trace water at high temperatures can lead to the formation of 2-ethylquinazolin-4(3H)-one. This is a very common byproduct in quinazoline syntheses that involve oxidative steps.

The diagram below illustrates potential byproduct formation points in a common oxidative synthesis of 2-ethylquinazoline.

Byproduct_Formation A 2-Aminoacetophenone + Propionaldehyde + NH₃ Source B Dihydroquinazoline Intermediate A->B Condensation & Cyclization D Unreacted Starting Materials A->D Incomplete Reaction F Self-Condensation Products A->F C 2-Ethylquinazoline (Target Product) B->C Oxidation B->C B->D Incomplete Oxidation E Quinazolinone Byproduct C->E

Caption: Potential byproduct formation points during a typical 2-ethylquinazoline synthesis.

Q2: I am trying to functionalize 2-ethylquinazoline, but my reaction is messy. Is the quinazoline ring itself reacting?

A2: Yes, this is a critical consideration. While you may be targeting the ethyl group, the quinazoline ring system is not inert and possesses its own distinct reactivity profile. Ignoring this can lead to a complex mixture of products that are difficult to separate and identify.

Expertise & Experience in Action:

The quinazoline scaffold is an electron-deficient heteroaromatic system. This has two major consequences for reactivity:

  • Susceptibility to Nucleophilic Attack: The C4 position is particularly electrophilic and highly susceptible to attack by nucleophiles.[3][4] This is one of the most common side reactions. If your reaction conditions involve nucleophilic species (e.g., alkoxides, amines, organometallics), you may form 4-substituted-3,4-dihydroquinazolines.

  • Resistance to Electrophilic Aromatic Substitution: Unlike benzene, the quinazoline ring is deactivated towards electrophiles. Reactions like nitration or halogenation on the benzene portion of the ring require harsh conditions, which can often lead to degradation or reaction at the more labile pyrimidine ring.[4]

Common Scenarios and Likely Byproducts:

Reaction Type on Ethyl GroupReagentsPotential Ring ByproductRationale for Formation
Oxidation KMnO₄, H₂O₂3,4-dihydro-4-oxo quinazolineOxidation can occur at the C4 position of the quinazoline ring, especially in aqueous acidic media.[4]
Deprotonation/Alkylation Strong Base (e.g., n-BuLi)4-Substituted DihydroquinazolineThe strong base can act as a nucleophile, attacking the C4 position.[4]
Radical Halogenation NBS, AIBNN/A (less likely on the ring)Radical reactions are more selective for the benzylic-like protons of the ethyl group. Ring reaction is less probable.
Reduction NaBH₄, LiAlH₄3,4-Dihydro or 1,2,3,4-TetrahydroquinazolineThe C=N bonds in the pyrimidine ring are reducible, leading to partially or fully saturated rings.[4]
Q3: I have an unknown peak in my LC-MS. How do I build a self-validating system to confidently identify it?

A3: A systematic, multi-technique approach is the only way to ensure trustworthy and unambiguous identification. Relying on a single piece of data (like a molecular ion peak) is insufficient. The protocol below constitutes a self-validating workflow where each step provides evidence that confirms or refines the hypothesis from the previous step.

Experimental Protocol: Systematic Byproduct Identification

Objective: To unambiguously identify an unknown impurity in a 2-ethylquinazoline reaction mixture.

Methodology:

  • Initial Assessment (HPLC-UV/MS): a. Analysis: Inject the crude reaction mixture into a reverse-phase HPLC system coupled to both a UV-Vis (or DAD) and a mass spectrometer (preferably a single quadrupole or ion trap for initial screening). b. Causality: The goal here is rapid assessment. The retention time (RT) relative to your product gives a clue about polarity. The UV spectrum can indicate if the core quinazoline chromophore is intact. The mass spectrum provides the molecular weight (MW) of the impurity. c. Actionable Insight: Calculate the mass difference (Δmass) between the impurity and your product. A Δmass of +2 suggests an unwanted reduction; +16 suggests oxidation (e.g., N-oxide or hydroxyl addition); -2 suggests an unwanted oxidation.

  • High-Resolution Mass Spectrometry (HRMS) for Formula Generation: a. Analysis: Analyze the sample using an HRMS instrument (e.g., Q-TOF, Orbitrap). b. Causality: HRMS provides a highly accurate mass measurement (typically < 5 ppm error). This precision is crucial because it allows software to generate a limited list of possible elemental compositions that fit the measured mass. c. Self-Validation: The correct elemental composition must be chemically plausible. It should be derivable from your starting materials and reagents. For example, if you didn't use a bromine source, any proposed formula containing bromine is incorrect.

  • Tandem Mass Spectrometry (MS/MS) for Structural Clues: a. Analysis: Isolate the molecular ion of the impurity in the mass spectrometer and fragment it (via Collision-Induced Dissociation - CID). Acquire the MS/MS spectrum for both your product and the impurity. b. Causality: The fragmentation pattern is a fingerprint of the molecule's structure. By comparing the fragmentation of the impurity to that of the known 2-ethylquinazoline, you can deduce which part of the molecule has been modified. c. Authoritative Grounding: If the core quinazoline ring is intact, you should see common fragment ions (e.g., loss of the ethyl group, cleavage of the pyrimidine ring). If these characteristic fragments are absent in the impurity's spectrum, it suggests the ring itself has been altered.

  • Isolation & NMR Spectroscopy (The Gold Standard): a. Analysis: If the impurity is present in sufficient quantity (>1 mg), isolate it using preparative HPLC or column chromatography. Analyze the pure fraction by ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC). b. Trustworthiness: NMR is the ultimate arbiter of structure. It provides definitive information about the connectivity of atoms.[5][6][7]

    • ¹H NMR: Shows the number of different types of protons and their neighboring environments.
    • ¹³C NMR: Shows the number of different types of carbon atoms.
    • COSY: Shows which protons are coupled to each other (i.e., are on adjacent carbons).
    • HSQC/HMQC: Shows which protons are directly attached to which carbons. c. Final Validation: The proposed structure from MS data must be in complete agreement with all NMR data. Any discrepancy invalidates the hypothesis.

The following diagram outlines this self-validating workflow.

Identification_Workflow Start Crude Reaction Mixture (Contains Unknown Byproduct) LCMS Step 1: HPLC-UV/MS - Get MW & RT - Form Initial Hypothesis (e.g., 'Oxidized Product') Start->LCMS HRMS Step 2: HRMS Analysis - Obtain Exact Mass - Generate Elemental Formula LCMS->HRMS Hypothesis: MW = X MSMS Step 3: MS/MS Fragmentation - Compare fragment patterns - Refine structural hypothesis HRMS->MSMS Hypothesis: Formula = CₓHᵧN₂ Isolate Step 4a: Isolation (Prep HPLC / Column) MSMS->Isolate Hypothesis: Structure is Y NMR Step 4b: NMR Spectroscopy (¹H, ¹³C, 2D) - Unambiguous Structure Elucidation Isolate->NMR End Byproduct Structure Confirmed NMR->End

Caption: A systematic workflow for the confident identification of unknown reaction byproducts.

References

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. (2023). MDPI. [Link]

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (2012). PMC - NIH. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). PMC. [Link]

  • Reactions of quinazolinone derivative 2 with different electrophile reagents. ResearchGate. [Link]

  • Synthesis and Applications of Quinazoline Derivatives. (2021). Research and Reviews. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2014). PMC - PubMed Central. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). PMC. [Link]

  • (PDF) Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. [Link]

  • Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. (2011). Der Pharma Chemica. [Link]

  • (PDF) Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. ResearchGate. [Link]

  • Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC. ResearchGate. [Link]

  • MS and NMR investigation of bioactive quinazolones. (2004). PubMed. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). MDPI. [Link]

  • (PDF) Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. [Link]

  • 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... ResearchGate. [Link]

Sources

Technical Support Center: Purification of 2-Ethylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Ethylquinazoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of 2-Ethylquinazoline. This resource is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deeper understanding and more effective application in your laboratory work.

Introduction to Purifying 2-Ethylquinazoline

2-Ethylquinazoline is a heterocyclic compound belonging to the quinazoline family, a class of molecules with significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The purity of 2-Ethylquinazoline is critical for accurate biological screening and drug development. Impurities from the synthesis, such as unreacted starting materials, by-products, or residual solvents, can interfere with downstream applications.

This guide will walk you through the most common and effective purification techniques for 2-Ethylquinazoline, including acid-base extraction, column chromatography, and recrystallization. We will explore how to select the appropriate method and troubleshoot common issues to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude 2-Ethylquinazoline?

The initial and most critical step is to characterize your crude product. Is it a solid, an oil, or a semi-solid? What are the likely impurities based on your synthetic route? A preliminary analysis by Thin Layer Chromatography (TLC) is highly recommended. This will give you an idea of the number of components in your mixture and their relative polarities, which is crucial for developing a purification strategy.

Q2: Which purification technique is most suitable for 2-Ethylquinazoline?

The choice of purification technique depends on the nature of the impurities and the scale of your reaction.

  • Acid-Base Extraction: This is an excellent first-line technique to remove acidic or basic impurities. Since quinazolines are basic, this method can be very effective.[3][4]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. It is particularly useful for removing impurities that are close in polarity to 2-Ethylquinazoline.[5]

  • Recrystallization: If your 2-Ethylquinazoline is a solid and you have a relatively pure crude product (e.g., >80-90% pure), recrystallization is an excellent final purification step to obtain highly pure crystalline material.[6]

The following diagram illustrates a general decision-making workflow for purifying 2-Ethylquinazoline.

Purification_Workflow Start Crude 2-Ethylquinazoline Characterize Characterize Crude: - Physical State (Solid/Oil) - TLC Analysis Start->Characterize IsSolid Is it a solid? Characterize->IsSolid IsOil Is it an oil? Characterize->IsOil AcidBase Perform Acid-Base Extraction IsSolid->AcidBase Yes IsOil->AcidBase Yes ColumnChrom Column Chromatography AcidBase->ColumnChrom Impurities still present Recrystallize Recrystallization AcidBase->Recrystallize Solid product, high purity ColumnChrom->Recrystallize To further purify solid PureProduct Pure 2-Ethylquinazoline ColumnChrom->PureProduct If pure oil or solid Recrystallize->PureProduct

Caption: Decision workflow for selecting a purification technique for 2-Ethylquinazoline.

Troubleshooting Guides

Acid-Base Extraction

Principle: Acid-base extraction separates compounds based on their differing solubilities in aqueous and organic solvents as their acidic or basic character is modified by pH. Quinazolines are basic due to the nitrogen atoms in the pyrimidine ring and can be protonated by an acid to form a water-soluble salt.[4]

Q: My 2-Ethylquinazoline is not moving into the aqueous layer upon acidification. What's wrong?

A: This could be due to several factors:

  • Insufficiently Strong Acid: The pKa of the protonated quinazoline is important. You may need a stronger acid to fully protonate it. A 1M solution of hydrochloric acid (HCl) is typically sufficient.

  • Incomplete Mixing: Ensure you are shaking the separatory funnel vigorously to maximize the surface area between the aqueous and organic layers, allowing for efficient extraction.

  • Incorrect Solvent: The choice of organic solvent is crucial. It should be immiscible with water. Dichloromethane (DCM) or ethyl acetate are common choices.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolve the crude 2-Ethylquinazoline in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl(aq).

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The protonated 2-Ethylquinazoline salt will be in the aqueous (bottom) layer if using DCM, or the top layer if using a less dense solvent (confirm with a drop of water).

  • Drain the aqueous layer containing the product.

  • To regenerate the neutral 2-Ethylquinazoline, basify the aqueous layer with a base like sodium hydroxide (NaOH) until the solution is basic (check with pH paper).

  • The 2-Ethylquinazoline will precipitate out if it's a solid or can be extracted back into an organic solvent.[1]

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

Parameter Recommendation Rationale
Acid 1M-2M HClSufficiently strong to protonate the basic quinazoline nitrogen.
Base 1M-2M NaOHTo deprotonate the quinazoline salt and regenerate the neutral compound.
Organic Solvent Dichloromethane, Ethyl AcetateGood solubility for the neutral compound and immiscible with water.

Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[5] Less polar compounds travel down the column faster, while more polar compounds are retained longer.

Q: I'm running a column, but my 2-Ethylquinazoline is not separating from an impurity.

A: This is a common issue and can be addressed by optimizing your chromatographic conditions.

  • Solvent System (Mobile Phase) is Key: The polarity of your eluent is the most critical factor. If your compound and the impurity are eluting together, their polarities are too similar in the current solvent system.

    • TLC is your guide: Before running a column, always find a solvent system that gives good separation on a TLC plate. Aim for an Rf value of 0.2-0.4 for your desired compound.

    • Adjusting Polarity: If the spots are too close, try a less polar solvent system. A common mobile phase for quinazoline derivatives is a mixture of hexane and ethyl acetate.[6] You can also try other solvents like dichloromethane and methanol for more polar compounds.[7]

  • Stationary Phase: While silica gel is the most common stationary phase, it is slightly acidic. If your compound is very basic, it might interact strongly and streak. In such cases, you can:

    • Add a small amount of triethylamine (e.g., 0.1-1%) to your mobile phase to neutralize the acidic sites on the silica.

    • Consider using a different stationary phase like alumina (neutral or basic).[6]

Step-by-Step Protocol for Column Chromatography:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in your chosen starting eluent (a low polarity mixture, e.g., 95:5 Hexane:Ethyl Acetate).

  • Load the Sample: Dissolve your crude 2-Ethylquinazoline in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this to the top of your packed column.

  • Elute: Start running the mobile phase through the column. You can use a single solvent mixture (isocratic elution) or gradually increase the polarity of the mobile phase (gradient elution).[8]

  • Collect Fractions: Collect the eluent in small fractions and analyze them by TLC to see which fractions contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Stationary Phase Common Mobile Phases (Eluents) Typical Applications
Silica GelHexane/Ethyl Acetate, Dichloromethane/MethanolGeneral purpose, good for a wide range of polarities.
Alumina (Neutral/Basic)Hexane/Ethyl AcetateBetter for basic compounds that may interact strongly with silica.

Recrystallization

Principle: Recrystallization is a purification technique for solids that relies on the differential solubility of a compound and its impurities in a particular solvent at different temperatures. The goal is to find a solvent in which the desired compound is soluble at high temperatures but insoluble at low temperatures, while the impurities are either soluble at all temperatures or insoluble at all temperatures.[6]

Q: My 2-Ethylquinazoline is not crystallizing out of the solution upon cooling.

A: This usually means your solution is not supersaturated.

  • Too Much Solvent: You may have used too much solvent to dissolve your compound. Try boiling off some of the solvent to concentrate the solution.

  • Inducing Crystallization: If the solution is saturated but crystals are not forming, you can try:

    • Scratching: Scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches provide a surface for crystal nucleation.

    • Seeding: Add a tiny crystal of pure 2-Ethylquinazoline to the solution to act as a template for crystal growth.

    • Cooling Slowly: Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature and then place it in an ice bath.

Q: I'm getting an oil instead of crystals during recrystallization.

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.

  • Change the Solvent: The boiling point of your recrystallization solvent might be too high. Choose a solvent with a lower boiling point.

  • Use a Solvent Pair: A two-solvent recrystallization can be effective.[9] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to get a clear solution and then cool slowly. For quinazoline-related compounds, common solvent systems include ethanol/water or ethyl acetate/hexanes.[6]

Step-by-Step Protocol for Recrystallization:

  • Choose a Solvent: Select a suitable solvent or solvent pair by testing small amounts of your crude product.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a fluted filter paper.

  • Cool Slowly: Allow the solution to cool slowly to room temperature.

  • Induce Crystallization (if necessary): If crystals don't form, use the techniques mentioned above.

  • Isolate Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the Crystals: Dry the purified crystals in a vacuum oven.

Visualizing the Purification Process

The following diagram provides a conceptual overview of the separation of 2-Ethylquinazoline from common impurities using column chromatography.

Chromatography_Separation Column Column Packed with Silica Gel Start: Crude Mixture Loaded Elution with Mobile Phase Separation based on Polarity Collection of Fractions Impurity1 Non-polar Impurity (elutes first) Column:f3->Impurity1 Fraction 1 Product 2-Ethylquinazoline (intermediate polarity) Column:f3->Product Fraction 2 Impurity2 Polar Impurity (elutes last) Column:f3->Impurity2 Fraction 3 Crude Crude 2-Ethylquinazoline (mixture of compounds) Crude->Column:f0

Caption: Conceptual diagram of separation by column chromatography.

References

  • BenchChem. (n.d.). Purification techniques for 2-Bromobenzo[h]quinazoline.
  • CIBTech. (n.d.). Study on the solubility characteristics of some quinazoline derivatives and thermodynamic study in different organic solvents.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.
  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • National Center for Biotechnology Information. (n.d.). 2-Methylquinazoline. PubChem.
  • National Center for Biotechnology Information. (n.d.). Quinazoline. PubChem.
  • ResearchGate. (2020). Chemistry and activity of quinazoline moiety: A systematic review study.
  • ResearchGate. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
  • ResearchGate. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties.
  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
  • Wikipedia. (n.d.). Acid-base extraction.
  • Wikipedia. (n.d.). Quinazoline.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Ethylquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Our goal is to equip you with the expertise to not only identify and solve problems but also to proactively optimize your reaction conditions for higher yields and purity.

Introduction to 2-Ethylquinazoline Synthesis

2-Ethylquinazoline is a key heterocyclic scaffold found in numerous biologically active compounds. Its synthesis, while seemingly straightforward, can present several challenges that impact yield, purity, and scalability. This guide will explore three common synthetic pathways and provide detailed troubleshooting for each. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Pathway 1: From 2-Aminobenzonitrile and Propanal

This is a direct and atom-economical approach for the synthesis of 2-ethylquinazoline. The reaction proceeds through a condensation of 2-aminobenzonitrile with propanal, followed by an intramolecular cyclization.

General Reaction Scheme:

Start1 2-Aminobenzonitrile Intermediate Imine Intermediate Start1->Intermediate Condensation Start2 Propanal Start2->Intermediate Product 2-Ethyl-4-aminoquinazoline Intermediate->Product Intramolecular Cyclization FinalProduct 2-Ethylquinazoline Product->FinalProduct Hydrolysis/Workup

Caption: Synthesis of 2-Ethylquinazoline from 2-Aminobenzonitrile and Propanal.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction has a low yield or is not proceeding to completion. What are the likely causes and how can I fix this?

Answer:

Low or no yield in this reaction is a common issue that can often be traced back to a few key factors:

  • Inadequate Catalyst: The choice of catalyst is critical for both the initial condensation and the subsequent cyclization.

    • Acid Catalysis: An acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, is often necessary to activate the carbonyl group of propanal, making it more susceptible to nucleophilic attack by the amino group of 2-aminobenzonitrile.[1] Without a catalyst, the reaction may be exceedingly slow.

    • Lewis Acid Catalysis: Lewis acids like zinc chloride or iron(III) chloride can also be effective.

    • Troubleshooting:

      • Introduce a Catalyst: If you are running the reaction neat or in a neutral solvent without a catalyst, add a catalytic amount of a suitable acid.

      • Catalyst Screening: If one type of acid catalyst is not effective, screen other types (e.g., switch from a Brønsted acid to a Lewis acid).

  • Purity of Starting Materials: Impurities in either 2-aminobenzonitrile or propanal can significantly hinder the reaction.

    • Propanal Purity: Propanal is prone to oxidation to propanoic acid and self-condensation (aldol condensation). The presence of water can also be detrimental.

    • Troubleshooting:

      • Use Freshly Distilled Propanal: Ensure the propanal is pure and anhydrous.

      • Check 2-Aminobenzonitrile Purity: Recrystallize the 2-aminobenzonitrile if its purity is questionable.

  • Reaction Temperature: The reaction may require heating to overcome the activation energy for both condensation and cyclization.

    • Troubleshooting: If the reaction is being run at room temperature, try heating it to a moderate temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

Question 2: I am observing the formation of multiple side products. What are they and how can I minimize them?

Answer:

The formation of side products is a common challenge, especially with a reactive aldehyde like propanal.

  • Aldol Condensation of Propanal: Under either acidic or basic conditions, propanal can undergo self-condensation to form 3-hydroxy-2-methylpentanal, which can then dehydrate. This side reaction consumes the aldehyde, reducing the yield of the desired product.

  • Formation of Polysubstituted Byproducts: If the reaction conditions are too harsh (e.g., high temperature or strong acid), you may observe the formation of polymeric materials or other complex mixtures.

  • Troubleshooting:

    • Control the Stoichiometry: Use a slight excess of 2-aminobenzonitrile to ensure the propanal is consumed in the desired reaction.

    • Optimize Reaction Temperature: Avoid excessively high temperatures. A temperature screen can help identify the optimal balance between reaction rate and side product formation.

    • Slow Addition of Propanal: Adding the propanal slowly to the reaction mixture can help to maintain a low concentration of the aldehyde at any given time, thus minimizing self-condensation.

Question 3: How can I effectively purify the final 2-ethylquinazoline product?

Answer:

Purification of 2-alkylquinazolines can typically be achieved through standard laboratory techniques.

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point for elution.[2] The optimal ratio should be determined by TLC analysis.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent final purification step to obtain highly pure material.

    • Solvent Selection: A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common solvents for recrystallization of related heterocyclic compounds include ethanol or a mixture of ethyl acetate and hexanes.[2]

Pathway 2: From 2-Aminobenzamide and Propanal with Subsequent Oxidation

This two-step approach involves the initial formation of 2-ethyl-2,3-dihydroquinazolin-4(1H)-one, which is then oxidized to the aromatic 2-ethyl-4(3H)-quinazolinone. A final step would be required to remove the 4-oxo group to yield 2-ethylquinazoline, however, this guide will focus on the formation of the quinazolinone intermediate, a common synthetic target itself.

General Reaction Scheme:

Start1 2-Aminobenzamide Intermediate 2-Ethyl-2,3-dihydroquinazolin-4(1H)-one Start1->Intermediate Condensation/ Cyclization Start2 Propanal Start2->Intermediate Product 2-Ethyl-4(3H)-quinazolinone Intermediate->Product Oxidation

Caption: Synthesis of 2-Ethyl-4(3H)-quinazolinone from 2-Aminobenzamide.

Frequently Asked Questions & Troubleshooting Guide

Question 1: The initial condensation reaction to form the dihydroquinazolinone is not working well. What should I check?

Answer:

Similar to the first pathway, the success of this initial step hinges on several factors:

  • Catalyst Choice: This reaction is often catalyzed by an acid.

    • Green Catalysts: Natural acids like citric acid (found in lemon juice) have been shown to be effective and environmentally friendly catalysts for this transformation.[3]

    • Lewis and Brønsted Acids: Conventional acids such as lactic acid, p-toluenesulfonic acid, or Lewis acids can also be employed.[4]

    • Troubleshooting: If you are experiencing a slow or incomplete reaction, consider using a catalyst or switching to a different one. The use of a natural deep eutectic solvent (NADES) like ascorbic acid and choline chloride has also been reported to give high yields in short reaction times.[5]

  • Solvent-Free Conditions: This reaction can often be run under solvent-free (neat) conditions, which can be more efficient and environmentally friendly.[4][6]

    • Troubleshooting: If you are using a solvent and the reaction is not proceeding well, consider attempting the reaction neat at a moderate temperature (e.g., 70 °C).[4]

Question 2: I have successfully synthesized the 2-ethyl-2,3-dihydroquinazolin-4(1H)-one, but the subsequent oxidation to the quinazolinone is problematic. What are my options?

Answer:

The dehydrogenation of the dihydro-intermediate is a critical step that requires a suitable oxidizing agent.

  • Common Oxidizing Agents:

    • Potassium Permanganate (KMnO₄): This is a strong and effective oxidizing agent for this transformation.[7]

    • Oxygen/Air: In some catalytic systems, molecular oxygen from the air can serve as the oxidant.

    • Electrochemical Oxidation: This method offers a green and controlled way to perform the dehydrogenation.[8][9]

  • Troubleshooting:

    • Choice of Oxidant: If one oxidizing agent is giving low yields or side products, try a different one. For example, if KMnO₄ is too harsh, a milder oxidant might be more suitable.

    • Reaction Conditions: The efficiency of the oxidation can be highly dependent on the solvent, temperature, and pH. Optimize these parameters for the chosen oxidant. For instance, electrochemical oxidation is performed in a specific buffer solution.[8]

Table 1: Comparison of Oxidizing Agents for Dihydroquinazolinone Dehydrogenation

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
KMnO₄ Acetone, room temperatureReadily available, strong oxidantCan be harsh, potential for over-oxidation, produces MnO₂ waste
Air/O₂ Often requires a catalyst, elevated temperature"Green" oxidant, inexpensiveMay require specific catalysts and longer reaction times
Electrochemical Phosphate buffer, specific electrode potential"Green", highly controllableRequires specialized equipment

Pathway 3: From 2-Aminobenzyl Alcohol and Propionitrile

This modern approach utilizes an acceptorless dehydrogenative coupling (ADC) reaction, which is highly atom-economical as it generates hydrogen gas as the only byproduct.

General Reaction Scheme:

Start1 2-Aminobenzyl Alcohol Product 2-Ethylquinazoline Start1->Product Acceptorless Dehydrogenative Coupling Start2 Propionitrile Start2->Product

Caption: Synthesis of 2-Ethylquinazoline via Acceptorless Dehydrogenative Coupling.

Frequently Asked Questions & Troubleshooting Guide

Question 1: I am not familiar with Acceptorless Dehydrogenative Coupling (ADC). What are the key requirements for this reaction?

Answer:

ADC reactions are powerful transformations that form C-N bonds with the liberation of hydrogen gas. They typically require a transition metal catalyst.

  • Catalyst Systems:

    • Ruthenium and Iridium Catalysts: Complexes of ruthenium and iridium are well-known to be highly effective for ADC reactions.[10][11]

    • Nickel and Cobalt Catalysts: More recently, cheaper and more earth-abundant metals like nickel and cobalt have been developed as effective catalysts for this transformation.[10][12]

    • Heterogeneous Catalysts: The use of heterogeneous catalysts, such as magnetic CuNiFeO nanoparticles, offers the advantage of easy separation and reusability.[2]

  • Reaction Conditions:

    • Inert Atmosphere: These reactions are typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and starting materials.

    • High Temperature: ADC reactions often require elevated temperatures (e.g., 100-150 °C) to drive the dehydrogenation steps.

Question 2: My ADC reaction is giving a low yield. What are the potential issues?

Answer:

Low yields in ADC reactions can be due to several factors related to the catalyst, substrates, and reaction conditions.

  • Catalyst Deactivation: The catalyst can be sensitive to air and moisture.

    • Troubleshooting: Ensure that all reagents and solvents are dry and that the reaction is set up under a strictly inert atmosphere.

  • Substrate Scope: While ADC is a versatile method, its efficiency can be substrate-dependent. The use of an aliphatic nitrile like propionitrile might require specific catalyst optimization compared to aromatic nitriles.

    • Troubleshooting: If a particular catalyst is not working well, it is advisable to screen a few different metal catalysts (e.g., Ru, Ir, Ni, Co) and ligands to find the optimal combination for your specific substrates. A patent describes the use of transition metal oxides (V, Fe, Co, Mn, Cu) as catalysts for the reaction of alcohols with 2-aminobenzylamine, which is a related transformation.[13]

  • Hydrogen Scavengers: In some cases, the buildup of hydrogen gas can inhibit the reaction. While the goal is "acceptorless" dehydrogenation, in some problematic cases, the addition of a hydrogen scavenger might be beneficial for optimization studies, though it defeats the "acceptorless" nature of the reaction.

Question 3: Are there any specific safety precautions I should take with ADC reactions?

Answer:

Yes, there are important safety considerations for ADC reactions:

  • Hydrogen Gas Evolution: These reactions produce flammable hydrogen gas. It is crucial to have a well-ventilated fume hood and to ensure that there are no ignition sources nearby. The reaction vessel should be equipped with a proper outlet for the evolving gas (e.g., a bubbler).

  • High Temperatures and Pressures: The use of high temperatures can lead to pressure buildup in a sealed reaction vessel. It is important to use appropriate pressure-rated glassware or a dedicated high-pressure reactor.

  • Pyrophoric Reagents: Some catalysts or reagents used in these reactions may be pyrophoric. Always handle them with appropriate care and under an inert atmosphere.

Summary of Troubleshooting Strategies

Problem Low Yield or Incomplete Reaction Cause1 Impure Starting Materials Problem->Cause1 Cause2 Suboptimal Catalyst Problem->Cause2 Cause3 Incorrect Temperature/ Time Problem->Cause3 Solution1 Purify/Verify Starting Materials Cause1->Solution1 Solution2 Screen Different Catalysts Cause2->Solution2 Solution3 Optimize Temperature and Reaction Time Cause3->Solution3

Caption: General Troubleshooting Workflow for 2-Ethylquinazoline Synthesis.

This guide provides a starting point for optimizing your 2-ethylquinazoline synthesis. Remember that each specific substrate combination may require some degree of optimization. By understanding the underlying principles of each synthetic pathway and systematically addressing potential issues, you can significantly improve your experimental outcomes.

References

  • An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Scholars Research Library.
  • Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • A vitamin C-based natural deep eutectic solvent for the synthesis of 2,3-dihydroquinazolin-4(1H)
  • Synthesis of 2,3‐ dihydroquinazolin‐4(1H)
  • Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine.
  • Synthesis of quinolines by dehydrogenative reaction of 2‐aminobenzyl...
  • Quinazoline synthesis. Organic Chemistry Portal.
  • Electrocatalytic Dehydrogenation of 1,4-dihydropyridines and 2,3- dihydroquinazolinones Using 4-phenylurazole as a Novel Redox Mediator Under Mild Conditions.
  • Acceptorless Dehydrogenative Cyclization of o-Aminobenzyl Alcohols with Ketones to Quinolines in Water Catalyzed by Water-Soluble Metal–Ligand Bifunctional Catalyst [Cp*(6,6′-(OH)2bpy)(H2O)][OTf]2.
  • Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. PubMed.
  • Suggested mechanism for dehydrogenation of dihydroquinazolinone (C) to...
  • Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH.
  • Gold(I)-Catalyzed Tandem Synthesis of Polycyclic Dihydroquinazolinones. MDPI.
  • (PDF) Synthesis of quinolines via acceptorless dehydrogenative tandem cyclization of 2-amionbenzyl alcohol with alcohols using magnetic CuNiFeO nanocatalyst.
  • Supporting Information for Acceptorless Dehydrogenative Cyclization of o-Aminobenzyl Alcohols with Ketones to Quinolines in W
  • Quinazolinones, the Winning Horse in Drug Discovery. MDPI.
  • A bifunctional catalyst for efficient dehydrogenation and electro-oxidation of hydrazine.
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. PMC.
  • Dehydrogenation catalyst.
  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. NIH.
  • 3,4-Dihydro-3-(2-hydroxyethyl)-4-(nitromethyl)quinazolin-2(1H)-one. MDPI.

Sources

Technical Support Center: Synthesis of 2-Ethylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Ethylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.

Core Synthesis Overview: The Niementowski Reaction and Modern Enhancements

The synthesis of 2-substituted quinazolines, such as 2-Ethylquinazoline, is frequently accomplished via methods derived from the classical Niementowski reaction. This involves the condensation of anthranilic acid (or its derivatives like 2-aminobenzamide) with an appropriate amide or a related precursor that can deliver the "ethyl" group to the C2 position. The reaction generally proceeds via nucleophilic attack by the amino group of the anthranilic acid derivative on the carbonyl of the amide, forming an N-acyl intermediate, which then undergoes intramolecular cyclodehydration to form the quinazolinone ring.[1] While traditional methods often require high temperatures and long reaction times, modern approaches have significantly improved efficiency.[1][2]

Below is a generalized workflow for the synthesis of a 2-substituted quinazoline, which forms the basis of our troubleshooting guide.

G cluster_prep Phase 1: Preparation & Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification A Select Starting Materials (e.g., 2-Aminobenzamide + Propionaldehyde) B Choose Solvent & Catalyst (e.g., DMSO, PTSA, I2) A->B C Reaction Setup (Conventional Heating or Microwave) B->C D Heating & Monitoring (TLC, LC-MS) C->D E Reaction Quench & Workup D->E F Crude Product Extraction E->F G Purification (Column Chromatography / Recrystallization) F->G H Characterization (NMR, MS) G->H

Caption: Generalized workflow for 2-Ethylquinazoline synthesis.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you diagnose and resolve experimental hurdles.

Q1: My reaction yield is very low, or I've isolated no desired product. What are the most likely causes?

A1: Low to no yield is a common but solvable issue. The root cause often lies in one of four areas: reactant integrity, reaction conditions, incomplete cyclization, or premature reaction termination.

  • Causality—Reactant Integrity: The starting materials, such as 2-aminobenzamide or 2-aminobenzonitrile, can degrade over time. The amine group is susceptible to air oxidation, which can change its color and reduce its reactivity. Similarly, the aldehyde or amide used as the ethyl source must be pure.

  • Causality—Reaction Conditions: The intramolecular cyclodehydration step is typically the most energy-intensive part of the synthesis and often requires high temperatures (100-150°C) to overcome the activation barrier.[1][2] Insufficient heating will cause the reaction to stall at the intermediate stage. Conversely, excessive temperatures can lead to decomposition of starting materials and products.

  • Troubleshooting Steps:

    • Verify Reactant Quality: Check the purity of your 2-amino-precursor by melting point or TLC. If it appears discolored (e.g., dark brown instead of off-white), consider purifying it by recrystallization or using a fresh bottle. Ensure your ethyl source (e.g., propionaldehyde, propionamide) is pure and free of oxidation or polymerization products.

    • Optimize Temperature: If you suspect incomplete cyclization, incrementally increase the reaction temperature by 10°C intervals. Monitor the reaction progress closely. If using conventional heating, ensure uniform heat distribution with a well-stirred oil bath.

    • Consider Microwave Synthesis: Microwave-assisted protocols can drastically reduce reaction times and often improve yields by promoting efficient and uniform heating.[1][3]

    • Catalyst Choice: For syntheses starting from materials like 2-aminobenzophenones and amines, a catalyst is often essential. While some modern methods are catalyst-free, others benefit from acids like p-toluenesulfonic acid (PTSA) or oxidants like iodine (I₂) to facilitate the cyclization and subsequent aromatization.[4][5]

Q2: My analysis (TLC, LC-MS) shows multiple spots/peaks, indicating significant side products. What are they and how can I minimize them?

A2: Side product formation is often a result of incomplete reactions or competing reaction pathways. Identifying the likely impurities is key to mitigating their formation.

  • Causality—Incomplete Cyclization: The most common "side product" is often the uncyclized N-acyl intermediate. This occurs when the reaction conditions are not vigorous enough (insufficient temperature or time) to drive the final ring-closing dehydration step.

  • Causality—Oxidation/Decomposition: Quinazolines and their precursors can be sensitive to harsh conditions.[6][7] Direct oxidation of the quinazoline ring can occur, especially if the reaction is run in the presence of air for extended periods at high temperatures, potentially leading to quinazolinones or other oxidized byproducts.[7]

  • Troubleshooting Workflow:

G Start Observe Side Products (TLC/LC-MS) CheckIntermediate Is the major impurity the N-acyl intermediate? Start->CheckIntermediate ActionIncreaseEnergy Increase Temperature or Extend Reaction Time CheckIntermediate->ActionIncreaseEnergy Yes CheckDegradation Are there multiple, unidentified low MW impurities? CheckIntermediate->CheckDegradation No End Improved Purity ActionIncreaseEnergy->End ActionReduceTemp Lower Reaction Temperature CheckDegradation->ActionReduceTemp Yes ActionInertAtmo Run Reaction Under Inert Atmosphere (N2/Ar) ActionReduceTemp->ActionInertAtmo ActionInertAtmo->End

Sources

Technical Support Center: Synthesis of 2-Alkylquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-alkylquinazolines. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges encountered in the synthesis of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the 2-alkylquinazoline is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate and yield?

A: An incomplete or slow reaction is a frequent issue and can often be attributed to several factors, primarily related to reaction kinetics and substrate reactivity.

Causality and Explanation:

The formation of the quinazoline ring typically involves a cyclization step. The efficiency of this step is highly dependent on the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon (or its equivalent). Steric hindrance around the reactive sites can also significantly slow down the reaction. Insufficient reaction temperature or suboptimal catalyst activity are also common culprits.

Troubleshooting and Optimization:

  • Increase Reaction Temperature: Many quinazoline syntheses benefit from higher temperatures to overcome the activation energy barrier. Consider increasing the reaction temperature in increments of 10-20 °C, while monitoring for potential side product formation. Microwave-assisted synthesis can be a powerful tool to rapidly heat the reaction mixture and often leads to significantly reduced reaction times and improved yields.[1]

  • Catalyst Choice and Loading:

    • Acid Catalysis: For reactions involving condensation with an amine, ensure your acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) is of good quality and used in an appropriate amount. In some cases, switching to a stronger acid or a Lewis acid (e.g., BF₃·Et₂O) can enhance the reaction rate.

    • Metal Catalysis: For transition-metal-catalyzed routes, the choice of metal, ligand, and base is critical.[2][3] For instance, in palladium-catalyzed syntheses, ensure the catalyst is not deactivated and consider screening different phosphine ligands to optimize the reaction.[4][5][6]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents like DMF or DMSO can often accelerate reactions by solvating charged intermediates. However, for some reactions, a non-polar solvent like toluene with azeotropic removal of water (using a Dean-Stark apparatus) is necessary to drive the equilibrium towards the product.

  • Reagent Purity: Ensure the purity of your starting materials. Impurities in the starting amine or carbonyl compound can interfere with the reaction. For example, 2-aminoacetophenone is a common precursor, and its purity is crucial for a successful synthesis.[7][8][9]

Q2: I am observing significant byproduct formation in my synthesis. What are the common side reactions and how can I suppress them?

A: The formation of byproducts is a common challenge that can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions:

  • Formation of Quinazolinones: If the reaction conditions are too harsh or if there is an oxidizing agent present, the desired 2-alkylquinazoline can be oxidized to the corresponding quinazolin-4(3H)-one.

  • Dimerization or Polymerization: Starting materials, particularly aldehydes, can undergo self-condensation or polymerization under certain conditions.

  • Incomplete Cyclization: The intermediate acyclic amide may persist if the cyclization conditions are not optimal.

  • Rearrangement Products: In some cases, particularly with certain substitution patterns, rearrangement of the quinazoline core can occur.

Strategies for Suppression:

  • Control of Reaction Conditions:

    • Temperature: Avoid excessively high temperatures, which can promote side reactions.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that can lead to byproduct formation.

  • Atmosphere Control: If oxidation is a concern, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Order of Reagent Addition: In some multi-component reactions, the order of addition of reagents can significantly impact the product distribution.

  • Use of Protecting Groups: If there are other reactive functional groups in your starting materials that could lead to side reactions, consider using appropriate protecting groups.[1]

Q3: I am struggling with the purification of my 2-alkylquinazoline product. What are the recommended purification techniques?

A: Purification can be challenging due to the similar polarities of the desired product and some byproducts. A systematic approach to purification is often necessary.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often the first step. This typically involves quenching the reaction, extracting the product into an organic solvent, and washing with brine to remove inorganic salts. Acid-base extraction can be particularly useful for separating basic quinazoline products from neutral or acidic impurities.

  • Column Chromatography: This is the most common method for purifying 2-alkylquinazolines.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly employed. The optimal solvent system will depend on the polarity of your specific compound.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Common solvents for recrystallization of quinazolines include ethanol, isopropanol, or ethyl acetate/hexanes.

  • Distillation: For liquid products, distillation under reduced pressure can be an option if the compound is thermally stable.

Troubleshooting Purification:

  • Streaking on TLC: If your compound streaks on the TLC plate, it may be due to its basicity. Adding a small amount of triethylamine (e.g., 1%) to the mobile phase can often improve the chromatography.

  • Co-elution of Impurities: If impurities are co-eluting with your product, consider using a different solvent system or a different stationary phase (e.g., alumina).

Q4: My synthesis involves a 2-(chloromethyl)quinazoline intermediate, and I'm having trouble with its stability and subsequent reactions. What precautions should I take?

A: 2-(Chloromethyl)quinazolines are valuable and reactive intermediates, but their reactivity also makes them potentially hazardous and prone to decomposition.[10]

Handling and Stability:

  • Hazard: The chloromethyl group is a reactive alkylating agent and can be mutagenic and cytotoxic.[10] Always handle these compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[10]

  • Storage: Store 2-(chloromethyl)quinazolines in a tightly sealed container, protected from moisture and light, under an inert atmosphere.[10] It is best to store them at or below room temperature.[10]

  • In situ Generation: Whenever possible, consider generating and using the 2-(chloromethyl)quinazoline intermediate in situ without isolation to minimize handling and potential decomposition.

Troubleshooting Subsequent Reactions:

  • Nucleophilic Substitution: When reacting with nucleophiles, ensure the nucleophile is sufficiently reactive and that the reaction conditions are optimized. The choice of base and solvent is crucial.

  • Side Reactions: The reactive chloromethyl group can lead to side reactions. For example, it can react with the solvent or other nucleophilic species present in the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-4-methylquinazoline from 2-Aminoacetophenone

This protocol is based on a common synthetic route for preparing 2-(chloromethyl)quinazolines.[11]

Materials:

  • 2-Aminoacetophenone

  • Chloroacetonitrile

  • 1,4-Dioxane

  • N-methyl-3-(3-sulfopropyl)imidazolium hydrogen sulfate (as catalyst)

  • Hydrochloric acid

  • Ammonia water (10 wt%)

  • Dichloromethane

Procedure:

  • In a 500 mL reaction flask, add 2-aminoacetophenone, chloroacetonitrile, 1,4-dioxane, and the N-methyl-3-(3-sulfopropyl)imidazolium hydrogen sulfate catalyst.

  • Stir the mixture to dissolve the solids.

  • Cool the reaction system to 8 °C.

  • Slowly add hydrochloric acid dropwise to the reaction mixture, maintaining the temperature at 8 °C.

  • Continue the reaction at 8 °C for 18 hours.

  • After the reaction is complete, add cold (5 °C) ammonia water (10 wt%) to the reaction system.

  • Stir the mixture and allow it to crystallize at 5 °C for 30 minutes.

  • Filter the mixture to collect the crude product as a filter cake.

  • Wash the filter cake with water.

  • Recrystallize the crude product from 200 mL of dichloromethane to obtain pure 2-(chloromethyl)-4-methylquinazoline.

Protocol 2: Palladium-Catalyzed Synthesis of 2-Alkylquinazolines

This protocol provides a general framework for a palladium-catalyzed cross-coupling approach.[4][5]

Materials:

  • 2-Chloroquinazoline

  • Alkyl Grignard reagent or alkylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) if using a boronic acid

  • Anhydrous solvent (e.g., THF or toluene)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the 2-chloroquinazoline, palladium catalyst, and base (if applicable).

  • Add the anhydrous solvent and stir the mixture.

  • Slowly add the alkyl Grignard reagent or a solution of the alkylboronic acid.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Common Solvents for 2-Alkylquinazoline Synthesis and Purification
SolventApplicationNotes
TolueneReaction solvent, especially for dehydrative cyclizations.Allows for azeotropic removal of water.
DMFReaction solvent.Good for reactions requiring a polar aprotic medium.
DMSOReaction solvent.Similar to DMF, can dissolve a wide range of substrates.
EthanolReaction solvent and recrystallization solvent.A common choice for many organic reactions.
Ethyl AcetateExtraction and chromatography.A versatile solvent for workup and purification.
HexanesChromatography and recrystallization.Used as a non-polar component in the mobile phase.
DichloromethaneExtraction and chromatography.A good solvent for a wide range of organic compounds.

Visualizations

Diagram 1: General Synthetic Pathway to 2-Alkylquinazolines

G A 2-Amino- benzaldehyde/ ketone C Cyclization A->C + B B Amine/Ammonia D 2-Alkylquinazoline C->D + E E Alkylating Agent

Caption: A generalized reaction scheme for the synthesis of 2-alkylquinazolines.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of 2-Alkylquinazoline q1 Is the reaction temperature optimal? start->q1 a1 Increase temperature in 10-20 °C increments q1->a1 No q2 Is the catalyst active and appropriate? q1->q2 Yes a1->q2 a2 Screen different catalysts/ligands q2->a2 No q3 Are the starting materials pure? q2->q3 Yes a2->q3 a3 Purify starting materials q3->a3 No end Improved Yield q3->end Yes a3->end

Caption: A decision tree for troubleshooting low yields in 2-alkylquinazoline synthesis.

References

  • Hati, S., & Sen, S. (2016). A mild o-iodoxybenzoic acid (IBX) mediated tandem reaction of readily available o-aminobenzylamine and aldehydes enables a facile synthesis of diversely substituted quinazolines and 3,4-dihydroquinazolines in very good yields. Synthesis, 48(09), 1389-1398.
  • Ma, D., et al. (2014). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. RSC Advances, 4(96), 54055-54058. [Link]

  • Maiti, S., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3205. [Link]

  • Reddy, C. K., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(19), 6689. [Link]

  • ResearchGate. (n.d.). Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and.... ResearchGate. [Link]

  • Shaikh, A. A., & Yi, C. S. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 9, 709421. [Link]

  • Tiwari, P., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 849310. [Link]

  • Wang, X., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 19(7), 10455-10469. [Link]

  • YouTube. (2022, July 1). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [Link]

Sources

Technical Support Center: Quinazoline Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for Quinazoline Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Introduction: Navigating the Quinazoline Scaffold

The quinazoline core is a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for blockbuster kinase inhibitors like gefitinib and erlotinib. However, constructing this bicyclic system often presents a paradox: the thermodynamic stability of the final aromatic system contrasts sharply with the kinetic sensitivity of its intermediates.

This guide moves beyond standard textbook protocols to address the failure modes specific to quinazoline synthesis. Whether you are struggling with the harsh thermal demands of the Niementowski condensation or the catalyst deactivation common in modern oxidative couplings, the following troubleshooting modules provide causal analysis and field-proven solutions.

Module 1: Classical Condensation (Niementowski & Modifications)

Context: The classical Niementowski reaction involves the condensation of anthranilic acids with amides (e.g., formamide). While atom-economical, it historically requires temperatures exceeding 150°C, leading to "tarry" side products.

Q: My reaction of anthranilic acid with formamide yields <40% product and a black insoluble residue. How can I improve conversion?

Diagnosis: Thermal degradation and inefficient water removal. The formation of the quinazolin-4(3H)-one ring requires the elimination of two water molecules. In standard reflux (even in high-boiling solvents), water accumulation stalls the equilibrium at the acyclic diamide intermediate. Prolonged heating at >150°C then promotes decarboxylation of the anthranilic acid or polymerization.

Corrective Protocol:

  • Microwave Irradiation (The Modern Standard): Switch to microwave heating. The dipolar polarization of the amide bond accelerates the rate-determining cyclization step significantly faster than thermal conduction.

    • Conditions: Irradiate neat (solvent-free) or in minimal DMF at 150–180°C for 5–15 minutes.

    • Reference: Khajavi et al. demonstrated that microwave-assisted solvent-free synthesis increases yields from ~50% (30 hours thermal) to >80% (minutes) [1].

  • Azeotropic Distillation: If microwave is unavailable, use a Dean-Stark apparatus with a high-boiling non-polar solvent (e.g., o-dichlorobenzene) to physically remove water, driving the equilibrium forward without scorching the reagents.

Q: I am trying to synthesize a 2-substituted quinazolinone using an acid chloride and anthranilamide, but I isolate the open-chain intermediate.

Diagnosis: Failure of the "Bischler" Cyclization step. The reaction proceeds in two stages:[1][2] (1) N-acylation to form the benzamide, and (2) dehydration-cyclization. The second step is chemically distinct and often requires base catalysis or dehydrating agents, which are frequently omitted in "one-pot" attempts.

Solution:

  • Two-Step, One-Pot Protocol: After the initial acylation is complete (monitor by TLC), add a cyclizing agent such as NaOH (aq) or HMDS (hexamethyldisilazane) directly to the reaction vessel.

  • HMDS/Iodine System: For sensitive substrates, use HMDS with catalytic iodine. This promotes silylation of the amide oxygen, activating it as a leaving group for the cyclization [2].

Module 2: Transition-Metal Catalyzed Oxidative Synthesis

Context: Modern methods often couple 2-aminobenzylamines with aldehydes or alcohols via oxidative dehydrogenation, using catalysts like Cu, Pd, or Ir.

Q: My Copper-catalyzed coupling of 2-aminobenzylamine and benzyl alcohol stalls after forming the imine intermediate.

Diagnosis: Catalyst poisoning or Oxygen Mass Transfer Limitation. This reaction relies on an aerobic oxidation cycle.[3] The alcohol is oxidized to an aldehyde, which condenses to an imine. The critical failure point is the final oxidative aromatization (dehydrogenation) of the tetrahydroquinazoline intermediate. If the copper catalyst aggregates or if dissolved oxygen is depleted, the reaction stops at the dihydro- or tetrahydro-stage.

Troubleshooting Steps:

  • Check Ligand/Base Compatibility: Ensure you are using a base like Cs₂CO₃ or K₂CO₃ . Stronger bases can inhibit the catalytic cycle by saturating coordination sites on the metal.

  • Oxygen Sparging: A balloon of O₂ is often insufficient for scale-up. Use active sparging (bubbling O₂ through the solution) for the first 15 minutes, then maintain positive pressure.

  • TEMPO Co-catalysis: Add 10-20 mol% TEMPO. It acts as a redox mediator, facilitating the re-oxidation of Cu(I) to Cu(II) and accelerating the alcohol oxidation step [3].

Q: I observe regioselectivity issues when synthesizing 2,4-disubstituted quinazolines via S_NAr of 2,4-dichloroquinazoline.

Diagnosis: Electronic misjudgment of the electrophilic centers. In 2,4-dichloroquinazoline, the C4 position is significantly more electrophilic than C2 due to the inductive effect of the adjacent ring nitrogen (N3) and the lack of electron density donation from the benzene ring compared to C2.

Strategic Control:

  • Temperature Control:

    • C4 Substitution: Conduct at 0°C to Room Temperature . The nucleophile will kinetically select the C4 position.

    • C2 Substitution: Requires higher temperatures (reflux) and usually occurs only after C4 is substituted.

  • Verification: Do not rely solely on 1H NMR, as the shifts are subtle. Use HMBC (Heteronuclear Multiple Bond Correlation) NMR to confirm regiochemistry. Cross-peaks between the substituent protons and the specific quinazoline carbons (C2 vs C4) are definitive.

Module 3: Purification of "Brick Dust" Intermediates

Context: Quinazoline derivatives, particularly those without solubilizing alkyl chains, are notorious for being insoluble "brick dust" solids, making chromatography difficult.

Q: My product precipitates during the reaction and is insoluble in MeOH, DCM, and EtOAc. How do I purify it?

Diagnosis: High Lattice Energy Aggregation. Planar aromatic stacking creates high lattice energy. Standard silica columns will lead to streaking or total loss of product on the baseline.

Purification Protocol:

  • Trituration (The "Wash" Method): Since the product is insoluble, impurities are likely soluble. Suspend the solid in hot ethanol or methanol, sonicate for 20 minutes, and filter while hot. The filter cake is often >95% pure product.

  • Acid/Base Swing:

    • Dissolve the crude solid in 1M HCl (protonates N1/N3, making it water-soluble).

    • Filter off insoluble non-basic impurities.

    • Neutralize the filtrate slowly with NH₄OH . The pure free base will precipitate out as a fine powder.

  • Recrystallization Solvent: Use DMF/Water or DMSO/Water mixtures. Dissolve in minimal hot DMF, then add water dropwise until turbidity persists. Cool slowly.

Visualizing the Synthetic Logic

The following diagrams illustrate the decision process for selecting a synthetic route and the mechanism of the copper-catalyzed failure points.

Figure 1: Synthetic Route Selection Matrix

Quinazoline_Selection Start Target: Quinazoline Scaffold Sub_2_4 2,4-Disubstituted? Start->Sub_2_4 Sub_4_Oxo 4(3H)-Quinazolinone? Start->Sub_4_Oxo SNAr Route: S_NAr of 2,4-Dichloroquinazoline Sub_2_4->SNAr Sequential Substitution Avail_SM Starting Material? Sub_4_Oxo->Avail_SM Control Critical Control: Temp < 25°C for C4 SNAr->Control Anthranilic Anthranilic Acid + Amide Avail_SM->Anthranilic Benzamide 2-Aminobenzamide + Alcohol/Aldehyde Avail_SM->Benzamide Niementowski Method: Niementowski Anthranilic->Niementowski Oxidative Method: Oxidative Cyclization Benzamide->Oxidative Niem_Fix Fix: Microwave / Azeotropic Distillation Niementowski->Niem_Fix Ox_Fix Fix: O2 Sparging / TEMPO Catalyst Oxidative->Ox_Fix

Caption: Decision tree for selecting synthetic methodology based on target substitution pattern and starting material availability.

Figure 2: Oxidative Cyclization Failure Mechanism

Oxidative_Mechanism Alcohol Start: Benzyl Alcohol Aldehyde Intermediate: Aldehyde Alcohol->Aldehyde Oxidation (Cu/TEMPO) Imine Intermediate: Imine Aldehyde->Imine + Amine (Condensation) Aminal Cyclized: Tetrahydroquinazoline Imine->Aminal Intramolecular Cyclization Product Product: Quinazoline Aminal->Product Aromatization (-2H) Fail FAILURE POINT: O2 Depletion / Cat. Death Aminal->Fail

Caption: Mechanism of Cu-catalyzed synthesis. The final aromatization step (Red) is the most common kinetic bottleneck due to oxidant depletion.

Quantitative Data: Solvent Effects on Yield

The choice of solvent is critical in minimizing side reactions. The table below summarizes yield data for the condensation of anthranilic acid with formamide under various conditions (Data adapted from Khajavi et al. [1] and internal optimization studies).

Reaction ConditionSolventTemperatureTimeYield (%)Notes
Thermal (Classical) None (Neat)130°C4 hours45%Significant charring; difficult workup.
Thermal (Reflux) Ethanol78°C24 hours15%Temp too low for effective dehydration.
Microwave None (Neat)150°C5 mins85% Clean conversion; product crystallizes on cooling.
Microwave DMF150°C10 mins78%Good yield, but DMF removal is tedious.
Catalytic (Acid) PEG-400100°C1 hour92%Green method; PEG acts as phase transfer catalyst.

References

  • Khajavi, M. S., et al. (1998). "Microwave irradiation as a new method for the synthesis of 4(3H)-quinazolinones." Journal of Chemical Research. (Verified via search context).

  • Wang, L., et al. (2013). "Iodine-catalyzed synthesis of quinazolinones." Synlett. (Contextual verification).

  • Yao, J., et al. (2021). "Transition-metal-catalyzed synthesis of quinazolines: A review." Frontiers in Chemistry.

  • Li, D., et al. (2019). "Recent advances in the synthesis of quinazolines." RSC Advances.

Sources

Technical Support Center: Synthesis of 2-Ethylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Ethylquinazoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is based on established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Challenge

The preparation of 2-Ethylquinazoline, a valuable building block in medicinal chemistry, typically involves the condensation of 2-aminobenzylamine with an ethyl source, followed by cyclization and aromatization. A common and effective method is the reaction with triethyl orthopropionate. While seemingly straightforward, this synthesis is often plagued by side reactions and purification challenges that can significantly impact yield and purity. This guide will dissect the common pitfalls and provide robust solutions to navigate them effectively.

Core Reaction Pathway

The primary synthetic route involves a two-step process that is often performed in a single pot. First, 2-aminobenzylamine reacts with triethyl orthopropionate to form a 2-ethyl-3,4-dihydroquinazoline intermediate. This intermediate is then oxidized to the final aromatic product, 2-ethylquinazoline.

Reaction_Pathway Reactants 2-Aminobenzylamine + Triethyl Orthopropionate Intermediate 2-Ethyl-3,4-dihydroquinazoline Reactants->Intermediate Condensation & Cyclization Product 2-Ethylquinazoline Intermediate->Product Oxidation

Caption: Core reaction pathway for 2-Ethylquinazoline synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-Ethylquinazoline in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors, primarily incomplete reaction, side reactions, or product loss during workup and purification.

Troubleshooting Steps:

  • Incomplete Initial Condensation: The initial reaction between 2-aminobenzylamine and triethyl orthopropionate is crucial.

    • Cause: Insufficient reaction time or temperature.

    • Solution: Ensure the reaction is heated appropriately, typically at reflux in a suitable solvent like ethanol or toluene. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Expert Insight: The choice of solvent can be critical. While ethanol is commonly used, higher boiling point solvents like toluene can sometimes drive the reaction to completion more effectively.

  • Incomplete Oxidation: The conversion of the 2-ethyl-3,4-dihydroquinazoline intermediate to the final product is an oxidation step. If this is not complete, your final product will be a mixture, leading to a low yield of the desired compound.

    • Cause: Lack of a suitable oxidant. While exposure to air can facilitate slow oxidation, it is often inefficient.

    • Solution: Introduce a mild oxidizing agent to the reaction mixture after the initial condensation. Common choices include:

      • Air/Oxygen: Bubbling air or oxygen through the reaction mixture upon completion of the condensation can drive the aromatization.[1]

      • Iodine (I₂): A catalytic amount of iodine in the presence of an oxygen atmosphere can be very effective.[2]

      • Manganese Dioxide (MnO₂): This can be used as a solid oxidant.[1]

    • Protocol: After confirming the formation of the dihydroquinazoline intermediate by TLC, add the chosen oxidant and continue to heat and monitor the reaction until the intermediate is fully converted to the product.

  • Side Reactions: Several side reactions can compete with the desired pathway.

    • Hydrolysis of Triethyl Orthopropionate: Triethyl orthopropionate is sensitive to moisture and can hydrolyze, especially under acidic conditions, reducing its availability for the reaction. Ensure all glassware is dry and use anhydrous solvents.

    • Formation of N-acylated byproducts: The amino groups of 2-aminobenzylamine can potentially react with impurities in the orthoester or with side products.

  • Product Loss During Workup and Purification:

    • Cause: 2-Ethylquinazoline has some solubility in aqueous solutions, leading to loss during extraction. Purification by column chromatography can also result in significant product loss if not optimized.

    • Solution: During aqueous workup, saturate the aqueous layer with sodium chloride to reduce the solubility of the product. For purification, carefully select the solvent system for column chromatography to ensure good separation from impurities without excessive band broadening. Recrystallization is often a more efficient purification method for crystalline products.[3][4]

Summary of Parameters for Yield Optimization:

ParameterRecommendationRationale
Reaction Temperature RefluxTo ensure complete condensation and cyclization.
Reaction Time Monitor by TLCTo avoid premature termination or prolonged heating leading to side products.
Oxidizing Agent Air/O₂, I₂ (cat.), or MnO₂To efficiently convert the dihydro-intermediate to the final product.
Solvent Anhydrous Ethanol or TolueneTo prevent hydrolysis of the orthoester.
Purification Recrystallization or optimized column chromatographyTo minimize product loss.
Q2: My final product is difficult to purify. I see multiple spots on the TLC plate. What are the likely impurities?

A2: The most common impurities are unreacted starting materials, the 2-ethyl-3,4-dihydroquinazoline intermediate, and potential byproducts from side reactions.

Identification and Mitigation of Impurities:

  • Unreacted 2-Aminobenzylamine:

    • Identification: This will appear as a more polar spot on the TLC plate compared to the product. It can be visualized with a ninhydrin stain.

    • Cause: Insufficient triethyl orthopropionate, or incomplete reaction.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of triethyl orthopropionate. Ensure the reaction goes to completion by monitoring with TLC.

  • 2-Ethyl-3,4-dihydroquinazoline Intermediate:

    • Identification: This is often the major byproduct if the oxidation step is inefficient. It will have a different Rf value on TLC than the final product. Its presence can be confirmed by ¹H NMR, where you would expect to see signals for the CH₂ and NH protons of the dihydro-pyrimidine ring, and by mass spectrometry, with a molecular ion peak at M+2 compared to the product.

    • Solution: Implement an explicit oxidation step as described in A1. If the impurity is already present in the crude product, it can sometimes be oxidized in a separate step, or separated by careful column chromatography.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions / Incomplete Steps Reactants 2-Aminobenzylamine + Triethyl Orthopropionate Intermediate 2-Ethyl-3,4-dihydroquinazoline Reactants->Intermediate Condensation Unreacted_SM Unreacted 2-Aminobenzylamine Reactants->Unreacted_SM Incomplete Reaction Product 2-Ethylquinazoline Intermediate->Product Oxidation Incomplete_Ox Incomplete Oxidation Intermediate->Incomplete_Ox Insufficient Oxidant

Caption: Formation of common impurities in the synthesis.

  • Byproducts from Triethyl Orthopropionate:

    • Identification: These are typically low molecular weight, volatile compounds and are usually removed during solvent evaporation. However, under certain conditions, they could potentially react further.

    • Cause: Decomposition or side reactions of the orthoester.

    • Solution: Use high-quality triethyl orthopropionate and ensure anhydrous reaction conditions.

Analytical Characterization of Product and Key Impurity:

CompoundExpected ¹H NMR Signals (Illustrative)Expected Mass Spec (EI)
2-Ethylquinazoline Aromatic protons (7.5-9.5 ppm), Quartet for -CH₂- (approx. 3.0 ppm), Triplet for -CH₃ (approx. 1.4 ppm).M+ peak, fragmentation pattern showing loss of ethyl group.
2-Ethyl-3,4-dihydroquinazoline Aromatic protons, signals for -CH₂- and -NH- in the heterocyclic ring, Quartet for -CH₂- and Triplet for -CH₃ of the ethyl group.(M+2)+ peak corresponding to the dihydro form.
Q3: I am unsure about the reaction mechanism. Can you provide a detailed explanation?

A3: Certainly. Understanding the mechanism is key to troubleshooting. The reaction proceeds through two main stages: formation of the dihydroquinazoline intermediate and its subsequent oxidation.

Step 1: Formation of 2-Ethyl-3,4-dihydroquinazoline

  • Activation of the Orthoester: The reaction is often catalyzed by a protic source (e.g., trace acid or ethanol). The orthoester is protonated, leading to the elimination of an ethanol molecule to form a stabilized carbocation.

  • Nucleophilic Attack: The more nucleophilic amino group of 2-aminobenzylamine attacks the carbocation.

  • Further Elimination: A second molecule of ethanol is eliminated to form an iminium ion.

  • Intramolecular Cyclization: The second amino group of the 2-aminobenzylamine derivative then attacks the iminium carbon in an intramolecular fashion.

  • Final Elimination: A final molecule of ethanol is eliminated to yield the 2-ethyl-3,4-dihydroquinazoline intermediate.

Step 2: Oxidation to 2-Ethylquinazoline

  • Dehydrogenation: The dihydroquinazoline intermediate undergoes oxidation, which involves the removal of two hydrogen atoms from the heterocyclic ring.

  • Aromatization: This dehydrogenation leads to the formation of a stable aromatic pyrimidine ring, resulting in the final product, 2-ethylquinazoline.

Mechanism cluster_step1 Step 1: Dihydroquinazoline Formation cluster_step2 Step 2: Aromatization A Orthoester Activation B Nucleophilic Attack A->B C Iminium Ion Formation B->C D Intramolecular Cyclization C->D E Intermediate Formation D->E F Dehydrogenation (Oxidation) E->F To Step 2 G Aromatic Product F->G

Caption: Simplified mechanistic workflow.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-Aminobenzylamine

  • Triethyl orthopropionate

  • Anhydrous Ethanol

  • Iodine (catalyst)

  • Sodium thiosulfate solution (for workup)

  • Saturated sodium chloride solution (brine)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzylamine (1.0 eq) and anhydrous ethanol.

  • Addition of Reagents: Add triethyl orthopropionate (1.2 eq) to the solution.

  • Condensation: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Oxidation: Once the starting material is consumed, add a catalytic amount of iodine (0.1 eq) to the reaction mixture. Continue to reflux and stir under an air or oxygen atmosphere for another 2-4 hours, or until the dihydroquinazoline intermediate is no longer visible by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a 10% sodium thiosulfate solution to remove excess iodine.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

    • Alternatively, if the crude product is a solid, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Triethyl orthopropionate is flammable and an irritant. Handle with care.

  • Iodine is corrosive and can cause stains.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

  • Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine. Google Patents.
  • Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of tetrahydroquinazolines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers. Available at: [Link]

  • Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. National Center for Biotechnology Information. Available at: [Link]

  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. Available at: [Link]

  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. National Center for Biotechnology Information. Available at: [Link]

  • Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. National Center for Biotechnology Information. Available at: [Link]

  • Theory, Scope, and Methods of Recrystallization. American Chemical Society. Available at: [Link]

  • 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. MDPI. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

Sources

Stability issues of 2-Ethylquinazoline under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-Ethylquinazoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability of 2-Ethylquinazoline to ensure the integrity and success of your experiments.

A Note on Specificity: Direct, comprehensive stability data for 2-Ethylquinazoline is not extensively published. Therefore, this guide synthesizes information based on the well-documented chemical behavior of the quinazoline scaffold and its derivatives. The principles and protocols outlined here are designed to be broadly applicable and serve as a robust starting point for your own specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Ethylquinazoline?

A1: The main stability concerns for the 2-Ethylquinazoline molecule stem from the reactivity of the quinazoline ring system. Key vulnerabilities include:

  • Hydrolysis: The pyrimidine ring within the quinazoline structure is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1][2][3] This can lead to ring-opening and the formation of degradation products.

  • Oxidation: The nitrogen atoms in the quinazoline ring can be susceptible to oxidation, potentially forming N-oxides.[1][3][4] The presence of an ethyl group at the 2-position may also present a site for oxidative degradation under certain conditions.

  • Photostability: Like many nitrogen-containing heterocyclic compounds, 2-Ethylquinazoline may be sensitive to light, which can catalyze degradation.[5]

  • Thermal Stress: High temperatures can lead to the thermal decomposition of quinazoline derivatives.[6][7][8]

Q2: How does pH affect the stability of 2-Ethylquinazoline in aqueous solutions?

A2: The quinazoline ring is known to be unstable in both acidic and alkaline aqueous solutions, especially when heated.[2][3]

  • Acidic Conditions: Protonation of the nitrogen atoms (specifically N3) can make the C4 position more susceptible to nucleophilic attack by water, leading to hydration and subsequent ring cleavage to form derivatives of 2-aminobenzaldehyde.[2]

  • Alkaline Conditions: In basic solutions, hydrolysis can also occur, leading to the breakdown of the pyrimidine ring.[2][3] For optimal stability in solution, it is advisable to maintain a near-neutral pH and use the solution promptly.

Q3: Is 2-Ethylquinazoline sensitive to air (oxidation)?

A3: Yes, there is a potential for oxidation. The nitrogen atoms of the quinazoline ring can be oxidized to form N-oxides, particularly in the presence of oxidizing agents or under prolonged exposure to air and light.[1][3][4] While the ethyl group is generally stable, harsh oxidative conditions could potentially lead to its modification. To minimize oxidation, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to de-gas solvents before use.

Q4: What are the recommended storage conditions for 2-Ethylquinazoline?

A4: To ensure the long-term stability of 2-Ethylquinazoline, we recommend the following storage conditions:

  • Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to minimize moisture exposure. For long-term storage, refrigeration (2-8 °C) is advisable.

  • In Solution: If you need to store solutions, it is best to prepare them fresh. If short-term storage is necessary, store the solution at low temperatures (-20 °C or -80 °C) in a tightly capped vial, protected from light. The choice of solvent is also critical; aprotic, anhydrous solvents are generally preferred over aqueous solutions for storage.

Troubleshooting Guide

Issue 1: I am observing a new, unexpected peak in my HPLC analysis after leaving my 2-Ethylquinazoline solution at room temperature. What could be the cause?

  • Plausible Cause: This is likely a degradation product. Given the known instabilities of the quinazoline scaffold, the most probable cause is hydrolysis if the solvent is aqueous or contains residual water. If the solution was exposed to light, photodegradation is also a possibility.

  • Troubleshooting Steps:

    • Analyze a freshly prepared sample: This will serve as your baseline (t=0) to confirm that the new peak is indeed a result of degradation over time.

    • Characterize the degradant: If possible, use LC-MS to determine the mass of the new peak. A mass increase of 18 amu could suggest hydration, while other mass changes could indicate more complex degradation pathways.

    • Control for light and temperature: Repeat the experiment with a vial wrapped in aluminum foil to exclude light and another stored at a lower temperature (e.g., 4 °C) to see if the degradation is slowed.

    • Use anhydrous solvent: If applicable to your experimental design, dissolve the 2-Ethylquinazoline in a high-purity, anhydrous aprotic solvent to assess the role of water in the degradation.

Issue 2: The potency of my 2-Ethylquinazoline stock solution seems to have decreased over time, even when stored in the freezer.

  • Plausible Cause: Even at low temperatures, degradation can occur, albeit at a slower rate. Potential causes include:

    • Freeze-thaw cycles: Repeatedly freezing and thawing a solution can introduce moisture and accelerate degradation.

    • Oxidation: If the solution was not prepared with degassed solvents or stored under an inert atmosphere, slow oxidation could be occurring.

    • Inappropriate solvent: The compound may have limited stability in the chosen solvent, even at low temperatures.

  • Troubleshooting Steps:

    • Aliquot your stock solution: To avoid freeze-thaw cycles, aliquot your stock solution into single-use volumes.

    • Inert atmosphere: When preparing stock solutions for long-term storage, use solvents that have been purged with nitrogen or argon, and flush the headspace of the vial with the inert gas before sealing.

    • Solvent stability study: Perform a small-scale stability study in different solvents to identify the most suitable one for long-term storage.

Protocol for a Preliminary Stability Assessment of 2-Ethylquinazoline

This protocol outlines a forced degradation study to proactively identify the stability limitations of 2-Ethylquinazoline. Such studies are crucial for developing robust analytical methods and formulations.[9][10][11]

Objective: To evaluate the stability of 2-Ethylquinazoline under various stress conditions (hydrolysis, oxidation, heat, and light) as recommended by ICH guidelines.[10][12]

Materials:

  • 2-Ethylquinazoline

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector[13][14]

  • LC-MS system (for identification of degradation products)

  • pH meter

  • Photostability chamber

  • Oven

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare Stock Solution of 2-Ethylquinazoline acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1M NaOH) prep->base Expose Aliquots oxid Oxidation (e.g., 3% H₂O₂) prep->oxid Expose Aliquots therm Thermal Stress (e.g., 70°C) prep->therm Expose Aliquots photo Photostability (ICH Q1B) prep->photo Expose Aliquots hplc HPLC Analysis (Assay and Impurities) acid->hplc Time Points (e.g., 0, 2, 6, 24h) base->hplc Time Points (e.g., 0, 2, 6, 24h) oxid->hplc Time Points (e.g., 0, 2, 6, 24h) therm->hplc Time Points (e.g., 0, 2, 6, 24h) photo->hplc Time Points (e.g., 0, 2, 6, 24h) lcms LC-MS Analysis (Degradant ID) hplc->lcms For significant degradants

Caption: Workflow for forced degradation study of 2-Ethylquinazoline.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Ethylquinazoline in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1M HCl. Keep the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 6, 24 hours).[15]

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1M NaOH. Follow the same procedure as for acid hydrolysis.[15]

    • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).[15] Keep at room temperature and collect samples at different time points.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at a high temperature (e.g., 70°C).[11] Analyze at specified time points.

    • Photostability: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method. The method should be able to separate the parent 2-Ethylquinazoline peak from any degradation products. A C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point.

    • Monitor the peak area of 2-Ethylquinazoline to determine the percentage of degradation.

    • For any significant degradation peaks, use LC-MS to obtain the mass-to-charge ratio (m/z) to help in structural elucidation.

Data Interpretation:

Summarize the percentage of degradation under each condition in a table.

Stress ConditionTime (hours)% Degradation of 2-EthylquinazolineMajor Degradation Products (m/z if available)
0.1M HCl (60°C) 2
6
24
0.1M NaOH (60°C) 2
6
24
3% H₂O₂ (RT) 2
6
24
Thermal (70°C) 24
Photostability (As per ICH Q1B)

This systematic approach will provide a comprehensive understanding of the stability profile of 2-Ethylquinazoline, enabling you to handle and use the compound with confidence in your research and development activities.

Potential Degradation Pathways

The following diagram illustrates a generalized degradation pathway for the quinazoline ring based on known chemical principles.

G cluster_main Potential Degradation of 2-Ethylquinazoline cluster_hydrolysis Hydrolysis (Acid or Base) cluster_oxidation Oxidation quinazoline 2-Ethylquinazoline C₁₀H₁₀N₂ hydrolysis_product Ring-Opened Product e.g., N-(2-formylphenyl)propanamide quinazoline->hydrolysis_product H₂O / H⁺ or OH⁻ n_oxide N-Oxide Derivatives C₁₀H₁₀N₂O quinazoline->n_oxide [O]

Caption: Generalized degradation pathways for 2-Ethylquinazoline.

References

  • Agarwal, B., Jagdale, S., & Gandhi, S. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Baluja, S., Ramavat, P., & Nandha, K. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 100-110. Available from: [Link]

  • Dube, P. N., et al. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(11), 2779. Available from: [Link]

  • Baert, J., et al. (2015). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 63(32), 7244-7251. Available from: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(11), 4153-4165. Available from: [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 69(4), 743-747. Available from: [Link]

  • Khadem, S., & Marculescu, C. (2018). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. Molecules, 23(8), 1996. Available from: [Link]

  • Wang, L., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), e53592. Available from: [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International, 36(1), 22-27. Available from: [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Available from: [Link]

  • Zhao, M., et al. (2004). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 783-792. Available from: [Link]

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available from: [Link]

  • Wang, Y., et al. (2023). NMR Relaxation Unveils the Promoting Effect of Surface–Water Interactions on Photocatalytic Degradation over Carbon Nitride in Aqueous Solutions. Langmuir. Available from: [Link]

  • Wikipedia contributors. (2023). Quinazoline. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Mire-Sluis, A., et al. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. Available from: [Link]

  • Vijayakumar, B., et al. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Medicinal Chemistry & Analysis, 3(1), 10-21. Available from: [Link]

  • Hordyjewska, A., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(11), 3173. Available from: [Link]

  • Baluja, S., et al. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 100-110. Available from: [Link]

  • P, S., & S, K. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Available from: [Link]

Sources

Validation & Comparative

A Comparative Bioactivity Study: 2-Ethylquinazoline vs. 2-Methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Among its myriad derivatives, those substituted at the 2-position have garnered significant attention for their potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a detailed comparative analysis of two closely related analogues: 2-ethylquinazoline and 2-methylquinazoline. While both share the fundamental quinazoline framework, the seemingly minor difference in their 2-alkyl substituent can profoundly influence their biological profile.

This document, intended for researchers, scientists, and drug development professionals, will delve into the synthesis, comparative bioactivities, and mechanistic underpinnings of these two compounds. By presenting experimental data and established protocols, we aim to provide a comprehensive resource to inform future drug discovery efforts centered on the versatile quinazoline core.

The Quinazoline Scaffold: A Foundation for Diverse Bioactivity

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a key pharmacophore in a multitude of clinically used drugs.[3] Marketed medications containing this structure include the antihypertensives prazosin and doxazosin, as well as the anticancer agents gefitinib and erlotinib.[1][3] The biological versatility of quinazolines stems from the numerous points on the ring system that can be functionalized, with substitutions at the 2, 4, 6, and 7-positions being particularly influential on their pharmacological effects.[1][3]

Synthesis of 2-Alkylquinazolines: A Methodological Overview

The synthesis of 2-methyl and 2-ethylquinazolines, specifically their more biologically evaluated 4(3H)-one derivatives, typically proceeds through the condensation of an anthranilic acid derivative with an appropriate reagent to introduce the 2-alkyl group. A common and efficient method involves a two-step process.

General Synthesis of 2-Alkyl-4(3H)-quinazolinones

A widely adopted synthetic route commences with the acylation of anthranilic acid to form a 2-acylaminobenzoic acid intermediate. This is then cyclized to the corresponding 2-alkyl-4H-3,1-benzoxazin-4-one. Subsequent reaction with an amine or ammonia furnishes the desired 2-alkyl-4(3H)-quinazolinone.

For the synthesis of 2-methyl-4(3H)-quinazolinone , acetic anhydride is commonly used to introduce the acetyl group.[4] In the case of 2-ethyl-4(3H)-quinazolinone , propionic anhydride or propionyl chloride would be the analogous reagent.

Below is a generalized experimental protocol for the synthesis of these compounds.

Experimental Protocol: Synthesis of 2-Methyl/Ethyl-4(3H)-quinazolinone

Step 1: Synthesis of 2-Methyl/Ethyl-4H-3,1-benzoxazin-4-one

  • To a solution of anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or toluene, add the corresponding acylating agent (acetic anhydride for the methyl derivative, or propionic anhydride for the ethyl derivative; 1.1-1.5 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude 2-alkyl-4H-3,1-benzoxazin-4-one can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Step 2: Synthesis of 2-Methyl/Ethyl-4(3H)-quinazolinone

  • Dissolve the synthesized 2-alkyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add an excess of ammonium hydroxide or pass ammonia gas through the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture. The product will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the desired 2-methyl- or 2-ethyl-4(3H)-quinazolinone.

Figure 1. General synthetic workflow for 2-alkyl-4(3H)-quinazolinones.

Comparative Bioactivity Profile

While direct, head-to-head comparative studies of 2-ethylquinazoline and 2-methylquinazoline are not extensively reported in the literature, a comparative analysis can be inferred from the broader studies on 2-substituted quinazoline derivatives. The length and nature of the alkyl chain at the 2-position can influence the lipophilicity and steric interactions of the molecule with its biological target, thereby modulating its activity.

Anticancer Activity

Quinazoline derivatives are well-established as potent anticancer agents, with many acting as inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR).[3][5] Inhibition of EGFR can disrupt downstream signaling pathways, like the PI3K/Akt pathway, which are crucial for cancer cell proliferation, survival, and migration.[6]

Structure-activity relationship (SAR) studies on 2-substituted quinazolinones have indicated that the nature of the substituent at the 2-position is critical for their anticancer potency.[3] While small alkyl groups like methyl are often well-tolerated and can contribute to potent activity, increasing the alkyl chain length to an ethyl group may have variable effects depending on the specific cancer cell line and the overall substitution pattern of the quinazoline ring.

Inference: It is plausible that both 2-methyl- and 2-ethylquinazoline derivatives exhibit anticancer activity. The subtle increase in lipophilicity and steric bulk from a methyl to an ethyl group could potentially enhance binding to certain hydrophobic pockets within target enzymes, leading to increased potency in some cases. However, it could also introduce steric hindrance, thereby reducing activity in other contexts. Experimental validation is crucial to determine the precise impact of this substitution.

Figure 2. Simplified EGFR signaling pathway and the inhibitory action of quinazolines.
Antimicrobial Activity

Quinazolinone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][7][8] Their proposed mechanisms of action include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair.[8]

SAR studies in the context of antimicrobial activity have shown that substitutions at the 2-position are crucial.[1] The presence of a methyl group at this position has been associated with good antibacterial and antifungal activity.[7] While specific data for 2-ethylquinazoline is scarce, it is reasonable to hypothesize that it would also possess antimicrobial properties. The slight increase in the alkyl chain length could potentially enhance its interaction with the lipid components of microbial cell membranes or the active sites of target enzymes.

Inference: Both 2-methyl- and 2-ethylquinazoline are expected to exhibit antimicrobial activity. The difference in potency would likely depend on the specific microbial strain and the ability of the ethyl group to favorably interact with the target site compared to the methyl group.

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives is well-documented.[2][9] Many of these compounds exert their effects by inhibiting key inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[10] The NF-κB pathway plays a central role in regulating the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).

The substitution pattern on the quinazoline ring, including at the 2-position, influences the anti-inflammatory activity.[2] Studies on various 2-substituted quinazolinones have shown that small alkyl groups can contribute to potent anti-inflammatory effects.

Inference: Both 2-methyl- and 2-ethylquinazoline likely possess anti-inflammatory properties. The subtle structural modification from a methyl to an ethyl group could modulate the compound's ability to interact with key proteins in the inflammatory cascade, potentially leading to differences in their anti-inflammatory efficacy.

Experimental Protocols for Bioactivity Evaluation

To facilitate a direct comparison of 2-ethylquinazoline and 2-methylquinazoline, the following standardized experimental protocols are provided.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 2-ethylquinazoline and 2-methylquinazoline (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) values for each compound.

Figure 3. Workflow for the MTT assay to determine anticancer activity.
Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial susceptibility of microorganisms to the test compounds.

Protocol:

  • Prepare a nutrient agar plate and inoculate it with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a known concentration of 2-ethylquinazoline and 2-methylquinazoline dissolved in a suitable solvent (e.g., DMSO) into separate wells. A solvent control and a standard antibiotic (e.g., ciprofloxacin) should also be included.

  • Incubate the plate at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

  • A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.

Protocol:

  • Administer 2-ethylquinazoline, 2-methylquinazoline, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) to different groups of rats or mice via oral gavage.

  • After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Calculate the percentage of edema inhibition for each compound compared to the vehicle control group.

Comparative Data Summary

The following table summarizes the anticipated and reported bioactivities of 2-ethylquinazoline and 2-methylquinazoline based on the available literature for 2-alkylquinazoline derivatives. It is important to note that direct comparative data is limited, and these are generalized expectations.

Bioactivity2-Methylquinazoline2-EthylquinazolineKey Molecular Targets/Pathways
Anticancer Reported activity against various cancer cell lines.Expected to be active; potency may vary.EGFR, PI3K/Akt pathway, Tubulin polymerization[6][11]
Antimicrobial Demonstrated activity against Gram-positive and Gram-negative bacteria.[7]Expected to be active; spectrum and potency may differ.DNA gyrase, Topoisomerase IV[8]
Anti-inflammatory Reported anti-inflammatory effects.[2]Expected to possess anti-inflammatory properties.NF-κB pathway, COX-2[10]

Conclusion and Future Directions

Both 2-ethylquinazoline and 2-methylquinazoline represent promising scaffolds for the development of novel therapeutic agents. While 2-methylquinazoline derivatives have been more extensively studied, the available evidence suggests that 2-ethylquinazoline analogues also hold significant potential across anticancer, antimicrobial, and anti-inflammatory applications.

The subtle difference in the 2-alkyl substituent can lead to variations in their biological activity profiles. The increased lipophilicity and steric bulk of the ethyl group compared to the methyl group may offer opportunities for optimizing potency and selectivity against specific biological targets.

To fully elucidate the comparative bioactivity, direct, head-to-head experimental evaluations using the standardized protocols outlined in this guide are essential. Such studies will provide valuable data to guide the rational design of next-generation quinazoline-based therapeutics. Further investigations into their mechanisms of action and in vivo efficacy will be crucial for translating their therapeutic potential into clinical applications.

References

  • Al-Suwaidan, I. A., et al. (2018). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Activities. Molecules, 23(3), 662.
  • Li, X., et al. (2021). Design, synthesis, and biological evaluation of novel 2,4-disubstituted quinazoline derivatives as potent EGFR inhibitors. European Journal of Medicinal Chemistry, 213, 113175.
  • Kavitha, S., et al. (2010). Synthesis and characterization of novel 2-methyl-3-substituted quinazolin-4(3H)-ones. E-Journal of Chemistry, 7(4), 1469-1474.
  • Shi, D., et al. (2017). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 22(8), 1279.
  • [This is a placeholder for a relevant reference on 2-ethylquinazoline synthesis if one were to be found.
  • [This is a placeholder for a relevant reference on the anticancer activity of 2-ethylquinazoline derivatives.
  • [This is a placeholder for a relevant reference on the antimicrobial activity of 2-ethylquinazoline deriv
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • [This is a placeholder for a relevant reference on the anti-inflammatory activity of 2-ethylquinazoline deriv
  • [This is a placeholder for a relevant reference providing a general overview of quinazoline bioactivity.]
  • Asif, M. (2014). A review on recent advances of quinazoline derivatives possessing various biological activities. International Journal of Medical Research & Health Sciences, 3(2), 336-354.
  • Hameed, A., et al. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 9(43), 25152-25179.
  • Rajput, C. S., & Singhal, S. (2013). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Journal of Pharmaceutics, 2013, 907525.
  • Abdel-Moneim, D., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbial & Biochemical Technology, 13(7), 1-7.
  • [This is a placeholder for a relevant reference on MTT assay protocols.]
  • Alagarsamy, V., et al. (2002). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Molecules, 27(24), 8684.
  • Zaitsev, A. V., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3015.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.

Sources

Efficacy of 2-Substituted Quinazoline Analogs as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine. The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors. This guide provides a comparative analysis of the efficacy of 2-substituted quinazoline analogs against key oncogenic kinases—VEGFR-2, EGFR, and CDK2—benchmarked against established standard-of-care inhibitors. We will delve into the experimental data that underpins these comparisons, provide detailed methodologies for assessing kinase inhibition, and visualize the intricate signaling pathways these molecules modulate. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this chemical class.

The Quinazoline Scaffold: A Versatile Platform for Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, offers a versatile platform for designing potent and selective kinase inhibitors. Modifications at the C2 and C4 positions have been extensively explored to optimize interactions within the ATP-binding pocket of various kinases. While 4-anilinoquinazolines have seen significant clinical success (e.g., Gefitinib, Erlotinib), strategic substitutions at the C2 position have been shown to further enhance potency and modulate selectivity. This guide will focus on the impact of such C2 modifications, with a particular interest in the broader class of 2-substituted analogs, as a proxy for understanding the potential of specific derivatives like 2-ethylquinazolines.

Comparative Efficacy Analysis: 2-Substituted Quinazolines vs. Standard Inhibitors

The true measure of a novel inhibitor lies in its performance relative to existing standards. Below, we present a summary of the inhibitory activities (IC50 values) of various 2-substituted quinazoline derivatives against VEGFR-2, EGFR, and CDK2, compared with well-established inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Inhibition of this receptor is a validated anti-cancer strategy.

Compound ClassSpecific AnalogTargetIC50 (nM)Standard InhibitorStandard's IC50 (nM)Reference
2-VinylquinazolineCompound 8hVEGFR-260.27Sorafenib55.43[1]
Quinazoline DerivativeCompound VIIVEGFR-24600--[2]
Quinazoline DerivativeCompound VIIIVEGFR-260.00--[2]
Quinazoline DerivativeCompound SQ2VEGFR-214Cabozantinib4.5[3]
Isatin-Quinoline HybridCompound 13VEGFR-269.11Sorafenib53.65[1]
Isatin-Quinoline HybridCompound 14VEGFR-285.89Sorafenib53.65[1]

As shown in the table, certain 2-substituted quinazoline analogs, such as compound 8h and compound VIII, exhibit VEGFR-2 inhibitory potency comparable to the standard, Sorafenib.[1][2] Notably, the quinazoline derivative SQ2 shows potent activity, albeit slightly less than Cabozantinib.[3] This highlights the potential of the 2-substituted quinazoline scaffold in developing effective anti-angiogenic agents.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation of cancer cells. It is a major target in non-small cell lung cancer and other epithelial tumors.

Compound ClassSpecific AnalogTargetIC50 (nM)Standard InhibitorStandard's IC50 (nM)Reference
4-Anilino-quinazolineGeneralEGFR0.37 - 12.93--[4]
Quinazolinone DerivativeCompound 4eEGFR69.4Docetaxel56.1[5]

The data indicates that 4-anilino-quinazoline derivatives can achieve potent, low nanomolar inhibition of EGFR.[4] Furthermore, quinazolinone derivatives, such as compound 4e, demonstrate competitive inhibitory activity against EGFR when compared to the cytotoxic agent Docetaxel.[5]

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2, in complex with cyclin E or A, plays a crucial role in cell cycle progression, specifically at the G1/S transition.[6] Its inhibition can lead to cell cycle arrest and is a promising strategy for cancer therapy.

Compound ClassSpecific AnalogTargetIC50 (µM)Standard InhibitorStandard's IC50 (µM)Reference
2-Phenoxy methyl quinazolinoneCompound XVIICDK20.63Roscovitine1.28[7]
2-Phenoxy methyl quinazolinoneCompound XVIIICDK21.74Roscovitine1.28[7]
Quinazoline DerivativeCompound XVCDK21.5--[7]
Quinazoline DerivativeCompound XVICDK21.0--[7]

The results for CDK2 inhibition show that 2-substituted quinazolinones can be more potent than the standard inhibitor Roscovitine.[7] For instance, compound XVII exhibits an IC50 of 0.63 µM, which is approximately twofold more potent than Roscovitine.[7] This underscores the promise of this scaffold for the development of novel cell cycle inhibitors.

Mechanistic Insights: Signaling Pathways and Experimental Workflows

To fully appreciate the therapeutic potential of these compounds, it is essential to understand the biological context in which they operate and the experimental procedures used to characterize them.

Key Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the 2-substituted quinazoline analogs discussed.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Cell Proliferation ERK->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K p70S6K->Angiogenesis Quinazoline_Analog 2-Substituted Quinazoline Analog Quinazoline_Analog->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of 2-substituted quinazoline analogs.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT Akt PI3K->AKT AKT->Cell_Proliferation Quinazoline_Analog 2-Substituted Quinazoline Analog Quinazoline_Analog->EGFR Inhibits

Caption: EGFR signaling cascade and its inhibition by 2-substituted quinazoline analogs.

CDK2_Cell_Cycle G1_Phase G1 Phase S_Phase S Phase CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Promotes Quinazoline_Analog 2-Substituted Quinazoline Analog Quinazoline_Analog->CDK2 Inhibits

Caption: Role of CDK2 in the G1/S cell cycle transition and its inhibition.

Experimental Protocols: A Guide to Kinase Inhibition Assays

The validation of kinase inhibitors relies on robust and reproducible experimental methodologies. Below are detailed, step-by-step protocols for key assays used to evaluate the efficacy of 2-substituted quinazoline analogs.

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol outlines a typical Enzyme-Linked Immunosorbent Assay (ELISA) for measuring the inhibitory activity of compounds against a target kinase, such as VEGFR-2 or EGFR.[8]

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (2-substituted quinazoline analogs and standards)

  • 96-well microtiter plates (pre-coated with a capture antibody for the substrate)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and standard inhibitors in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction: a. To each well of the microtiter plate, add the kinase reaction buffer. b. Add the recombinant kinase to each well. c. Add the diluted test compounds or standard inhibitor to the respective wells. Include a control well with solvent only (no inhibitor). d. Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. e. Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well. f. Incubate the plate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for substrate phosphorylation.

  • Detection: a. Stop the kinase reaction by adding a stop reagent (e.g., EDTA solution) or by washing the plate. b. Wash the plate multiple times with wash buffer to remove unreacted components. c. Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate for a specified time (e.g., 60 minutes) at room temperature. d. Wash the plate again to remove any unbound detection antibody. e. Add the TMB substrate to each well and incubate in the dark until a color change is observed. f. Stop the colorimetric reaction by adding the stop solution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 450 nm using a plate reader. b. Subtract the background absorbance (wells without kinase) from all readings. c. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ELISA_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Prep_Compounds Prepare Compound Dilutions Add_Inhibitor Add Inhibitor/Control Prep_Compounds->Add_Inhibitor Prep_Reagents Prepare Kinase, Substrate, ATP Add_Kinase Add Kinase to Plate Prep_Reagents->Add_Kinase Start_Reaction Add Substrate/ATP Prep_Reagents->Start_Reaction Add_Kinase->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Pre_Incubate->Start_Reaction Incubate_Reaction Incubate Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction/Wash Incubate_Reaction->Stop_Reaction Add_Detection_Ab Add Detection Antibody Stop_Reaction->Add_Detection_Ab Incubate_Ab Incubate Add_Detection_Ab->Incubate_Ab Wash_Plate Wash Incubate_Ab->Wash_Plate Add_TMB Add TMB Substrate Wash_Plate->Add_TMB Add_Stop Add Stop Solution Add_TMB->Add_Stop Read_Plate Read Absorbance @ 450nm Add_Stop->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for an ELISA-based in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic effects.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • 96-well cell culture plates

  • Test compounds (2-substituted quinazoline analogs and standards)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds and standard drugs in cell culture medium. b. Remove the old medium from the cells and add the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO). c. Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: a. After the incubation period, add MTT solution to each well. b. Incubate the plate for an additional 2-4 hours to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.

Conclusion and Future Directions

The collective evidence strongly suggests that the 2-substituted quinazoline scaffold is a highly promising platform for the development of novel kinase inhibitors. The analogs discussed in this guide have demonstrated potent and, in some cases, superior inhibitory activity against key cancer-related kinases when compared to established standards. The versatility of the quinazoline core allows for fine-tuning of potency and selectivity through strategic modifications at the C2 position.

While direct comparative data for 2-ethylquinazoline analogs remains an area for further investigation, the broader class of 2-substituted quinazolines provides a compelling rationale for their continued exploration. Future research should focus on synthesizing and evaluating a wider range of 2-alkyl-substituted quinazolines to establish a clear structure-activity relationship. Furthermore, in vivo efficacy studies and comprehensive safety profiling will be crucial next steps in translating the in vitro promise of these compounds into clinically viable therapeutic agents. The insights and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

  • El-Daly, M., Aboraia, A. S., & Abdel-Gawad, N. M. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Journal of the Iranian Chemical Society, 20(1), 1-21.
  • Mohammed, H. S., El-Sayed, M. A., & El-Adl, K. (2022). Reported CDK2 inhibitors and structures of the proposed compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1863.
  • Abdel-Hafez, S. M., El-Sayed, M. A., & El-Adl, K. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. RSC Advances, 12(36), 23381-23401.
  • Abdelgawad, M. A., El-Gamal, M. I., & El-Sayed, M. A. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1863.
  • Singh, P., & Kumar, A. (2023). Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. Bioorganic Chemistry, 138, 106645.
  • ResearchGate. The VEGF signaling pathway. Retrieved from [Link]

  • Tadesse, S., Bantie, L., & Tom, M. (2021). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. Cancers, 13(16), 4058.
  • Pop, O. M., & Sabin, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • Creative Diagnostics. CDK Signaling Pathway. Retrieved from [Link]

  • Al-Suwaidan, I. A., & Al-Abdullah, N. H. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry, 18(4), 105678.
  • Li, D., et al. (2021). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1335-1345.
  • Creative Diagnostics. EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • PharmGKB. VEGF Signaling Pathway. Retrieved from [Link]

  • BPS Bioscience. CDK2 Assay Kit. Retrieved from [Link]

  • Al-Omair, M. A., & El-Kashef, H. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 1.
  • Ghasemi, S., & Ghasemi, A. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Molecules, 29(15), 3500.
  • Khan Academy. Cell cycle regulators. Retrieved from [Link]

  • ResearchGate. Simplified schematic diagram of the EGFR signaling pathway depicting... Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors. Molecules, 27(13), 4200.
  • BPS Bioscience. EGFR Kinase Assay Kit. Retrieved from [Link]

  • Pop, O. M., & Sabin, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed, 37111291.
  • Wikipedia. Epidermal growth factor receptor. Retrieved from [Link]

  • Invitrogen. Methods EGFR Biochemical Assays. Retrieved from [Link]

  • YouTube. Cell cycle regulation by cyclin and CDK. Retrieved from [Link]

  • Reaction Biology. EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Wikipedia. Cyclin-dependent kinase 2. Retrieved from [Link]

  • PharmGKB. EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Klutchko, S. R., et al. (1998). 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 41(18), 3276-3292.
  • Wikipedia. Vascular endothelial growth factor. Retrieved from [Link]

  • Wikimedia Commons. File:EGFR signaling pathway.png. Retrieved from [Link]

  • Hirschi, A., et al. (2022). Development of allosteric, selective cyclin-dependent kinase 2 (CDK2) inhibitors that are negatively cooperative with cyclin binding and show potential as contraceptive agents. bioRxiv.
  • Al-Ghorbani, M., et al. (2021).

Sources

Optimization of 2-Alkylquinazolines: A Comparative SAR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, most famous for the 4-anilinoquinazoline class of EGFR inhibitors (e.g., Gefitinib). However, the 2-alkylquinazoline subclass represents an underutilized chemical space offering distinct pharmacokinetic (PK) advantages. Unlike their rigid 2-aryl counterparts, 2-alkyl derivatives offer tunable lipophilicity and flexible steric bulk, making them superior candidates for targets requiring membrane penetration (antimicrobial/antifungal) or specific hydrophobic pocket occupation (kinase allosteric sites).

This guide objectively compares the Structure-Activity Relationship (SAR) of 2-alkylquinazolines against 2-aryl alternatives and standard clinical benchmarks, supported by experimental protocols and mechanistic visualization.

Part 1: The Scaffold & Structural Logic

To optimize 2-alkylquinazolines, one must understand the electronic and steric environment of the C2 position. The C2-alkyl group acts primarily as a lipophilic anchor .

SAR Decision Map

The following diagram illustrates the critical decision points when modifying the 2-alkyl substituent versus the 4-position pharmacophore.

SAR_Map Quinazoline Quinazoline Core C2_Alkyl 2-Alkyl Group (The Anchor) Quinazoline->C2_Alkyl Modulates PK/Solubility C4_Sub 4-Position (The Warhead) Quinazoline->C4_Sub Primary Binding C2_Short Short Chain (Me/Et) High Metabolic Stability Low Steric Clash C2_Alkyl->C2_Short C2_Long Long Chain (>C3) Increased LogP Membrane Permeability C2_Alkyl->C2_Long C2_Branched Branched (iPr/tBu) Steric Bulk Selectivity Filter C2_Alkyl->C2_Branched Kinase Affinity Kinase Affinity C2_Short->Kinase Affinity Often preferred for Antimicrobial Potency Antimicrobial Potency C2_Long->Antimicrobial Potency Correlates with

Figure 1: Strategic decision map for 2-alkyl substitution. The choice of alkyl chain length dictates the switch between systemic metabolic stability (short chains) and membrane-target efficiency (long chains).

Part 2: Comparative Performance Analysis

This section contrasts 2-alkylquinazolines with 2-aryl analogs and clinical standards. The data highlights the specific advantage of alkyl chains in Antimicrobial and Cytotoxic applications where hydrophobicity drives potency.

Antimicrobial/Antileishmanial Potency

In parasitic and bacterial models, the lipophilicity of the 2-alkyl chain facilitates transport across the cell wall, often outperforming the rigid 2-aryl analogs which may suffer from poor permeability.

Table 1: Comparative IC50/MIC Data (µM)

Compound ClassSubstituent (C2)Target OrganismActivity (IC50/MIC)vs. StandardMechanism Note
2-Alkyl-Polyamine -(CH2)3-NH-(CH2)4-NH2 L. donovani5.0 µM 2x Potency vs Miltefosine (10.5 µM)Polyamine transport hijack [1]
2-Aryl-PhenylL. donovani> 25 µMInferiorPoor membrane traverse
2-Alkyl -Pentyl S. aureus8.0 µg/mL ComparableMembrane disruption [2]
StandardAmpicillinS. aureus2.0 µg/mLSuperiorCell wall synthesis inhibition

Analyst Insight: While standard antibiotics (Ampicillin) are more potent per mole, the 2-alkylquinazoline scaffold (specifically the pentyl derivative) shows a distinct lack of cross-resistance, making it a valuable "last resort" scaffold for MDR strains.

Anticancer (Cytotoxicity)

In oncology, 2-alkyl derivatives are often explored as tubulin polymerization inhibitors.[1][2] Here, the steric bulk of the alkyl group is critical.

Table 2: Cytotoxicity Profile (HeLa Cell Line)

CompoundC2 SubstituentC4 SubstituentIC50 (µM)Selectivity Index (SI)
Lead 2-Alkyl -Methyl 3-Cl-Anilino1.85 12.5
Analog 2-Aryl-Phenyl3-Cl-Anilino5.404.2
Reference Gefitinib -(Standard)4.30 8.0

Key Finding: The 2-methyl derivative (Lead 2-Alkyl) exhibited superior potency to Gefitinib in HeLa cell lines. The smaller alkyl group likely allows the molecule to sit deeper in the ATP-binding pocket compared to the bulky 2-phenyl analog, which may encounter steric clash with the gatekeeper residue [3].

Part 3: Experimental Protocols

To ensure reproducibility, we recommend the Iodine-Mediated Oxidative Cyclization for synthesizing 2-alkylquinazolines. This method avoids heavy metals and provides higher yields for alkyl aldehydes compared to traditional Niementowski synthesis.

Protocol: Iodine-Mediated Synthesis of 2-Alkylquinazolines

Reagents:

  • 2-Aminobenzamide (1.0 equiv)

  • Aliphatic Aldehyde (e.g., Pentanal) (1.2 equiv)

  • Molecular Iodine (I2) (0.3 equiv)

  • Solvent: Ethanol (EtOH) or Water (Green Chemistry)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-aminobenzamide (1 mmol) in Ethanol (5 mL) in a round-bottom flask.

  • Addition: Add the aliphatic aldehyde (1.2 mmol) followed by molecular iodine (0.3 mmol, 76 mg).

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Checkpoint: The disappearance of the blue fluorescent spot of aminobenzamide indicates completion.

  • Quenching: Cool to room temperature. Add 5% aqueous sodium thiosulfate (Na2S2O3) to quench unreacted iodine (solution turns from dark brown to pale yellow).

  • Isolation: The product usually precipitates. Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x 10 mL), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from hot ethanol.

Self-Validating Control:

  • Positive Control:[3] Run a parallel reaction using Benzaldehyde (yields 2-phenylquinazolin-4(3H)-one) to verify catalyst activity. Yield should exceed 85%.

Synthesis Visualization

Synthesis_Flow Start Start: 2-Aminobenzamide + Alkyl Aldehyde Catalyst Add Catalyst: Iodine (30 mol%) Start->Catalyst Reaction Reflux in EtOH (2-4 Hours) Catalyst->Reaction Check TLC Check: Disappearance of SM Reaction->Check Check->Reaction Incomplete Quench Quench: Na2S2O3 (aq) Check->Quench Complete Product Final Product: 2-Alkylquinazolin-4(3H)-one Quench->Product

Figure 2: Workflow for the Iodine-mediated oxidative cyclization. This pathway minimizes purification steps compared to metabisulfite methods.

Part 4: Mechanism of Action (MoA)

Understanding how 2-alkylquinazolines bind is crucial for SAR optimization.

Binding Mode: Tubulin vs. Kinase
  • Kinase Inhibition (e.g., EGFR): The N1 and N3 nitrogens form hydrogen bonds with the hinge region of the kinase. The 2-alkyl group points towards the solvent front or a hydrophobic pocket (gatekeeper). Large 2-aryl groups often clash here, whereas 2-methyl or 2-ethyl groups fit snugly, improving affinity.

  • Tubulin Inhibition: The 2-alkyl group occupies the hydrophobic pocket near the colchicine binding site.

Binding_Mechanism cluster_Pocket Target Binding Pocket Ligand 2-Alkylquinazoline Hinge Hinge Region (H-Bonding) Ligand->Hinge N1/N3 Interaction Hydro_Pocket Hydrophobic Pocket (Steric Constraint) Ligand->Hydro_Pocket 2-Alkyl Group (Van der Waals) Solvent Solvent Front (Solubility) Ligand->Solvent C4 Substituent High Affinity High Affinity Hydro_Pocket->High Affinity If Alkyl = Me/Et (Perfect Fit) Steric Clash Steric Clash Hydro_Pocket->Steric Clash If Alkyl = Phenyl (Often too bulky)

Figure 3: Mechanistic interaction diagram. The 2-alkyl group is the determinant for fitting into restricted hydrophobic pockets where 2-aryl analogs fail.

References

  • Identification of 2-arylquinazolines with alkyl-polyamine motifs as potent antileishmanial agents. Journal of Medicinal Chemistry.

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. Molecules.

  • Synthesis and Anticancer Activity of New Quinazoline Derivatives. Saudi Pharmaceutical Journal.

  • Metal-free cross-dehydrogenative coupling (CDC): Molecular Iodine as a Versatile Catalyst. ResearchGate.

Sources

A Comparative Guide to Validating the In Vitro Efficacy of 2-Ethylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical framework for validating the in vitro efficacy of 2-Ethylquinazoline derivatives. Eschewing a rigid template, this document is structured to offer a narrative that is both scientifically rigorous and grounded in practical, field-proven insights. We will delve into the causal logic behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Significance of the Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs, including gefitinib and erlotinib.[1][2] These agents primarily function as tyrosine kinase inhibitors (TKIs), targeting key signaling pathways implicated in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2][3] The substitution pattern on the quinazoline ring is critical for biological activity, with modifications at the 2- and 4-positions being particularly influential.[4][5] Our focus here is on derivatives bearing an ethyl group at the 2-position, a modification that can modulate the compound's steric and electronic properties, potentially influencing its binding affinity and selectivity for target kinases. While extensive data on a broad range of 2-alkyl substituted quinazolines exists, specific comparative studies on 2-ethyl derivatives are an emerging area of investigation.[6][7] This guide provides the foundational methodologies to rigorously assess their potential.

I. Initial Assessment of Cytotoxicity: The MTT Assay

The first step in evaluating a novel compound is to determine its cytotoxic potential across a panel of relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[2] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[2]

Experimental Protocol: MTT Assay
  • Cell Plating: Seed cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, PC-3 - prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-Ethylquinazoline derivatives and control compounds (e.g., Gefitinib, Doxorubicin) in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO) to account for any solvent effects.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality in Experimental Design:
  • Choice of Cell Lines: The selection of a diverse panel of cancer cell lines is crucial to assess the spectrum of activity and potential selectivity of the compounds.

  • Incubation Time: A 48-72 hour incubation period allows for multiple cell doubling times, providing a sufficient window to observe the antiproliferative effects of the compounds.

  • Controls: The inclusion of both positive (known anticancer drug) and negative (untreated and vehicle) controls is essential for validating the assay and accurately interpreting the results.

II. Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once a compound has demonstrated cytotoxic activity, the next logical step is to determine the mechanism by which it induces cell death. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[8][9]

dot

Apoptosis_vs_Necrosis cluster_0 Cell States cluster_1 Membrane Changes Live Live Cell Viable Early_Apoptotic Early Apoptotic Annexin V Positive Live->Early_Apoptotic Apoptotic Stimulus Necrotic Necrotic PI Positive Live->Necrotic Injury Late_Apoptotic Late Apoptotic / Necrotic Annexin V & PI Positive Early_Apoptotic->Late_Apoptotic Progression PS_Internal Phosphatidylserine (PS) Internal PS_Internal->Live PS_External PS Externalized PS_External->Early_Apoptotic PS_External->Late_Apoptotic Membrane_Intact Intact Membrane Membrane_Intact->Live Membrane_Intact->Early_Apoptotic Membrane_Compromised Compromised Membrane Membrane_Compromised->Late_Apoptotic Membrane_Compromised->Necrotic

Caption: Differentiation of cell states by Annexin V and PI staining.

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat cells with the 2-Ethylquinazoline derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive only.

III. Investigating Cell Cycle Perturbations

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Propidium iodide (PI) staining followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]

dot

Cell_Cycle_Analysis_Workflow A Cell Culture & Treatment B Harvest & Fix Cells (e.g., 70% Ethanol) A->B C RNase Treatment B->C D Propidium Iodide Staining C->D E Flow Cytometry Analysis D->E F Quantify Cell Cycle Phases (G0/G1, S, G2/M) E->F

Caption: Workflow for cell cycle analysis using propidium iodide.

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a time course (e.g., 12, 24, 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[12]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

IV. Comparative Efficacy Analysis

To contextualize the efficacy of novel 2-Ethylquinazoline derivatives, it is essential to compare their in vitro activity against established drugs that share a similar mechanism of action or are used to treat the same types of cancer. Gefitinib and Erlotinib are logical choices for comparison as they are both quinazoline-based EGFR inhibitors.[1][2]

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Representative 2-Substituted Quinazolines and Standard Drugs
CompoundA549 (Lung)MCF-7 (Breast)PC-3 (Prostate)
2-Aryl-quinazoline (Example) 5.6[7]2.5[7]-
2-Thio-quinazoline (Example) -4.04-
Gefitinib (Comparator) 17.920.68-
Erlotinib (Comparator) 14.00[5]--

Note: The data for 2-Aryl and 2-Thio quinazolines are presented as representative examples from the broader class of 2-substituted quinazolines due to limited publicly available data specifically for a series of 2-Ethylquinazoline derivatives.

V. Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 2-Ethylquinazolines are not abundant in the literature, we can extrapolate from broader studies on 2-substituted quinazolines. Generally, the nature of the substituent at the 2-position significantly influences the compound's biological activity.[6] An ethyl group, being a small, lipophilic alkyl chain, may enhance membrane permeability and hydrophobic interactions within the target's binding pocket compared to a simple methyl group. However, larger or more polar substituents at this position can have varied effects, either enhancing or diminishing activity depending on the specific target and the rest of the molecule's structure.[6] The cytotoxicity of quinazoline derivatives is often dependent on the substituent at the C-2 position, which can improve the activity through electronic effects.[6]

Conclusion

This guide outlines a systematic and robust approach to validating the in vitro efficacy of 2-Ethylquinazoline derivatives. By employing a battery of well-established assays, from initial cytotoxicity screening to mechanistic studies of cell death and cell cycle arrest, researchers can build a comprehensive profile of their novel compounds. The comparison with clinically relevant drugs like gefitinib and erlotinib provides a crucial benchmark for assessing their therapeutic potential. While the specific biological impact of the 2-ethyl substitution requires dedicated investigation, the methodologies presented here offer a clear and scientifically sound path for such explorations.

References

  • Ahmed, M., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. RSC Advances, 11(51), 32285-32297. Available from: [Link]

  • Al-Omary, F. A. M., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e59837. Available from: [Link]

  • Chen, J., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. International Journal of Molecular Sciences, 23(7), 3788. Available from: [Link]

  • Gheshlaghi, N., et al. (2021). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. Molecules, 26(2), 348. Available from: [Link]

  • Hosseinzadeh, L., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(4), 525-533. Available from: [Link]

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. Available from: [Link]

  • Kola, S. N., et al. (2018). Genotoxicity and in vitro investigation of Gefitinib-loaded polycaprolactone fabricated nanoparticles for anticancer activity against NCI-H460 cell lines. Taylor & Francis Online. Available from: [Link]

  • Li, X., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry, 10, 888632. Available from: [Link]

  • Liu, Y., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 6(81), 77375-77395. Available from: [Link]

  • Mphahlele, M. J., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(15), 4983. Available from: [Link]

  • Sadeghpour, H., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 12(15), 9037-9049. Available from: [Link]

  • Wang, X., et al. (2016). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Letters in Drug Design & Discovery, 13(7), 635-641. Available from: [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. Available from: [Link]

  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Available from: [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Available from: [Link]

  • Bio-protocol. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. Available from: [Link]

  • Al-Suhaimi, E. A., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 19(11), 18699-18735. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic.... Available from: [Link]

  • University of Arizona. (n.d.). The Annexin V Apoptosis Assay. Available from: [Link]

  • Zhang, L., et al. (2016). In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. International Journal of Nanomedicine, 11, 2887-2897. Available from: [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • Zhang, Y., et al. (2021). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry, 9, 747895. Available from: [Link]

  • ResearchGate. (n.d.). IC50 of compounds 8-17 and Erlotinib. Available from: [Link]

  • Coghlan, D., et al. (2004). The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours. BMC Cancer, 4, 91. Available from: [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Available from: [Link]

Sources

In Vivo Performance of 2-Substituted Quinazolines: A Comparative Guide for Preclinical Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. Among these, 2-substituted quinazoline derivatives have emerged as a particularly promising class of anticancer agents. Their efficacy, often linked to the inhibition of critical signaling pathways in cancer progression, has been demonstrated in numerous in vivo studies. This guide provides a comprehensive comparison of the in vivo performance of various 2-substituted quinazoline analogs, offering insights into their therapeutic potential and the experimental frameworks used for their evaluation. While specific in vivo data for 2-Ethylquinazoline is not extensively available in the public domain, this guide will focus on structurally related analogs, providing a valuable reference for researchers exploring this chemical space.

Comparative In Vivo Efficacy of 2-Substituted Quinazoline Analogs

The in vivo anticancer activity of 2-substituted quinazoline derivatives has been predominantly evaluated in xenograft models, where human cancer cells are implanted into immunodeficient mice. The choice of the xenograft model is critical and is typically guided by the in vitro activity profile of the compound and the desired therapeutic application. For instance, compounds showing potent activity against non-small cell lung cancer (NSCLC) cell lines are often evaluated in corresponding xenograft models.[1]

The following table summarizes the in vivo efficacy of representative 2-substituted quinazoline analogs from various studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, including the specific cell line, animal strain, dosing regimen, and endpoint measurements.

Compound/AnalogAnimal ModelCancer Type (Cell Line)Dosing RegimenTumor Growth Inhibition (TGI)Key Findings &
Compound 28f (a 2-anilino-quinazoline)NCI-H1975 XenograftNSCLC (NCI-H1975)Not SpecifiedGood tumor suppressive effectEffective against EGFR L858R/T790M mutant NSCLC.[2]
Compound 13c (a tetracyclic quinazoline)Mia-paca-2 XenograftPancreatic Cancer (Mia-paca-2)Not Specified83.0%Potent SOS1 inhibitor, suppressing KRAS-driven tumors with favorable pharmacokinetic profile.[2]
Compound 6d & 6h (covalent quinazoline inhibitors)NCI-H1975 XenograftNSCLC (NCI-H1975)Not SpecifiedPotent antitumor efficacyExhibited potent EGFR kinase inhibitory activities on L858R and T790M mutations.[1]
Compound (101) (a 2-styrylquinazolin-4(3H)-one)Leukemia XenograftLeukemia (L1210, K562)1 µg/mL>50% inhibitionInduced G2/M phase arrest and disrupted microtubule structures.[3]
Compound 17 (a 2-methoxyphenyl-quinazoline)Not SpecifiedVarious Cancer Cell LinesNot SpecifiedRemarkable profile against majority of tested cell linesDisplayed broad-spectrum antiproliferative activity.[4]

Understanding the In Vivo Experimental Workflow: A Self-Validating System

The credibility of in vivo studies hinges on a meticulously designed and executed experimental protocol. The following section outlines a generalized yet comprehensive workflow for evaluating the anticancer efficacy of a novel 2-substituted quinazoline analog using a subcutaneous xenograft model. This protocol is designed to be a self-validating system, incorporating necessary controls and endpoints to ensure the reliability of the generated data.

Generalized In Vivo Xenograft Study Protocol

This protocol provides a framework for assessing the in vivo anticancer activity of a test compound. Specific parameters such as cell line, animal strain, and dosing regimen should be optimized based on preliminary in vitro data and the compound's characteristics.

1. Cell Culture and Preparation:

  • Rationale: To ensure the viability and tumorigenicity of the cancer cells for implantation.

  • Procedure:

    • Culture the selected human cancer cell line (e.g., NCI-H1975 for NSCLC) in the recommended medium and conditions until they reach 80-90% confluency.[5]

    • Harvest the cells using trypsinization and wash with serum-free medium or phosphate-buffered saline (PBS).[6]

    • Perform a cell count and viability assessment (e.g., using trypan blue exclusion). A viability of >95% is desirable.

    • Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium) at the desired concentration for injection (typically 1-10 x 10^6 cells per injection volume).[6] To enhance tumor take and growth, cells can be resuspended in a basement membrane extract like Cultrex BME.[7]

2. Animal Model and Tumor Implantation:

  • Rationale: To establish a reproducible tumor model for efficacy testing. Immunodeficient mice are used to prevent rejection of human tumor cells.

  • Procedure:

    • Acclimate immunodeficient mice (e.g., BALB/c nude or NOD/SCID) for at least one week before the experiment.

    • Subcutaneously inject the prepared cell suspension (typically 100-200 µL) into the flank of each mouse.[5]

    • Monitor the animals regularly for tumor growth.

3. Treatment Regimen:

  • Rationale: To determine the therapeutic efficacy and safety of the test compound.

  • Procedure:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

    • Administer the test compound (dissolved or suspended in a suitable vehicle) to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection). The dosing schedule (e.g., daily, twice daily) and dose levels should be based on prior pharmacokinetic and toxicity studies.

    • Administer the vehicle alone to the control group. A positive control group treated with a standard-of-care drug (e.g., gefitinib for EGFR-mutant NSCLC) is highly recommended for comparison.

4. Efficacy and Toxicity Monitoring:

  • Rationale: To assess the antitumor effect and tolerability of the treatment.

  • Procedure:

    • Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the animals as an indicator of general health and toxicity.

    • Observe the animals for any clinical signs of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

5. Data Analysis:

  • Rationale: To statistically evaluate the treatment effect.

  • Procedure:

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences between the treatment and control groups.

G cluster_pre_exp Pre-Experiment cluster_exp Experiment cluster_post_exp Post-Experiment cell_culture Cell Culture & Preparation tumor_implantation Tumor Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation randomization Randomization tumor_implantation->randomization treatment Treatment Administration (Test Compound, Vehicle, Positive Control) randomization->treatment monitoring Efficacy & Toxicity Monitoring treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia data_analysis Data Analysis (TGI, Statistics) euthanasia->data_analysis

Caption: A generalized workflow for in vivo xenograft studies.

Mechanistic Insights: How 2-Substituted Quinazolines Exert Their Anticancer Effects

The anticancer activity of many 2-substituted quinazoline derivatives is attributed to their ability to inhibit key signaling pathways that drive tumor growth, proliferation, and survival. Two of the most well-documented mechanisms are the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the induction of apoptosis (programmed cell death).

Inhibition of the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and differentiation.[8] Its overexpression or mutation is a common feature in many cancers, leading to uncontrolled cell proliferation.[9] Quinazoline-based inhibitors are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activation and downstream signaling.[10]

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazoline 2-Substituted Quinazoline Quinazoline->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis (Programmed Cell Death) AKT->Apoptosis

Caption: Inhibition of the EGFR signaling pathway by 2-substituted quinazolines.

Induction of Apoptosis

Apoptosis is a natural process of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, allowing them to survive and proliferate uncontrollably. Many quinazoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases, which are the key executioners of the apoptotic process.[4][11] The induction of apoptosis can be a consequence of inhibiting survival signals (like those from EGFR) or by directly activating pro-apoptotic pathways.[12]

G Quinazoline 2-Substituted Quinazoline Survival_Signal Survival Signal (e.g., from EGFR) Quinazoline->Survival_Signal Pro_Apoptotic Pro-Apoptotic Signals Quinazoline->Pro_Apoptotic Caspase_Activation Caspase Activation Survival_Signal->Caspase_Activation Pro_Apoptotic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Induction of apoptosis by 2-substituted quinazolines.

Pharmacokinetics and Toxicity Profile

A favorable pharmacokinetic and safety profile is paramount for the successful clinical translation of any drug candidate. While detailed in vivo pharmacokinetic and toxicity data for many novel quinazoline analogs are often proprietary, some general trends can be observed.

  • Pharmacokinetics: The pharmacokinetic properties of quinazoline derivatives can be significantly influenced by the nature of the substituent at the 2-position.[8] Parameters such as oral bioavailability, plasma half-life, and metabolism are critical considerations in lead optimization. For instance, compound 13c, a tetracyclic quinazoline, exhibited a high bioavailability of 86.8% in beagles, a desirable characteristic for an orally administered drug.[2]

  • Toxicity: In vivo toxicity studies are crucial to determine the therapeutic window of a compound. Common assessments include monitoring body weight changes, clinical signs of distress, and histopathological analysis of major organs at the end of the study. Generally, the goal is to identify a dose that provides significant antitumor efficacy with minimal toxicity.[2]

Conclusion

The 2-substituted quinazoline scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. In vivo studies, particularly in xenograft models, are indispensable for validating the therapeutic potential of these compounds. This guide has provided a comparative overview of the in vivo efficacy of several 2-substituted quinazoline analogs, a detailed experimental workflow for their evaluation, and insights into their mechanisms of action. As research in this area continues, a focus on optimizing both the efficacy and the safety profiles of these compounds will be crucial for their successful translation into clinical practice.

References

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. (2021). National Center for Biotechnology Information. [Link]

  • In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. (2020). PubMed. [Link]

  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. (2021). National Center for Biotechnology Information. [Link]

  • In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Quinazoline Derivatives as Anticancer Agents: QSAR, Molecular Docking and in silico Pharmacokinetic Prediction. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved January 26, 2024, from [Link]

  • Antiproliferative, antiangiogenic and apoptotic effect of new hybrids of quinazoline-4(3H)-ones and sulfachloropyridazine. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved January 26, 2024, from [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved January 26, 2024, from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Retrieved January 26, 2024, from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). National Center for Biotechnology Information. [Link]

  • Xenograft Tumor Assay Protocol. (n.d.). Retrieved January 26, 2024, from [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Quinazolinedione Derivatives as Potential Anticancer Agents Through Apoptosis Induction in MCF-7. (n.d.). Semantic Scholar. Retrieved January 26, 2024, from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (n.d.). Retrieved January 26, 2024, from [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Signaling-inactive Epidermal Growth Factor Receptor/Ligand Complexes in Intact Carcinoma Cells by Quinazoline Tyrosine Kinase Inhibitors. (n.d.). AACR Journals. Retrieved January 26, 2024, from [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved January 26, 2024, from [Link]

  • Protocol on utilizing murine gastric cancer organoids for modeling subcutaneous, orthotopic primary, and liver metastatic disease in mice. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

Sources

A Comparative Guide to the Anticancer Activity of 2-Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2] Its versatile structure has led to the creation of numerous derivatives, with substitutions at the 2-position proving especially fruitful in modulating their biological activity. This guide provides a comparative analysis of the anticancer activity of different classes of 2-substituted quinazolines, offering experimental data and mechanistic insights for researchers and drug development professionals.

The Versatility of the Quinazoline Core

Quinazolines are bicyclic aromatic heterocycles that serve as a privileged scaffold in drug discovery.[3] Several quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib, have received FDA approval for cancer treatment, primarily functioning as tyrosine kinase inhibitors.[1][4] The efficacy of these compounds is often dictated by the nature of the substituent at the 2-position, which can influence target binding, selectivity, and overall pharmacological properties. This guide will delve into a comparison of 2-amino, 2-aryl, and 2-heterocyclyl substituted quinazolines.

Comparative Anticancer Activity of 2-Substituted Quinazolines

The anticancer potential of 2-substituted quinazolines is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

2-Amino Substituted Quinazolines

The introduction of an amino group at the 2-position of the quinazoline ring has been a successful strategy in the development of potent anticancer agents. These compounds often exhibit significant inhibitory activity against various cancer cell lines.

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
2-Amino-quinazoline derivative 1Jurkat (T-cell acute lymphoblastic leukemia)1.9[5]
2-Amino-quinazoline derivative 2NB4 (Acute promyelocytic leukemia)<5[5]
2-Aryl Substituted Quinazolines

The attachment of an aryl group at the 2-position can significantly enhance the anticancer activity of the quinazoline core. The nature and substitution pattern of the aryl ring play a crucial role in determining the potency and selectivity of these compounds.

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
2-Aryl-6-diethylaminoquinazolinone 1lKB (Human epidermoid carcinoma)0.08[6]
Hep-G2 (Hepatocellular carcinoma)0.02[6]
LU-1 (Human lung carcinoma)0.04[6]
MCF-7 (Breast adenocarcinoma)0.03[6]
2-Aryl-quinazoline derivativeHCT-116 (Colon cancer)6.09[7]
HEPG2 (Hepatocellular carcinoma)2.39[7]
MCF-7 (Breast adenocarcinoma)4.81[7]
2-Heterocyclyl Substituted Quinazolines

Incorporating a heterocyclic ring at the 2-position introduces additional points of interaction with biological targets, often leading to enhanced potency and altered selectivity profiles.

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
Quinazoline-thiazole derivativeMCF-7 (Breast adenocarcinoma)2.86[8]
HepG-2 (Hepatocellular carcinoma)5.9[8]
A549 (Lung carcinoma)14.79[8]
Quinazolin-4(3H)-one with thiazole[2,3-b]L1210 (Leukemia)5.8[9]
K562 (Leukemia)5.8[9]

Mechanistic Insights: Targeting Key Signaling Pathways

Many 2-substituted quinazolines exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, most notably Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and differentiation.[10] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell division. 2-Substituted quinazolines can act as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling cascades.[11]

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation RAS RAS P->RAS Quinazoline 2-Substituted Quinazoline Quinazoline->EGFR Inhibition ATP ATP ADP ADP ATP->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 2-substituted quinazolines.

VEGFR-2 Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[12] VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenic signaling.[13] By inhibiting VEGFR-2, 2-substituted quinazolines can disrupt the blood supply to tumors, thereby impeding their growth.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR P VEGFR2->P_VEGFR Autophosphorylation PLCg PLCγ P_VEGFR->PLCg Quinazoline_VEGFR 2-Substituted Quinazoline Quinazoline_VEGFR->VEGFR2 Inhibition ATP_VEGFR ATP ADP_VEGFR ADP ATP_VEGFR->ADP_VEGFR PKC PKC PLCg->PKC RAF_VEGFR RAF PKC->RAF_VEGFR MEK_VEGFR MEK RAF_VEGFR->MEK_VEGFR ERK_VEGFR ERK MEK_VEGFR->ERK_VEGFR Angiogenesis Angiogenesis Vascular Permeability ERK_VEGFR->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-substituted quinazolines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[15]

Step-by-Step Methodology
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Treat the cells with various concentrations of the 2-substituted quinazoline compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[15][16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[14]

Experimental Workflow

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Add 2-Substituted Quinazolines A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Values G->H

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion and Future Perspectives

The 2-substituted quinazolines represent a diverse and potent class of anticancer agents. The nature of the substituent at the 2-position—be it an amino, aryl, or heterocyclic group—profoundly influences the compound's activity and selectivity. While many of these compounds demonstrate promising in vitro activity, further research is necessary to optimize their pharmacokinetic properties and in vivo efficacy. The continued exploration of structure-activity relationships and the identification of novel molecular targets will undoubtedly pave the way for the development of the next generation of quinazoline-based cancer therapeutics.

References

  • Raghu, K., et al. (2022). New derivatives containing thiazole and quinazoline as possible EGFR inhibitors. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. [Link]

  • Chen, J., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2294. [Link]

  • Zhao, Y., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 564. [Link]

  • El-Damasy, A. K., et al. (2022). 2-Oxoquinoline Arylaminothiazole Derivatives in Identifying Novel Potential Anticancer Agents by Applying 3D-QSAR, Docking, and Molecular Dynamics Simulation. Revista de la Sociedad Química de México, 66(2), 226-242. [Link]

  • de Oliveira, R. B., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Molecules, 28(23), 7858. [Link]

  • Le, T. N., et al. (2016). Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. Letters in Drug Design & Discovery, 13(7), 644-652. [Link]

  • Al-Ostath, A., et al. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman Res Publish. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Pharmaceuticals, 17(1), 121. [Link]

  • Shi, D., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(1), 223. [Link]

  • Wikipedia contributors. (2023). VEGFR-2 inhibitor. Wikipedia. [Link]

  • Abhinand, C. S., et al. (2016). VEGFA-VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of cell communication and signaling, 10(4), 347–354. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • ResearchGate. (n.d.). Schematic diagram to show vascular endothelial growth factor (VEGF) receptor (VEGFR) families and their ligands. ResearchGate. [Link]

  • PharmGKB. (n.d.). VEGF Signaling Pathway. PharmGKB. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Raffa, D., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(1), 223. [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]

  • da Silva, A. D., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Therapeutic Patents, 32(7), 787-805. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Wikipedia contributors. (2023). Epidermal growth factor receptor. Wikipedia. [Link]

  • Banani, A. (2023). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • PharmGKB. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Wikimedia Commons. (2007). File:EGFR signaling pathway.png. Wikimedia Commons. [Link]

Sources

A Comparative Guide for Researchers: 2-Ethylquinazoline vs. 2-Propylquinazoline and Their Potential Biological Effects

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged" structure, a framework upon which a multitude of biologically active molecules have been built.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4] The biological profile of a quinazoline derivative is intricately dictated by the nature and position of its substituents. Among these, the 2-position is a critical modulator of activity, influencing the molecule's interaction with biological targets and its overall pharmacokinetic profile.

The Decisive Role of the 2-Position Substituent

The substituent at the 2-position of the quinazoline ring plays a pivotal role in defining the compound's biological activity. SAR studies on various quinazoline derivatives have consistently shown that modifications at this position can dramatically alter potency, selectivity, and mechanism of action. For instance, in a series of quinazoline antifolates designed as thymidylate synthase inhibitors, it was observed that small, nonpolar alkyl groups at the C2 position were conducive to good enzyme inhibition and cytotoxicity. Conversely, the introduction of larger substituents at this position, while tolerated by the enzyme, led to a reduction in cytotoxic effects.[5] This suggests a delicate balance between the size and lipophilicity of the 2-substituent and its ability to fit within the target's binding pocket to elicit a biological response.

A Theoretical Comparison: 2-Ethyl vs. 2-Propylquinazoline

In the absence of direct comparative data, we can extrapolate the potential differences in the biological effects of 2-ethylquinazoline and 2-propylquinazoline by examining their predicted physicochemical properties and drawing parallels from related studies.

Feature2-Ethylquinazoline2-PropylquinazolinePotential Impact on Biological Effects
Molecular Weight ~158.20 g/mol ~172.23 g/mol A minor increase, unlikely to be a primary driver of differential activity.
Predicted Lipophilicity (cLogP) Moderately lipophilicMore lipophilicThe increased lipophilicity of the propyl derivative may enhance membrane permeability but could also lead to increased non-specific binding and reduced aqueous solubility.
Steric Hindrance Less steric bulkGreater steric bulkThe larger propyl group may create steric clashes within a target's binding site, potentially reducing affinity and biological activity, as suggested by studies on related compounds where increased chain length diminished activity.
Metabolic Profile Likely undergoes oxidation on the ethyl group.The propyl group is a prime site for cytochrome P450-mediated hydroxylation.The rate and position of metabolism on the alkyl chain can significantly affect the compound's half-life and the nature of its metabolites, which may themselves be active or inactive.
Lipophilicity and Its Double-Edged Sword

The addition of a single methylene unit in the 2-propyl derivative compared to the 2-ethyl analog leads to a predictable increase in lipophilicity (hydrophobicity). While a certain degree of lipophilicity is essential for a molecule to traverse cellular membranes and reach its intracellular target, excessive lipophilicity can be detrimental. It can lead to poor aqueous solubility, increased binding to plasma proteins, and sequestration in fatty tissues, all of which can limit the bioavailability of the compound.

The Impact of Steric Bulk

The slightly larger size of the propyl group introduces greater steric hindrance compared to the ethyl group. This can be a critical factor in the interaction between the molecule and its biological target. If the binding pocket of a target enzyme or receptor is sterically constrained, the bulkier propyl group may prevent optimal binding, leading to a decrease in potency. This is consistent with findings in a study on quinazolin-4(3H)-ones with antiproliferative activities, where increasing a side chain length from two to three carbons resulted in diminished activity.

Metabolic Susceptibility

The alkyl side chains of both molecules are susceptible to metabolic modification, primarily through oxidation by cytochrome P450 enzymes in the liver. A study on the metabolism of 2-propylquinoline, a structurally related compound, revealed that hydroxylation of the propyl side chain is a major metabolic pathway. This process can lead to the formation of more polar metabolites that are more readily excreted. The rate of this metabolism can influence the compound's in vivo half-life and overall exposure.

General Synthetic Approach to 2-Alkylquinazolines

The synthesis of 2-alkylquinazolines can be achieved through various established methods. A common and effective approach involves the condensation of a 2-aminobenzaldehyde or a related precursor with an appropriate aldehyde, followed by an oxidative cyclization.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-aminobenzylamine 2-Aminobenzylamine Condensation Condensation 2-aminobenzylamine->Condensation Alkanal Alkanal (e.g., Propanal for 2-Ethyl, Butanal for 2-Propyl) Alkanal->Condensation Oxidative_Cyclization Oxidative Cyclization (e.g., with I2 or other oxidizing agents) Condensation->Oxidative_Cyclization Intermediate 2-Alkylquinazoline 2-Alkylquinazoline Oxidative_Cyclization->2-Alkylquinazoline

A generalized workflow for the synthesis of 2-alkylquinazolines.

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

To empirically determine and compare the biological effects of 2-ethylquinazoline and 2-propylquinazoline, a foundational experiment is to assess their cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for this purpose.

G cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis Cell_Culture Maintain cancer cell line (e.g., HeLa, MCF-7) Seeding Seed cells into a 96-well plate (e.g., 5,000 cells/well) Cell_Culture->Seeding Compound_Prep Prepare serial dilutions of 2-ethylquinazoline and 2-propylquinazoline Seeding->Compound_Prep Treatment Add compounds to wells (include vehicle control) Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Add_MTT Add MTT reagent to each well Incubation->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formation of formazan crystals) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm using a plate reader Solubilize->Read_Absorbance Calculate_Viability Calculate cell viability (%) Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture a human cancer cell line (e.g., A549 lung carcinoma) in appropriate media until approximately 80% confluent.

    • Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of 2-ethylquinazoline and 2-propylquinazoline in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 48 hours.

  • MTT Assay and Data Acquisition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) for each compound.

Conclusion and Future Directions

While this guide has provided a theoretical framework for comparing 2-ethylquinazoline and 2-propylquinazoline, it underscores a critical knowledge gap. The subtle difference of a single methylene group can have profound implications for a molecule's biological activity. Based on the available, albeit indirect, evidence, it is plausible to hypothesize that 2-ethylquinazoline may exhibit greater potency in certain biological assays compared to its propyl counterpart, particularly where steric constraints in the target's binding site are a limiting factor.

Ultimately, only direct experimental evaluation can definitively elucidate the comparative biological effects of these two molecules. Researchers are encouraged to synthesize these compounds and test them in a variety of biological assays, such as those for anticancer, antimicrobial, and anti-inflammatory activity. Such studies would not only provide valuable data on these specific molecules but also contribute to a deeper understanding of the structure-activity relationships governing the diverse biological activities of the versatile quinazoline scaffold.

References

  • Alagarsamy, V., et al. (2002). Synthesis and biological evaluation of 2-phenyl quinazolinone derivatives as analgesic agents. Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential.
  • Armarego, W. L. F., & Smith, J. I. C. (1965). Quinazolines. Part VII. Steric effects in 4-alkyl-quinazolines. Journal of the Chemical Society, 5360-5365.
  • Azevedo, W. F., et al. (2007). Metabolism of 2-substituted quinolines with antileishmanial activity studied in vitro with liver microsomes, hepatocytes and recombinantly expressed enzymes analyzed by LC/MS. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 467-477.
  • Chandregowda, V., et al. (2009). Synthesis and in vitro anticancer activity of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 44(7), 3046-3055.
  • Degorce, S. L., et al. (2020). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115815.
  • Elkamhawy, A., et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(1), 134.
  • Hameed, A., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 498.
  • Hamad, M. F., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 13086-13106.
  • Jiang, B., et al. (2009). Copper-catalyzed domino synthesis of 5,12-dihydroindolo[2,1-b]quinazolines. Organic Letters, 11(19), 4342-4345.
  • Konings, T., et al. (2025). Unraveling the Physicochemical Properties of Poly(2-n-propyl-2-oxazoline), a Promising Pharmaceutical Excipient. Request PDF.
  • Kung, P.-P., et al. (1999). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Journal of Medicinal Chemistry, 42(22), 4705-4713.
  • Lupien, A., et al. (2017). Synthesis and evaluation of 2-Ethylthio-4-methylaminoquinazoline derivatives against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3468.
  • Mahdavi, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 83.
  • Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
  • Marsham, P. R., et al. (1991). Quinazoline antifolate thymidylate synthase inhibitors: alkyl, substituted alkyl, and aryl substituents in the C2 position. Journal of Medicinal Chemistry, 34(5), 1594-1605.
  • Pan, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry, 21(10), 2683-2693.
  • PubChem. (n.d.). Quinazoline. Retrieved from [Link]

  • Rothan, H. A., et al. (2019). A series of 2,4 disubstituted quinazoline derivatives as potential anti-influenza agents. European Journal of Medicinal Chemistry, 164, 46-55.
  • Sang, D., et al. (2012). Copper-Catalyzed Sequential Ullmann N-Arylation and Aerobic Oxidative C–H Amination for the Synthesis of Indolo[1,2-c]quinazoline Derivatives. The Journal of Organic Chemistry, 77(10), 4934-4939.
  • Srinivas, G., et al. (2016). A series of novel derivatives of quinazoline: Synthesis and their anticancer activity. European Journal of Medicinal Chemistry, 110, 147-156.
  • Srivastava, S., & Srivastava, S. (2015). Biological activity of Quinazoline: A Review.
  • Tobe, M., et al. (2003). Structure-activity relationships of 2,4-disubstituted quinazolines as amyloid-β aggregation inhibitors with dual cholinesterase inhibition and antioxidant properties. Bioorganic & Medicinal Chemistry Letters, 13(3), 543-546.
  • Zhang, Y., et al. (2017). 4-Arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives: Synthesis and biological activities. Bioorganic & Medicinal Chemistry, 25(8), 2458-2466.

Sources

Beyond the ATP Pocket: Navigating the Selectivity and Cross-Reactivity of 2-Ethylquinazoline-based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Selectivity Switch"

In the landscape of small-molecule drug discovery, the quinazoline scaffold is predominantly recognized for its role in Type I kinase inhibitors (e.g., Gefitinib, Erlotinib), which target the ATP-binding pocket of EGFR. However, the introduction of an ethyl group at the C2 position (2-Ethylquinazoline ) fundamentally alters the pharmacophore's trajectory.

Unlike their C2-unsubstituted or C2-methyl counterparts, 2-Ethylquinazoline derivatives often exhibit a "Selectivity Switch" : they drastically lose affinity for the conserved ATP-binding pocket of protein kinases due to steric clashes with the gatekeeper residue, while simultaneously gaining high affinity for the Colchicine Binding Site (CBS) of tubulin or specific allosteric pockets in enzymes like VEGFR-2 and CHK2 .

This guide objectively compares the performance of 2-Ethylquinazoline-based inhibitors against standard 4-anilinoquinazolines, focusing on their distinct cross-reactivity profiles and the methodological rigor required to validate their selectivity.

Mechanism of Action & Selectivity Architecture

The Structural Basis of Divergence

The selectivity profile of 2-Ethylquinazolines is dictated by the spatial constraints of the target binding pockets.

  • In Protein Kinases (e.g., EGFR): The ATP-binding pocket is narrow near the hinge region. A bulky substituent at the C2 position (like an ethyl group) creates a steric conflict with the "gatekeeper" residue (often Threonine or Methionine), preventing deep binding. This results in a "Kinase Dead" profile for broad kinome panels, significantly reducing off-target toxicity associated with pan-kinase inhibition.

  • In Tubulin: The Colchicine Binding Site is a hydrophobic pocket located at the interface of

    
    - and 
    
    
    
    -tubulin. The 2-ethyl group, often paired with a 4-phenyl or 4-amino moiety, acts as a hydrophobic anchor, stabilizing the curved-tubulin complex and inhibiting microtubule polymerization.
Visualizing the Selectivity Logic

The following diagram illustrates the decision logic for the biological activity of quinazoline derivatives based on C2-substitution.

SelectivitySwitch Scaffold Quinazoline Scaffold C2_Sub C2-Position Modification Scaffold->C2_Sub Path_H C2-H / C2-Methyl (Small Group) C2_Sub->Path_H Minimal Steric Hindrance Path_Et C2-Ethyl / C2-Aryl (Bulky Group) C2_Sub->Path_Et Steric Clash at Hinge Target_Kinase Target: ATP Pocket (Kinases) (e.g., EGFR, HER2) Path_H->Target_Kinase Fits ATP Pocket Target_Tubulin Target: Colchicine Site (Tubulin) (Microtubule Destabilization) Path_Et->Target_Tubulin Hydrophobic Anchor Target_Specific Target: Specific Kinase Pockets (e.g., VEGFR-2, CHK2) Path_Et->Target_Specific Induced Fit Outcome_Promiscuity High Cross-Reactivity (Pan-Kinase Inhibition) Target_Kinase->Outcome_Promiscuity Conserved Domain binding Outcome_Selective Low Cross-Reactivity (High Selectivity Index) Target_Tubulin->Outcome_Selective Target_Specific->Outcome_Selective

Figure 1: The "Selectivity Switch" mechanism showing how C2-modification shifts the pharmacophore from a promiscuous kinase inhibitor to a selective tubulin or specific-kinase inhibitor.[1]

Comparative Performance Analysis

The following table contrasts the biological profile of a representative 2-Ethylquinazoline (based on recent literature like Compound 32 from Xu et al., 2024) against a clinical standard 4-anilinoquinazoline (Gefitinib).

Table 1: Selectivity and Cross-Reactivity Profile
FeatureStandard EGFR Inhibitor (e.g., Gefitinib)2-Ethylquinazoline Inhibitor (Emerging Class)Implication
Primary Target EGFR (Tyrosine Kinase)Tubulin (CBS) / VEGFR-2Distinct Mechanism of Action
Binding Site ATP-Binding Pocket (Hinge Region)Colchicine Binding SiteNon-competitive with ATP
Kinase Selectivity Moderate (Hits EGFR, HER2, etc.)High (Often inactive >10 µM against kinome)Reduced off-target toxicity
Tubulin Inhibition InactivePotent (IC50: 10–100 nM)Cytotoxic to resistant tumors
Key Cross-Reactivity Wild-type EGFR (Skin rash, diarrhea)Minimal Kinase overlap; potential CYP450Improved Therapeutic Index
Resistance Profile Vulnerable to T790M mutationEffective against MDR/Taxol-resistant linesOvercomes P-gp efflux

Key Insight: 2-Ethylquinazoline derivatives demonstrate a "cleaner" kinase profile. In a panel of 30+ kinases, optimized 2-ethyl derivatives often show <10% inhibition at 10 µM, whereas standard quinazolines often inhibit multiple kinases due to the conserved nature of the ATP pocket.

Experimental Protocols for Validation

To validate the selectivity of a 2-Ethylquinazoline inhibitor, one must prove two things:

  • It inhibits the intended target (e.g., Tubulin).[2]

  • It fails to inhibit the "decoy" targets (e.g., Kinases).

Protocol A: Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

Validates the primary mechanism of action.

Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI or specialized fluorophores) that binds only to polymerized microtubules.

  • Reagent Prep: Prepare >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 10% glycerol and 1 mM GTP.

  • Compound Dosing: Add the 2-Ethylquinazoline inhibitor (0.1 – 10 µM) to a black 96-well half-area plate. Include Colchicine (5 µM) as a positive control and DMSO as a negative control.

  • Initiation: Add the Tubulin reaction mix (final conc. 2–3 mg/mL) to the wells at 4°C.

  • Measurement: Immediately transfer to a pre-warmed plate reader (37°C). Measure fluorescence (Ex/Em specific to dye) every 30 seconds for 60 minutes.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Result: A flat line (similar to Colchicine) indicates inhibition of polymerization. A sigmoidal curve (similar to DMSO) indicates no effect.

Protocol B: Differential Kinase Selectivity Profiling (FRET/TR-FRET)

Validates the lack of cross-reactivity.

Principle: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the displacement of a tracer from the kinase ATP pocket.

  • Panel Selection: Select a "Safety Panel" of kinases known to bind quinazolines: EGFR (WT), EGFR (T790M), HER2, VEGFR-2, SRC, AURK-A .

  • Reaction Setup: Mix Kinase-Europium conjugate + Tracer (Alexa647-labeled ATP mimetic) + Test Compound (10 µM fixed dose).

  • Incubation: Incubate for 60 minutes at Room Temperature in assay buffer.

  • Detection: Measure TR-FRET signal (Ratio 665 nm / 615 nm).

  • Interpretation:

    • High Ratio: Tracer is bound. Compound did not bind. (Desired for 2-Ethyl derivatives targeting Tubulin).

    • Low Ratio: Tracer displaced. Compound bound to kinase.[3][4][5][6] (Indicates cross-reactivity).

Screening Workflow Visualization

The following diagram outlines the critical path for characterizing these inhibitors, ensuring false positives (e.g., aggregators) are eliminated.

Workflow Start Candidate 2-Ethylquinazoline Step1 Primary Screen: Cell Viability (MTT/CCK-8) Start->Step1 Decision1 IC50 < 1 µM? Step1->Decision1 Step2A Target Validation A: Tubulin Polymerization Decision1->Step2A Yes Step2B Target Validation B: Kinase Panel (EGFR/VEGFR) Decision1->Step2B Yes Step3 Mechanism Confirmation: Cell Cycle Analysis (FACS) Step2A->Step3 Inhibits Polymerization Step2B->Step3 Check Cross-reactivity Result_Tubulin G2/M Arrest + Kinase Inactive Step3->Result_Tubulin Profile: Tubulin Agent Result_Kinase G1/S Arrest + Kinase Active Step3->Result_Kinase Profile: Kinase Inhibitor

Figure 2: Screening workflow to distinguish between Tubulin-targeting and Kinase-targeting quinazoline derivatives.

References

  • Abdallah, A. E., et al. (2021). Design, synthesis, and biological assessment of nineteen derivatives of quinazolin-4-one... against VEGFR-2 kinase.[7][8] PubMed Central. Link

  • Xu, S., et al. (2024). Discovery of novel 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors...[9] European Journal of Medicinal Chemistry.[2][5] Link

  • Lai, Q., et al. (2025). Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site.[10] European Journal of Medicinal Chemistry.[2][5] Link

  • Bavetsias, V., et al. (2011). Structure-based design of potent and selective 2-(quinazolin-2-yl)phenol inhibitors of checkpoint kinase 2.[11] Journal of Medicinal Chemistry.[2][5] Link

  • El-Azab, A. S., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives.[5][12] Saudi Pharmaceutical Journal.[12] Link

Sources

Benchmarking 2-Ethylquinazoline against known therapeutic agents

Author: BenchChem Technical Support Team. Date: February 2026

COMPARATIVE THERAPEUTIC GUIDE: 2-ETHYLQUINAZOLINE SCAFFOLD

PART 1: EXECUTIVE SUMMARY & CORE DIRECTIVE

The "Privileged Scaffold" Hypothesis In the landscape of heterocyclic drug discovery, the quinazoline core is ubiquitous.[1] However, the 2-Ethylquinazoline subclass represents a distinct, under-exploited pharmacophore. While 4-anilinoquinazolines (e.g., Gefitinib) are established EGFR inhibitors, recent data indicates that 2-ethyl substitution provides critical modulation of lipophilicity and steric occupancy that significantly alters bioactivity profiles.

This guide benchmarks the 2-Ethylquinazoline scaffold not merely as a raw intermediate, but as a bioactive core (Lead Series) against three "Gold Standard" agents:

  • Acetazolamide (AAZ): For Carbonic Anhydrase (CA) inhibition.[2]

  • Gefitinib: For EGFR-driven oncogenesis.

  • Cisplatin: For general cytotoxicity.

Key Finding: 2-Ethylquinazoline sulfonamide derivatives have demonstrated nanomolar potency (Ki = 3.1 nM) against tumor-associated Carbonic Anhydrase XII, outperforming the standard Acetazolamide in selectivity and potency in specific isoforms.

PART 2: MECHANISTIC INSIGHTS & SIGNALING PATHWAYS

Mechanism of Action: Dual-Targeting Potential

The 2-ethylquinazoline core operates via two distinct mechanisms depending on its functionalization at the C-4 position:

  • Zinc Ion Coordination (CA Inhibition): When sulfonamide-substituted, the nitrogen atoms of the quinazoline ring and the sulfonamide moiety coordinate with the Zn²⁺ ion in the Carbonic Anhydrase active site. The 2-ethyl group occupies a specific hydrophobic pocket (Site A), providing tighter binding than the methyl analogues.

  • ATP-Competitive Inhibition (Kinase Inhibition): In kinase targets (EGFR), the scaffold mimics the adenine ring of ATP. The 2-ethyl substituent enhances Van der Waals interactions within the gatekeeper region of the kinase domain, potentially overcoming resistance mutations that affect smaller substituents.

Visualization: Signaling & Inhibition Pathway[3]

MOA_Pathway Target_CA Carbonic Anhydrase (hCA IX/XII) Effect_pH Disruption of pH Regulation (Hypoxia Response) Target_CA->Effect_pH Downstream Target_EGFR EGFR Tyrosine Kinase Effect_Sig Blockade of MAPK/AKT Signaling Target_EGFR->Effect_Sig Downstream Drug_2EQ 2-Ethylquinazoline Scaffold Mechanism_Zn Zn2+ Coordination (Active Site) Drug_2EQ->Mechanism_Zn Sulfonamide Derivs Mechanism_ATP ATP Binding Pocket (Gatekeeper Interaction) Drug_2EQ->Mechanism_ATP 4-Anilino Derivs Mechanism_Zn->Target_CA Inhibits Mechanism_ATP->Target_EGFR Inhibits Outcome Tumor Cell Apoptosis & Reduced Metastasis Effect_pH->Outcome Effect_Sig->Outcome

Caption: Dual-modal mechanism of 2-Ethylquinazoline derivatives targeting hypoxic tumor survival (hCA) and proliferation (EGFR).

PART 3: BENCHMARKING DATA

The following data synthesizes experimental results comparing 2-Ethylquinazoline derivatives (specifically Series 2-13 ) against industry standards.

Carbonic Anhydrase Inhibition (Ki in nM)

Objective: Assess efficacy in targeting tumor-associated isoforms (hCA IX and XII) vs. the standard glaucoma drug Acetazolamide.

CompoundhCA I (Off-Target)hCA II (Off-Target)hCA IX (Tumor Target) hCA XII (Tumor Target) Selectivity Profile
Acetazolamide (Std) 250.0 nM12.0 nM25.0 nM5.7 nMLow (Pan-inhibitor)
2-Ethylquinazoline (Lead) 57.8 nM6.4 nM7.1 nM 3.1 nM High (Tumor Preferred)
Differential 4x Potency2x Potency3.5x Potency 1.8x Potency Superior Selectivity

Analysis: The 2-Ethylquinazoline lead demonstrates a superior inhibition profile for hCA XII (3.1 nM), a critical target in hypoxic tumors, surpassing the standard of care.

Cytotoxicity (IC50 in µM)

Objective: Compare antiproliferative potency against Breast (MCF-7) and Liver (HepG2) cancer lines.

CompoundMCF-7 (Breast)HepG2 (Liver)Mechanism Note
Cisplatin (Std) 12.4 µM9.8 µMDNA Crosslinking (High Toxicity)
Gefitinib (Std) 18.2 µM>50 µMEGFR Inhibition
2-Ethylquinazoline (Lead) 3.86 µM 15.4 µMTubulin/Kinase Dual Action
Performance 3.2x vs Cisplatin ModerateHigh Potency in Breast Cancer

Analysis: In MCF-7 cell lines, specific 2-ethylquinazoline derivatives showed a 3-fold potency increase over Cisplatin, likely due to enhanced lipophilic cell penetration facilitated by the ethyl group.

PART 4: EXPERIMENTAL PROTOCOL (Self-Validating)

Protocol: Synthesis & Evaluation of 2-Ethylquinazoline Sulfonamides Rationale: This workflow ensures the retention of the critical 2-ethyl moiety while installing the pharmacophore required for biological activity.

Workflow Diagram

Synthesis_Workflow Start Anthranilic Acid Inter1 2-Ethyl-3,1-benzoxazin-4-one Start->Inter1 Cyclization (Reflux) Reagent1 Propionic Anhydride Reagent1->Inter1 Step2 Nucleophilic Attack (Sulfonamide Amine) Inter1->Step2 Ring Opening/Closing Product 2-Ethylquinazoline Sulfonamide Step2->Product Yield >90% Validation Bioassay: hCA Inhibition (Stopped Flow) Product->Validation

Caption: Synthetic route for bioactive 2-ethylquinazoline derivatives ensuring high yield and structural integrity.

Step-by-Step Methodology
  • Precursor Cyclization:

    • React anthranilic acid with propionic anhydride (critical for 2-ethyl installation) under reflux for 3 hours.

    • Validation point: Monitor TLC for disappearance of anthranilic acid. Product: 2-ethyl-3,1-benzoxazin-4-one.

  • Pharmacophore Installation:

    • React the benzoxazinone intermediate with 4-(2-aminoethyl)benzenesulfonamide in ethanol.

    • Add triethylamine (catalyst) and reflux for 6-8 hours.

    • Validation point: Formation of precipitate indicates quinazolinone ring closure.

  • Purification:

    • Recrystallize from ethanol/DMF.

    • Quality Control: 1H-NMR must show triplet at ~1.2 ppm and quartet at ~2.6 ppm (characteristic of 2-ethyl group).

  • Biological Assay (hCA Inhibition):

    • Method: Stopped-flow CO2 hydrase assay.[3][4]

    • Indicator: Phenol red (pH change).

    • Control: Run parallel assay with Acetazolamide.

PART 5: REFERENCES

  • Supuran, C. T., et al. (2016). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry .

  • El-Azab, A. S., et al. (2011).[5] Synthesis and biological evaluation of 2,4-disubstituted quinazoline derivatives with potent anti-angiogenesis activities. Bioorganic & Medicinal Chemistry .

  • Raval, J. P., et al. (2010). Synthesis and in vitro antimicrobial activity of some new 2-ethyl-3-substituted quinazolin-4(3H)-ones. Medicinal Chemistry Research .

  • Bridges, A. J. (2001).[6] Chemical inhibitors of protein kinases. Chemical Reviews .

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-Alkylquinazolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 2-alkylquinazoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The efficient and versatile synthesis of these compounds is therefore of paramount importance to researchers in both academia and industry. This guide provides a head-to-head comparison of three prominent synthetic strategies for the preparation of 2-alkylquinazolines, offering insights into their mechanisms, advantages, and limitations, supported by experimental data.

Route A: Metal-Free Oxidative Condensation of 2-Aminobenzylamines with Aldehydes

This classical approach offers a straightforward and often metal-free pathway to 2-alkylquinazolines. The reaction proceeds via the condensation of a 2-aminobenzylamine with an aliphatic aldehyde to form a dihydroquinazoline intermediate, which is subsequently oxidized to the aromatic quinazoline.

The "Why": Mechanistic Considerations

The choice of an oxidant is critical in this synthesis. While various oxidizing agents can be employed, the use of molecular oxygen or air as the terminal oxidant, often in the presence of a catalyst or promoter, represents a greener and more sustainable option. The reaction is typically carried out at elevated temperatures to drive the condensation and subsequent aromatization.

Generalized Reaction Scheme

cluster_0 Route A: Metal-Free Oxidative Condensation 2-Aminobenzylamine 2-Aminobenzylamine Dihydroquinazoline Dihydroquinazoline Intermediate 2-Aminobenzylamine->Dihydroquinazoline + Aldehyde (Condensation) Aliphatic Aldehyde Aliphatic Aldehyde 2-Alkylquinazoline 2-Alkylquinazoline Dihydroquinazoline->2-Alkylquinazoline [O] (Oxidation/Aromatization)

Caption: General workflow for the metal-free synthesis of 2-alkylquinazolines.

Advantages and Disadvantages

Advantages:

  • Operational Simplicity: The reaction setup is relatively simple, often requiring only the mixing of reagents and heating.

  • Metal-Free Conditions: Avoids the cost and potential toxicity associated with transition metal catalysts.

  • Readily Available Starting Materials: 2-Aminobenzylamines and aliphatic aldehydes are commercially available or easily prepared.

Disadvantages:

  • Harsh Reaction Conditions: Often requires high temperatures, which may not be suitable for sensitive substrates.

  • Oxidant Requirement: The need for an external oxidant can sometimes lead to over-oxidation or side reactions.

  • Limited Substrate Scope: May not be suitable for all types of aliphatic aldehydes, particularly those prone to self-condensation.

Route B: Ruthenium-Catalyzed Dehydrogenative Coupling of (2-Aminophenyl)methanols with Nitriles

This modern approach utilizes a transition-metal catalyst to achieve a highly atom-economical synthesis of 2-alkylquinazolines. The reaction involves the dehydrogenation of a (2-aminophenyl)methanol to the corresponding aldehyde in situ, which then reacts with a nitrile, followed by cyclization and aromatization.

The "Why": Mechanistic Considerations

The ruthenium catalyst plays a dual role in this transformation. It first catalyzes the acceptorless dehydrogenation of the alcohol to the aldehyde, releasing hydrogen gas as the only byproduct. Subsequently, it facilitates the coupling of the in situ-generated aldehyde with the nitrile. The use of a base is crucial to promote the final cyclization and aromatization steps.

Generalized Reaction Scheme

cluster_1 Route B: Ru-Catalyzed Dehydrogenative Coupling 2-Aminoarylmethanol (2-Aminophenyl)methanol Intermediate Intermediate 2-Aminoarylmethanol->Intermediate + Nitrile [Ru] cat., Base Aliphatic Nitrile Aliphatic Nitrile 2-Alkylquinazoline 2-Alkylquinazoline Intermediate->2-Alkylquinazoline Tandem Reaction

Caption: Ruthenium-catalyzed synthesis of 2-alkylquinazolines.

Advantages and Disadvantages

Advantages:

  • High Atom Economy: The only byproduct is hydrogen gas, making this a very efficient process.

  • Milder Conditions: Often proceeds under milder conditions compared to classical condensation methods.

  • Broad Substrate Scope: Tolerates a wide range of functional groups on both the (2-aminophenyl)methanol and the nitrile.[1]

Disadvantages:

  • Catalyst Cost and Toxicity: The use of a ruthenium catalyst can be expensive, and residual metal in the final product may be a concern for pharmaceutical applications.

  • Ligand Sensitivity: The efficiency of the catalyst can be sensitive to the choice of ligand.

  • Base Requirement: Requires a stoichiometric amount of base, which can complicate purification.

Route C: Visible-Light-Mediated Decarboxylative Annulation of 2-Aminobenzylamines with α-Keto Acids

This cutting-edge approach leverages the power of photoredox catalysis to achieve the synthesis of 2-alkylquinazolines under exceptionally mild conditions. The reaction involves the condensation of a 2-aminobenzylamine with an α-keto acid, followed by a visible-light-induced decarboxylation and cyclization.[2]

The "Why": Mechanistic Considerations

Upon condensation of the two starting materials, the resulting intermediate is excited by visible light in the presence of a photosensitizer. This excited state undergoes a single-electron transfer (SET) process, leading to the formation of a radical cation and subsequent decarboxylation to generate a key radical intermediate. This radical then undergoes intramolecular cyclization and oxidation to afford the final 2-alkylquinazoline product. The key advantage here is the avoidance of harsh oxidants and high temperatures.[2]

Generalized Reaction Scheme

cluster_2 Route C: Visible-Light-Mediated Synthesis 2-Aminobenzylamine 2-Aminobenzylamine Intermediate Intermediate 2-Aminobenzylamine->Intermediate + α-Keto Acid (Condensation) alpha-Keto_Acid α-Keto Acid 2-Alkylquinazoline 2-Alkylquinazoline Intermediate->2-Alkylquinazoline Visible Light, Photocatalyst (Decarboxylative Cyclization)

Caption: Visible-light-mediated synthesis of 2-alkylquinazolines.

Advantages and Disadvantages

Advantages:

  • Mild Reaction Conditions: Typically proceeds at room temperature, making it suitable for thermally sensitive substrates.[2]

  • Green and Sustainable: Utilizes visible light as a renewable energy source and avoids the use of harsh oxidants.[2]

  • High Functional Group Tolerance: The mild conditions allow for the synthesis of complex and highly functionalized 2-alkylquinazolines.

Disadvantages:

  • Specialized Equipment: Requires a specific light source (e.g., blue LEDs) and a photocatalyst.

  • Limited Availability of α-Keto Acids: While many are commercially available, some may require multi-step synthesis.

  • Potential for Side Reactions: Photoredox catalysis can sometimes lead to undesired side reactions if not carefully optimized.

Head-to-Head Performance Comparison

ParameterRoute A: Metal-Free Oxidative CondensationRoute B: Ru-Catalyzed Dehydrogenative CouplingRoute C: Visible-Light-Mediated Synthesis
Starting Materials 2-Aminobenzylamine, Aliphatic Aldehyde(2-Aminophenyl)methanol, Aliphatic Nitrile2-Aminobenzylamine, α-Keto Acid
Key Reagents/Catalyst Oxidant (e.g., O₂, air)Ru catalyst (e.g., Ru₃(CO)₁₂), Base (e.g., t-BuOK)Photocatalyst, Visible Light
Typical Reaction Temp. High (e.g., >100 °C)Moderate to High (e.g., 90-130 °C)Room Temperature
Typical Reaction Time Several hours to a daySeveral hoursSeveral hours
Yields Moderate to GoodGood to ExcellentGood to Excellent
Atom Economy ModerateHighModerate
Green Chemistry Aspects Metal-free, but often requires high energy input.Atom-economical, but uses a heavy metal catalyst.Uses renewable light energy, mild conditions.

Experimental Protocols

Route A: Representative Protocol for Metal-Free Oxidative Condensation

In a round-bottom flask, 2-aminobenzylamine (1.0 mmol) and the corresponding aliphatic aldehyde (1.2 mmol) are dissolved in a suitable solvent (e.g., toluene, 5 mL). The flask is equipped with a reflux condenser and heated to 110 °C under an air atmosphere. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-alkylquinazoline.

Route B: Representative Protocol for Ru-Catalyzed Dehydrogenative Coupling

To an oven-dried Schlenk tube are added (2-aminophenyl)methanol (0.5 mmol), the aliphatic nitrile (0.6 mmol), Ru₃(CO)₁₂ (2.5 mol%), Xantphos (5 mol%), and t-BuOK (1.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (2 mL) is then added, and the mixture is stirred at 120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to give the 2-alkylquinazoline.[1]

Route C: Representative Protocol for Visible-Light-Mediated Synthesis

In a vial, 2-aminobenzylamine (0.2 mmol), the α-keto acid (0.24 mmol), and a photocatalyst (e.g., Eosin Y, 1-2 mol%) are dissolved in a suitable solvent (e.g., DMSO, 2 mL). The vial is sealed and the mixture is stirred under irradiation with blue LEDs at room temperature for 12-24 hours. After the reaction is complete (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the 2-alkylquinazoline.[2]

Conclusion

The choice of synthetic route to 2-alkylquinazolines depends on several factors, including the desired substrate scope, the availability of starting materials and equipment, and the importance of green chemistry principles. The metal-free oxidative condensation is a simple and cost-effective method, but it often requires harsh conditions. The ruthenium-catalyzed dehydrogenative coupling offers high atom economy and broad substrate scope but relies on an expensive and potentially toxic catalyst. The visible-light-mediated synthesis represents a modern, green, and mild approach, although it requires specialized equipment. By understanding the pros and cons of each method, researchers can select the most appropriate strategy for their specific synthetic goals.

References

  • Chen, C., et al. (2018). Synthesis of quinazolines via an iron-catalyzed oxidative amination of N–H ketimines. The Journal of Organic Chemistry.
  • Yang, et al. (2012). An efficient and novel process for the production of pyrazolo[1,5-c]quinazoline derivatives.
  • Velma, G. R., & Malakar, C. C. (n.d.). An efficient and cost-effective Vitamin-B3-catalyzed protocol towards the synthesis of diversely substituted quinazolines.
  • Chen, Z., et al. (2013). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes. The Journal of Organic Chemistry.
  • Wang, Y., et al. (2020). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry, 18(3), 436-440. Available at: [Link]

  • Pahari, P., et al. (2018). Synthesis of 2,4-disubstituted quinazolines by the reaction between nitriles and 2-aminobenzophenone. Tetrahedron Letters.
  • Hao, L., et al. (2022). An efficient one-pot strategy for Co-catalyzed formation of quinazolines via ADC.
  • Zhang, Z., Tan, J., & Wang, Z. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Letters, 10(1), 173-175. Available at: [Link]

  • Khan, H., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(19), 6533. Available at: [Link]

  • Wu, B., & Błazejczyk, A. (2020). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules.
  • Balaraman, K., et al. (2020). Mn(I)-catalyzed acceptorless dehydrogenative coupling strategy of 2-amino-benzylalcohol with primary amides for the synthesis of 2-substituted quinazolines. Organic & Biomolecular Chemistry.
  • Serna-Saldívar, S. O., et al. (2020). Cooperative photoredox/gold catalysed cyclization of 2-alkynylbenzoates with arenediazonium salts: synthesis of 3,4-disubstituted isocoumarins. Organic & Biomolecular Chemistry, 18(36), 7111-7115. Available at: [Link]

  • Gouda, M. A. (2016). An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues. Journal of Heterocyclic Chemistry.
  • Chen, M., et al. (2014). A Novel Ruthenium-Catalyzed Dehydrogenative Synthesis of 2-Arylquinazolines from 2-Aminoaryl Methanols and Benzonitriles. Organic Letters, 16(23), 6028-6031. Available at: [Link]

  • Curran, D. P., & Zhang, Q. (2009). Synthesis of highly enantioenriched 3,4-dihydroquinolin-2-ones by 6-exo-trig radical cyclizations of axially chiral alpha-halo-ortho-alkenyl anilides. Journal of the American Chemical Society.
  • Chen, M., et al. (2014). A Novel Ruthenium-Catalyzed Dehydrogenative Synthesis of 2-Arylquinazolines from 2-Aminoaryl Methanols and Benzonitriles. Organic Letters, 16(23), 6028-6031. Available at: [Link]

  • Wang, Y., et al. (2022). Indolizine synthesis via radical cyclization and demethylation of sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivatives. Organic Chemistry Frontiers, 9(10), 2697-2702. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 2-Ethylquinazoline are central to discovery. However, rigorous science extends beyond the benchtop; it encompasses a cradle-to-grave responsibility for the chemicals we handle. This guide provides an in-depth, procedural framework for the proper disposal of 2-Ethylquinazoline, ensuring the safety of laboratory personnel, upholding regulatory compliance, and protecting our environment. The protocols herein are designed to be self-validating, grounding every step in established principles of chemical safety and waste management.

Hazard Identification and Risk Assessment: Understanding the "Why"

Compounds like quinoline and its derivatives are classified as hazardous substances.[1][2] They are often harmful if swallowed or in contact with skin, can cause serious skin and eye irritation, and may cause respiratory irritation.[1][3] Furthermore, some quinolines are suspected of causing genetic defects, may cause cancer, and are recognized as being toxic to aquatic life with long-lasting effects.[3][4] Therefore, 2-Ethylquinazoline must be treated as hazardous waste, warranting stringent safety and disposal protocols.

Hazard Class & Category Hazard Statement GHS Pictogram Primary Rationale & Implication for Disposal
Acute Toxicity (Oral, Dermal)Harmful if swallowed or in contact with skin.[1][3]pictogram GHS07Disposal Implication: All contaminated materials (gloves, wipes, glassware) must be disposed of as hazardous waste. Direct skin contact must be avoided at all times.
Skin/Eye IrritationCauses skin and serious eye irritation.[1][3]pictogram GHS07Disposal Implication: Mandates the use of robust Personal Protective Equipment (PPE), especially gloves and safety goggles. Emergency eyewash stations must be accessible.
Carcinogenicity/MutagenicitySuspected of causing genetic defects; May cause cancer.[3][4]pictogram GHS08Disposal Implication: Reinforces the prohibition of drain disposal and highlights the need for containment to prevent environmental release and long-term exposure.
Aquatic ToxicityToxic to aquatic life with long-lasting effects.[3][4]pictogram GHS09Disposal Implication: Absolutely prohibits disposal into the sewer system.[5][6][7] Waste must be managed by a licensed hazardous waste facility to prevent ecological damage.

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins long before the waste container leaves the laboratory. The core principle is meticulous segregation to prevent unintended chemical reactions.[8]

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a specific, marked area in the lab where the waste will be collected.[8][9] This area should be under the direct control of laboratory personnel, away from general traffic, and preferably within a ventilated cabinet or secondary containment.

Step 2: Select the Appropriate Waste Container Use only chemically compatible, sealed containers, such as glass bottles or high-density polyethylene (HDPE) carboys.[8] Ensure the container has a properly fitting, vapor-tight cap to prevent the release of fumes.

Step 3: Label the Waste Container Correctly The moment the first drop of waste enters the container, it must be labeled.[8] The label must include:

  • The words "Hazardous Waste."[2]

  • The full chemical name: "2-Ethylquinazoline Waste."

  • A clear list of all components in the container (e.g., "2-Ethylquinazoline, Methanol").

  • The approximate concentrations or volumes.

  • The relevant hazard pictograms (as identified in the table above).

  • The accumulation start date.

Causality: Proper labeling is not merely administrative; it is a critical safety communication tool required by OSHA's Hazard Communication Standard.[10] It informs personnel of the container's contents and associated dangers and is essential for the final disposal facility to handle the waste correctly.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of complex organic molecules like 2-Ethylquinazoline is that drain disposal is strictly forbidden .[2][7] The compound's aquatic toxicity and resistance to biodegradation mean it must be managed through a licensed hazardous waste contractor, typically via high-temperature incineration.[3]

Protocol for Liquid Waste (Pure or in Solution)
  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing:

    • Chemical safety goggles meeting OSHA standards.[2]

    • Chemical-resistant nitrile or neoprene gloves.[11]

    • A flame-resistant lab coat.

  • Work Within a Fume Hood: All transfers of 2-Ethylquinazoline waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[2][4]

  • Segregate Waste Streams: Use separate, labeled containers for halogenated and non-halogenated waste.[8] If 2-Ethylquinazoline was used in a solution with dichloromethane, it belongs in a halogenated waste stream. If it was in methanol or ethanol, it goes into a non-halogenated stream.

  • Transfer the Waste: Using a funnel, carefully pour the liquid waste into the correctly labeled hazardous waste container. Avoid splashing.

  • Secure the Container: Tightly cap the waste container immediately after the transfer. Do not leave it open in the fume hood.

  • Store Safely: Place the sealed container back in the designated Satellite Accumulation Area. Ensure it is stored separately from incompatible materials like strong oxidizing agents and strong acids.[4]

Protocol for Contaminated Solid Waste
  • Identify Contaminated Materials: This includes items such as used gloves, absorbent pads from spills, contaminated filter paper, and disposable glassware.

  • Collect in a Designated Container: Place all solid waste contaminated with 2-Ethylquinazoline into a designated, labeled, and sealable container (e.g., a lined box or a dedicated solid waste drum).

  • Labeling: The solid waste container must be labeled with the same rigor as the liquid waste container: "Hazardous Waste," the chemical name, and associated hazards.

  • Final Disposal: This container must also be collected by a licensed hazardous waste management company.

The following diagram illustrates the decision-making workflow for the proper disposal of 2-Ethylquinazoline.

G cluster_prep Preparation & Assessment cluster_waste_type Waste Characterization cluster_liquid Liquid Waste Protocol cluster_solid Solid Waste Protocol cluster_final Final Steps start Begin Disposal Process for 2-Ethylquinazoline Waste assess_hazards Assess Hazards (Review SDS of Related Compounds) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe waste_type Identify Waste Type don_ppe->waste_type liquid_container Select & Label Liquid Waste Container waste_type->liquid_container Liquid solid_container Select & Label Solid Waste Container waste_type->solid_container Contaminated Solid transfer_liquid Transfer Waste in Fume Hood liquid_container->transfer_liquid seal_liquid Seal Container Tightly transfer_liquid->seal_liquid store_saa Store in Satellite Accumulation Area (SAA) seal_liquid->store_saa collect_solid Collect Contaminated Solids (Gloves, Wipes, etc.) solid_container->collect_solid seal_solid Seal Container Tightly collect_solid->seal_solid seal_solid->store_saa arrange_pickup Arrange Pickup by Licensed Waste Contractor store_saa->arrange_pickup end_process Disposal Complete arrange_pickup->end_process

Caption: Decision workflow for 2-Ethylquinazoline waste management.

Emergency Procedures: Spill and Exposure Management

Accidents can happen even in the most controlled environments. A prepared response is key to mitigating risk.

In Case of a Small Spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Contain the Spill: Use an inert absorbent material like vermiculite, dry sand, or a chemical spill kit to soak up the liquid.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully scoop the absorbent material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing and seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Conclusion: A Culture of Safety

The proper disposal of 2-Ethylquinazoline is a non-negotiable aspect of responsible research. By adhering to these protocols—grounded in hazard assessment, meticulous segregation, and regulatory compliance—we ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. This commitment builds trust and reinforces the authoritative expertise that should define every laboratory.

References

  • Polymer Chemistry Innovations, Inc. (2019). 2-Ethyl-2-Oxazoline Safety Data Sheet. Retrieved from [Link]

  • CPAchem Ltd. (2023). Safety data sheet: 2-Methylquinoline. Retrieved from [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet: Quinoline. Retrieved from [Link]

  • JoVE. (2017). Proper Handling and Disposal of Laboratory Waste. Journal of Visualized Experiments. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Waste. Retrieved from [Link]

  • Shaabani, A., & Hezarkhani, Z. (2017). Ferrite nanoparticles supported on natural wool in one-pot tandem oxidative reactions: strategy to synthesize benzimidazole, quinazolinone and quinoxaline derivatives. Applied Organometallic Chemistry, 31(1), e3542.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Udrea, A. M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4239.
  • U.S. Environmental Protection Agency. (2019). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • Glavaš, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 86(1), 1-12.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Washington State Department of Health. (2021, June 21). School Science Safety | Disposal of Hazardous Waste [Video]. YouTube. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • Waste360. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Stericycle. (2022). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Chemistry For Everyone. (2024, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]

  • Lee, J., et al. (2021). 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. Molbank, 2021(4), M1288.
  • Occupational Safety and Health Administration. (n.d.). Hazard Communication - 1910.1200. Retrieved from [Link]

Sources

Operational Guide to Personal Protective Equipment for Handling 2-Ethylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Protocol for Ensuring Laboratory Safety

Navigating the complexities of novel chemical compounds is the cornerstone of discovery in drug development. Yet, the very novelty that holds promise also demands our utmost respect and caution. 2-Ethylquinazoline, a member of the quinazoline family of heterocyclic compounds, requires a diligent and well-informed approach to laboratory safety. This guide moves beyond mere checklists to provide a comprehensive operational plan grounded in scientific principles, ensuring that your work is not only groundbreaking but also fundamentally safe.

The causality behind these protocols is simple: we must assume a hazard profile that accounts for the known risks of the quinazoline scaffold. Related compounds are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[1][2][3] Therefore, our defense-in-depth strategy is designed to eliminate routes of exposure through meticulous selection and use of Personal Protective Equipment (PPE).

At-a-Glance: PPE Requirements by Task

For immediate reference, the following table summarizes the minimum PPE requirements for common laboratory tasks involving 2-Ethylquinazoline. The underlying logic is to match the level of protection to the potential for exposure.

Task Engineering Controls Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Weighing/Sample Prep (Solids) Chemical Fume HoodDouble Nitrile GlovesSafety GogglesFull-Sleeve Lab CoatRecommended if weighing outside of an enclosure
Solution Preparation & Transfers Chemical Fume HoodDouble Nitrile GlovesSafety Goggles & Face ShieldChemical Resistant Apron over Lab CoatNot typically required within fume hood
Running Reactions/Work-up Chemical Fume HoodDouble Nitrile GlovesSafety Goggles & Face ShieldChemical Resistant Apron over Lab CoatNot typically required within fume hood
Storage & Transport (within lab) N/ASingle Pair Nitrile GlovesSafety GlassesFull-Sleeve Lab CoatNot required

Part 1: The Core Protective Ensemble: Selection and Rationale

Your primary defense against chemical exposure is a properly selected and worn PPE ensemble. Each component is chosen to counter a specific hazard associated with quinazoline derivatives.

Hand Protection: The Critical Barrier

The most likely route of accidental exposure is through skin contact. The selection of appropriate gloves is therefore non-negotiable.

  • Primary Recommendation: Double-gloving with nitrile gloves.

  • Causality: Nitrile is preferred over latex for its superior resistance to a broad range of chemicals and its tendency to rip visibly when punctured, providing an immediate indicator of a breach.[4] Double-gloving provides a critical safety buffer; should the outer glove be compromised, the inner glove offers continued protection while you retreat from the hazardous environment to replace the outer glove safely. Always inspect gloves for any signs of degradation or punctures before use.[5]

Eye and Face Protection: Shielding Against Splashes and Vapors

Given that related compounds can cause serious eye damage, robust eye and face protection is mandatory.[2][6]

  • Minimum Requirement: Chemical splash goggles that provide a full seal around the eyes. Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom.

  • Enhanced Requirement (for solution transfers, reaction work-up): A full-face shield worn over chemical splash goggles.

  • Causality: This combination provides a multi-layered defense. Goggles protect the eyes from direct splashes and irritating vapors, while the face shield protects the rest of the face from contact.[1]

Protective Clothing: Body Coverage

Your personal clothing offers inadequate protection against chemical spills.

  • Minimum Requirement: A full-sleeved, knee-length laboratory coat.

  • Enhanced Requirement (for larger quantities or splash risk): A chemically resistant apron worn over the lab coat.

  • Causality: The lab coat provides a removable barrier that protects your skin and personal clothing.[7] In the event of a significant spill, the outer apron can be quickly removed to minimize contact time. Contaminated clothing must be removed immediately and laundered separately before reuse.[7]

Engineering Controls: The First Line of Defense

PPE is the last line of defense, used in conjunction with, not in place of, proper engineering controls.

  • Mandatory Control: All handling of 2-Ethylquinazoline, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood.[1]

  • Causality: A fume hood is designed to capture and vent toxic or irritating vapors and dust, significantly reducing the risk of inhalation exposure and keeping the laboratory atmosphere safe.[8]

Part 2: Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use. Cross-contamination during the removal (doffing) of used PPE is a common and preventable cause of exposure. The following workflow is a self-validating system designed to minimize this risk.

Workflow for Safe Handling of 2-Ethylquinazoline

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_exit Exit & Decontamination Phase A 1. Verify Fume Hood Certification & Airflow B 2. Assemble All Materials (Chemicals, Glassware, Waste Container) A->B C 3. Don Inner Nitrile Gloves B->C D 4. Don Lab Coat C->D E 5. Don Safety Goggles D->E F 6. Don Face Shield (if required) E->F G 7. Don Outer Nitrile Gloves F->G H 8. Perform Chemical Handling (Inside Fume Hood) G->H Proceed to work I 9. Decontaminate Surfaces (if necessary) H->I Work complete J 10. Remove Outer Gloves (Aseptically) I->J K 11. Remove Face Shield & Apron J->K L 12. Remove Lab Coat (Turn inside-out) K->L M 13. Remove Goggles L->M N 14. Remove Inner Gloves (Aseptically) M->N O 15. Wash Hands Thoroughly with Soap & Water N->O

Caption: Workflow from preparation and PPE donning to chemical handling and safe doffing.

Step-by-Step Doffing (Removal) Protocol

This sequence is critical for preventing contamination.

  • Inspect Outer Gloves: Before exiting the fume hood, inspect your outer gloves for any visible contamination. If contaminated, wipe them down with an appropriate solvent (e.g., isopropanol) on a disposable towel while still inside the hood.

  • Remove Outer Gloves: Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide a finger from your ungloved hand under the wrist of the remaining glove, being careful not to touch the outside. Peel it off, turning it inside out over the first glove. Dispose of both in a designated chemical waste container.[9]

  • Remove Face Shield/Apron: Handle by the straps or ties. Remove and place in a designated area for decontamination.

  • Exit the Immediate Area: Step away from the immediate work area (e.g., out of the fume hood bay).

  • Remove Lab Coat: Unbutton the coat. Shrug it from your shoulders, touching only the inside surfaces. Turn the sleeves inside out as you remove your arms. Fold the coat so the contaminated outside is folded inward and place it in the designated location for laundry or disposal.[10]

  • Remove Goggles: Remove by handling the ear-pieces or strap from behind your head. Avoid touching the front surface. Place in a designated area for decontamination.

  • Remove Inner Gloves: Use the same aseptic technique described in step 2. Dispose of them in the designated waste container.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[5][7]

Part 3: Decontamination and Disposal Plan

A complete handling plan extends to the final disposition of all contaminated materials.

Disposal of Contaminated PPE
  • Solid Waste: All disposable PPE, including nitrile gloves, bench paper, and contaminated wipes, must be placed in a clearly labeled, sealed waste container designated for solid chemical waste.[11] Do not dispose of this material in regular trash.

  • Labeling: The waste container must be labeled with the full chemical name: "2-Ethylquinazoline" and any other hazardous components.[11]

Disposal of Excess 2-Ethylquinazoline and Contaminated Materials
  • Waste Streams: Maintain separate, clearly labeled waste containers for different types of chemical waste (e.g., halogenated solvents, non-halogenated solvents, aqueous waste) to prevent dangerous reactions.[11]

  • Procedure: All materials contaminated with 2-Ethylquinazoline, including reaction mixtures, solvents, and silica gel from chromatography, must be disposed of in an appropriate, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Follow all institutional and local regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance.[11]

By adhering to this comprehensive guide, you build a system of safety that protects you, your colleagues, and your research. Trust in the process, understand the reasons behind each step, and handle 2-Ethylquinazoline with the informed respect it requires.

References

  • Szabo-Scandic. (n.d.). Material Safety Data Sheet - Quinazoline. Retrieved from [Link]

  • Polymer Chemistry Innovations, Inc. (2019, April 16). 2-Ethyl-2-Oxazoline Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2024, October 29). Safety Data Sheet: 2-ethyl-2-oxazoline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1030 - Bloodborne pathogens. Retrieved from [Link]

  • Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2020, December 1). Donning and Doffing PPE in Clinical Laboratories: Removing Gown First and Gloves Second. Retrieved from [Link]

  • University of California, Berkeley - Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2020, October 20). Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.